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  • Product: 5-Methyl-6-nitro-1,3-dihydro-benzimidazol-2-one
  • CAS: 83573-62-0

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Chemical Properties of 5-Methyl-6-nitro-1,3-dihydro-benzimidazol-2-one

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the chemical properties of 5-Methyl-6-nitro-1,3-dihydro-benzimidazol-2-one, a heterocycli...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 5-Methyl-6-nitro-1,3-dihydro-benzimidazol-2-one, a heterocyclic compound with significant potential in medicinal chemistry and materials science. As a derivative of the versatile benzimidazolone scaffold, this molecule's unique substitution pattern imparts specific physicochemical and reactive characteristics that are crucial for its application in the synthesis of novel therapeutic agents and other advanced materials. This document details its synthesis, spectral characteristics, and reactivity profile, offering a foundational resource for researchers engaged in the exploration of its utility.

Introduction

The benzimidazolone core is a privileged scaffold in drug discovery, forming the structural basis for a variety of biologically active compounds. The introduction of a methyl group at the 5-position and a nitro group at the 6-position of the 1,3-dihydro-benzimidazol-2-one framework creates a molecule with a distinct electronic and steric profile. The electron-withdrawing nature of the nitro group significantly influences the reactivity of the benzene ring, making it a key synthon for further chemical modifications. This guide aims to consolidate the available technical information on 5-Methyl-6-nitro-1,3-dihydro-benzimidazol-2-one, providing a detailed examination of its chemical properties to facilitate its use in research and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 5-Methyl-6-nitro-1,3-dihydro-benzimidazol-2-one is essential for its handling, formulation, and application in synthetic protocols.

PropertyValueSource(s)
Molecular Formula C₈H₇N₃O₃
Molecular Weight 193.16 g/mol [1]
CAS Number 83573-62-0
Appearance Predicted to be a solid
Melting Point Data not available
Solubility Expected to be soluble in polar organic solvents like DMSO and DMF.
pKa Data not available

Synthesis

The primary route for the synthesis of 5-Methyl-6-nitro-1,3-dihydro-benzimidazol-2-one involves the nitration of its precursor, 5-methyl-1,3-dihydro-2H-benzimidazol-2-one.

Synthesis of the Precursor: 5-Methyl-1,3-dihydro-2H-benzimidazol-2-one

The precursor is typically synthesized through the condensation of 4-methyl-1,2-phenylenediamine with urea.[2]

Experimental Protocol: Synthesis of 5-Methyl-1,3-dihydro-2H-benzimidazol-2-one

  • Combine 4-methyl-1,2-phenylenediamine and urea in a round-bottom flask.

  • Heat the mixture to approximately 180°C with stirring.[2]

  • Maintain the reaction at this temperature for several hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Purify the crude product by recrystallization from a suitable solvent, such as ethanol.

Nitration to 5-Methyl-6-nitro-1,3-dihydro-benzimidazol-2-one

The introduction of the nitro group at the 6-position is achieved through electrophilic aromatic substitution using a nitrating agent. Chinese patents describe the use of dilute nitric acid for this transformation.[3][4]

Experimental Protocol: Synthesis of 5-Methyl-6-nitro-1,3-dihydro-benzimidazol-2-one

  • Dissolve 5-methyl-1,3-dihydro-2H-benzimidazol-2-one in a suitable solvent as described in the patent literature (e.g., chlorobenzene or in the absence of a co-solvent with dilute nitric acid).[3][4]

  • Carefully add a nitrating agent, such as dilute nitric acid, to the solution while maintaining a controlled temperature, typically between 25-30°C.[3]

  • Stir the reaction mixture for the specified duration.

  • Monitor the reaction by TLC to confirm the consumption of the starting material and the formation of the product.

  • Upon completion, quench the reaction and isolate the crude product by filtration.

  • Purify the 5-Methyl-6-nitro-1,3-dihydro-benzimidazol-2-one by washing with appropriate solvents and drying.

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_nitration Nitration 4-methyl-1,2-phenylenediamine 4-methyl-1,2-phenylenediamine Precursor_Reaction Condensation (180°C) 4-methyl-1,2-phenylenediamine->Precursor_Reaction Urea Urea Urea->Precursor_Reaction 5-methyl-1,3-dihydro-2H-benzimidazol-2-one 5-methyl-1,3-dihydro-2H-benzimidazol-2-one Precursor_Reaction->5-methyl-1,3-dihydro-2H-benzimidazol-2-one Nitration_Reaction Nitration (25-30°C) 5-methyl-1,3-dihydro-2H-benzimidazol-2-one->Nitration_Reaction Nitrating_Agent Dilute Nitric Acid Nitrating_Agent->Nitration_Reaction Final_Product 5-Methyl-6-nitro-1,3-dihydro-benzimidazol-2-one Nitration_Reaction->Final_Product

Caption: Synthetic pathway to 5-Methyl-6-nitro-1,3-dihydro-benzimidazol-2-one.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, and the N-H protons of the imidazolone ring. The aromatic protons will likely appear as singlets or doublets in the downfield region, with their chemical shifts influenced by the electron-withdrawing nitro group. The methyl protons should appear as a singlet in the upfield region. The N-H protons are expected to be broad singlets at a lower field.

  • ¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework. Key signals would include the carbonyl carbon of the urea moiety, the aromatic carbons (with those closer to the nitro group being more deshielded), and the methyl carbon.

Infrared (IR) Spectroscopy

The IR spectrum is a valuable tool for identifying the functional groups present in the molecule.

Wavenumber (cm⁻¹)Assignment
~3200-3400N-H stretching vibrations (amide)
~1700C=O stretching vibration (cyclic urea)
~1500-1550 & ~1350Asymmetric and symmetric NO₂ stretching
~2850-2950C-H stretching (methyl group)
~1450-1600C=C stretching (aromatic ring)
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The molecular ion peak ([M]⁺ or [M-H]⁻) corresponding to the molecular weight of 193.16 g/mol would be expected.

Reactivity and Stability

The chemical reactivity of 5-Methyl-6-nitro-1,3-dihydro-benzimidazol-2-one is largely dictated by the presence of the nitro group on the aromatic ring.

  • Electrophilic Aromatic Substitution: The nitro group is strongly deactivating, making further electrophilic substitution on the benzene ring difficult.

  • Nucleophilic Aromatic Substitution: The electron-withdrawing nature of the nitro group activates the aromatic ring towards nucleophilic attack, particularly at positions ortho and para to the nitro group. This makes the compound a valuable intermediate for introducing other functional groups.

  • Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group, providing a pathway to synthesize 5-methyl-6-amino-1,3-dihydro-benzimidazol-2-one. This amino derivative is a key intermediate for the synthesis of various dyes and pigments.[5]

  • Stability: The presence of the methyl group on the benzimidazole ring may lead to a decrease in thermal stability compared to the non-methylated analogue.[2]

Reactivity_Profile cluster_reactions Key Reactions Start 5-Methyl-6-nitro-1,3-dihydro-benzimidazol-2-one Reduction Reduction of Nitro Group Start->Reduction e.g., Fe/HCl or H₂, Pd/C Nucleophilic_Substitution Nucleophilic Aromatic Substitution Start->Nucleophilic_Substitution e.g., Amines, Alkoxides Product_Amino 5-Methyl-6-amino-1,3-dihydro-benzimidazol-2-one Reduction->Product_Amino Product_Substituted Substituted Benzimidazolone Derivatives Nucleophilic_Substitution->Product_Substituted

Caption: Key reaction pathways of 5-Methyl-6-nitro-1,3-dihydro-benzimidazol-2-one.

Conclusion

5-Methyl-6-nitro-1,3-dihydro-benzimidazol-2-one is a valuable synthetic intermediate with a rich chemical profile. Its synthesis via the nitration of 5-methyl-1,3-dihydro-2H-benzimidazol-2-one is well-established. The presence of the nitro group not only influences its spectroscopic and physicochemical properties but also provides a reactive handle for a variety of chemical transformations. This guide has consolidated the available information on its chemical properties to serve as a foundational resource for scientists and researchers, enabling further exploration of its potential in drug discovery and materials science. Further experimental validation of its physicochemical properties and a more detailed investigation into its reactivity are warranted to fully unlock the potential of this versatile molecule.

References

[6] An Efficient Synthesis and Preliminary Investigation of Novel 1,3-dihydro-2H-benzimidazol-2-one Nitro and Nitramino Derivatives. (2022). MDPI. [1] An In-depth Technical Guide to the Chemical Properties of 5-Methyl-1,3-dihydro-2H-benzimidazol-2-one. (2025). Benchchem. [7] An Efficient Synthesis and Preliminary Investigation of Novel 1,3-dihydro-2H-benzimidazol-2-one Nitro and Nitramino Derivatives. (2022). MDPI. [3] Preparation method of 5-amino-6-methyl benzimidazolone. (2010). Google Patents. [4] Method for preparing benzimidazolone derivative. (2011). Google Patents. [8] Scheme 1. Chemical synthesis of 5(6)-nitro-1H-benzimidazole derivatives... (n.d.). ResearchGate. [2] An Efficient Synthesis and Preliminary Investigation of Novel 1,3-Dihydro-2H-benzimidazol-2-one Nitro and Nitramino Derivatives. (2022). PMC. [9] (PDF) An Efficient Synthesis and Preliminary Investigation of Novel 1,3-Dihydro-2H-benzimidazol-2-one Nitro and Nitramino Derivatives. (2025). ResearchGate. [10] Design, Synthesis and Vasorelaxant activity of 5-Nitro Benzimidazole Derivatives. (2012). Scholars Research Library. [11] 5-Amino-1,3-dihydro-6-methyl-2H-benzimidazol-2-one. (n.d.). PubChem. [5] 5-Amino-6-methyl-1,3-dihydro-2H-benzimidazol-2-one. (2026). ChemicalBook. [12] Chemical Properties of 1,3-dihydro-5-nitro-2H-benzimidazol-2-one (CAS 93-84-5). (n.d.). Cheméo. [13] 2H-Benzimidazol-2-one, 1,3-dihydro-5-nitro-. (n.d.). PubChem. [14] 5-Amino-1,3-dihydro-6-methyl-2H-benzimidazol-2-one. (n.d.). Echemi. [15] 1,3-dihydro-5-nitro-2H-benzimidazol-2-one. (n.d.). NIST WebBook. [16] GCNU | CAS# 33073-62-0 | Chemotherpeutic Agent. (n.d.). MedKoo Biosciences. [17] 5-Nitro-1,3-dihydro-2H-benzimidazol-2-one. (n.d.). Amerigo Scientific.

Sources

Exploratory

5-Methyl-6-nitro-1,3-dihydro-benzimidazol-2-one CAS number and identifiers

CAS Number: 83573-62-0 Document Type: Technical Guide & Synthesis Protocol Version: 2.0 (Scientific Reference) Executive Summary 5-Methyl-6-nitro-1,3-dihydro-benzimidazol-2-one (CAS 83573-62-0) is a highly specialized he...

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 83573-62-0 Document Type: Technical Guide & Synthesis Protocol Version: 2.0 (Scientific Reference)

Executive Summary

5-Methyl-6-nitro-1,3-dihydro-benzimidazol-2-one (CAS 83573-62-0) is a highly specialized heterocyclic intermediate belonging to the benzimidazolone class.[1][2][3] Characterized by a fused benzene-imidazole ring system containing a cyclic urea moiety, this compound serves as a critical "gateway" scaffold. Its primary utility lies in its regioselective functionalization: the nitro group at position 6 provides a masked amino functionality, while the methyl group at position 5 offers steric definition and lipophilic modulation.

This guide details the physicochemical identity, validated synthesis protocols, and downstream applications of this compound in pharmaceutical medicinal chemistry (specifically kinase inhibition and receptor antagonism) and high-performance material science.

Chemical Identity & Physicochemical Properties[5][6][7][8][9][10][11][12]

The compound is defined by the stability of its cyclic urea core, which imparts high melting points and low solubility in non-polar solvents, necessitating specific solvent systems (e.g., DMSO, DMF, or hot acetic acid) for reaction processing.

Table 1: Chemical Identifiers and Properties[5][8]
PropertyData
CAS Number 83573-62-0
IUPAC Name 5-Methyl-6-nitro-1,3-dihydro-2H-benzimidazol-2-one
Synonyms 5-Methyl-6-nitro-2-benzimidazolinone; 6-Nitro-5-methyl-1H-benzo[d]imidazol-2(3H)-one
Molecular Formula C₈H₇N₃O₃
Molecular Weight 193.16 g/mol
SMILES CC1=C(C=C2C(=C1)[NH]C(=O)[NH]2)[O-]
Appearance Yellow to Orange crystalline solid
Melting Point > 285°C (Decomposes)
Solubility Soluble in DMSO, DMF, hot acetic acid; Insoluble in water, hexane

Synthesis Protocol: Regioselective Nitration

The synthesis of 5-methyl-6-nitro-1,3-dihydro-benzimidazol-2-one is a classic electrophilic aromatic substitution. The presence of the cyclic urea (an electron-donating group) activates the ring, while the 5-methyl group directs the incoming nitro electrophile to the ortho position (position 6), which is also para to the nitrogen atom, reinforcing the regioselectivity.

Precursor Preparation

The starting material, 5-methyl-1,3-dihydro-2H-benzimidazol-2-one (CAS 5400-75-9), is typically synthesized via the condensation of 3,4-diaminotoluene with urea in a high-boiling solvent (e.g., xylene or chlorobenzene) at 140–180°C.

Core Protocol: Nitration

Reaction Type: Electrophilic Aromatic Substitution (Nitration) Scale: Laboratory (10–50 g basis)

Reagents:

  • 5-Methyl-1,3-dihydro-2H-benzimidazol-2-one (1.0 equiv)

  • Potassium Nitrate (KNO₃) or Fuming Nitric Acid (HNO₃) (1.1–1.5 equiv)

  • Sulfuric Acid (H₂SO₄), 98% conc.[4] (Solvent/Catalyst)[][6][7][8]

Step-by-Step Methodology:

  • Solubilization: Charge a round-bottom flask with concentrated H₂SO₄. Cool the acid to 0–5°C using an ice-water bath.

  • Addition: Slowly add the 5-methyl-benzimidazolone precursor to the acid with vigorous stirring. Ensure the temperature remains <10°C to prevent uncontrolled exotherms. The solution may darken.

  • Nitration: Add KNO₃ (or dropwise HNO₃) in small portions over 30–60 minutes. The nitronium ion (

    
    ) is generated in situ.
    
  • Reaction Propagation: Remove the ice bath and allow the mixture to warm to room temperature. Subsequently, heat the mixture to 60–90°C for 2–4 hours. This thermal step is crucial to drive the reaction to completion and ensure mono-nitration at the sterically hindered 6-position.

  • Quenching: Pour the reaction mixture carefully onto crushed ice/water (approx. 5x reaction volume). The product will precipitate as a yellow/orange solid.

  • Purification: Filter the precipitate. Wash extensively with water to remove residual acid (check filtrate pH). Recrystallize from ethanol or acetic acid if high purity (>99%) is required for biological assays.

Synthesis Workflow Diagram

The following diagram illustrates the transformation from the toluene derivative to the final nitro and amine targets.

SynthesisWorkflow Figure 1: Synthesis Pathway of 5-Methyl-6-nitro-benzimidazol-2-one start 3,4-Diaminotoluene (Precursor) inter 5-Methyl-2-benzimidazolinone (CAS 5400-75-9) start->inter Condensation 140-180°C urea Urea (Reagent) urea->inter nitro 5-Methyl-6-nitro-2-benzimidazolinone (CAS 83573-62-0) inter->nitro Nitration HNO3/H2SO4, 60-90°C amine 5-Amino-6-methyl-2-benzimidazolinone (CAS 67014-36-2) nitro->amine Reduction H2/Pd-C or Fe/HCl

Figure 1: Step-by-step synthesis pathway from raw materials to the nitro-intermediate and its amino-derivative.[1][2][6][7][9][10][11]

Reactivity & Downstream Applications

The value of CAS 83573-62-0 lies in its role as a precursor. It is rarely the final active pharmaceutical ingredient (API) but rather a scaffold that allows for the precise positioning of substituents in drug design.

Reduction to 5-Amino-6-methyl-benzimidazolone

The most critical reaction is the reduction of the nitro group to an amine (CAS 67014-36-2). This amine is a versatile nucleophile.

  • Method: Catalytic hydrogenation (H₂/Pd-C) or chemical reduction (Fe/HCl, Hydrazine).

  • Utility: The resulting ortho-methyl aniline motif is sterically unique. The methyl group forces substituents on the nitrogen to adopt specific conformations, which is highly valued in designing Kinase Inhibitors (locking the ligand in the ATP-binding pocket) and GPCR antagonists .

Pharmaceutical Applications

Benzimidazolones are "privileged structures" in medicinal chemistry, mimicking the purine bases of DNA/RNA.

  • Antihypertensives: Analogs of this scaffold are investigated for Angiotensin II receptor antagonism (sartan-like activity), where the benzimidazolone replaces the imidazole or tetrazole ring to improve metabolic stability.

  • Kinase Inhibition: The hydrogen-bonding capability of the urea moiety (donor-acceptor pairs) makes it an excellent hinge-binder in kinase inhibitor design.

  • Antiprotozoal Agents: Nitro-benzimidazoles are known for activity against anaerobic parasites (e.g., Giardia, Trichomonas). The 6-nitro derivative retains this potential "warhead" functionality.

Material Science (High-Performance Pigments)

In the industrial sector, this compound is the key intermediate for Benzimidazolone Pigments (e.g., Pigment Orange 64, Pigment Yellow 181).[10]

  • Mechanism: The nitro compound is reduced to the amine, diazotized, and coupled.[12]

  • Property: The cyclic urea forms an intermolecular hydrogen-bonding network in the crystal lattice, conferring exceptional heat stability (>300°C) and weather fastness, making these pigments suitable for automotive coatings and engineering plastics.

Application Logic Diagram

Applications Figure 2: Functional Application Tree core 5-Methyl-6-nitro-benzimidazol-2-one (CAS 83573-62-0) red Reduction to Amine (CAS 67014-36-2) core->red energetic Polynitration (Energetic Materials) core->energetic pharma Pharmaceutical Scaffolds red->pharma pigment High-Performance Pigments (e.g., PO64, PY181) red->pigment kinase Kinase Inhibitors (Hinge Binders) pharma->kinase gpcr GPCR Antagonists (Angiotensin II) pharma->gpcr coatings Automotive Coatings (Thermal Stability) pigment->coatings

Figure 2: Downstream utility in drug discovery and material science.

Safety and Handling

  • Hazards: As a nitro-aromatic compound, it carries risks of toxicity if inhaled or absorbed. It may be combustible.[13]

  • Energetic Potential: While mono-nitro derivatives are generally stable, they are precursors to polynitro compounds (e.g., trinitro-benzimidazolones) which are high-energy materials. Avoid heating dry material in confined spaces.

  • Storage: Store in a cool, dry place away from strong reducing agents and bases.

References

  • National Institutes of Health (NIH) - PubChem. 5-Methyl-1,3-dihydro-2H-benzimidazol-2-one (Precursor Data). Available at: [Link]

  • Molaid Chemicals. 1,3-Dihydro-5-methyl-6-nitro-2H-benzimidazol-2-one CAS 83573-62-0 Data.[1][2][3][14] Available at: [Link]

  • MDPI (Molecules). An Efficient Synthesis and Preliminary Investigation of Novel 1,3-dihydro-2H-benzimidazol-2-one Nitro Derivatives. (Discusses nitration protocols and energetic properties). Available at: [Link]

  • Google Patents.Process for the preparation of 5-nitrobenzimidazolone-(2). (General nitration methodology reference).

Sources

Foundational

Molecular structure and weight of 5-Methyl-6-nitro-1,3-dihydro-benzimidazol-2-one

Technical Guide: Molecular Structure and Synthesis of 5-Methyl-6-nitro-1,3-dihydro-benzimidazol-2-one Executive Summary 5-Methyl-6-nitro-1,3-dihydro-benzimidazol-2-one (also known as 5-Methyl-6-nitro-2-benzimidazolinone)...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Molecular Structure and Synthesis of 5-Methyl-6-nitro-1,3-dihydro-benzimidazol-2-one

Executive Summary

5-Methyl-6-nitro-1,3-dihydro-benzimidazol-2-one (also known as 5-Methyl-6-nitro-2-benzimidazolinone) is a critical heterocyclic scaffold used primarily as a precursor in the synthesis of high-performance benzimidazolone pigments (e.g., Pigment Orange 64) and as a pharmacophore in medicinal chemistry.[1] Its structure—a fused benzene-imidazole ring system containing a cyclic urea moiety—confers exceptional thermal stability and hydrogen-bonding capability.

This guide provides a technical deep-dive into its physicochemical properties, industrial-grade synthetic protocols, and structural characterization, tailored for researchers in drug discovery and materials science.

Physicochemical Profile

The molecule exhibits a planar geometry dominated by the benzimidazolone core. The presence of the nitro group at position 6 and the methyl group at position 5 creates a "push-pull" electronic environment, affecting both solubility and reactivity.

Table 1: Core Physicochemical Data

PropertyValue / Description
IUPAC Name 5-Methyl-6-nitro-1,3-dihydrobenzimidazol-2-one
Common Name 5-Methyl-6-nitro-2-benzimidazolinone
CAS Registry Number 16305-64-5 (Specific isomer); Note: Often confused with amino-derivatives (67014-36-2)
Molecular Formula

Molecular Weight 193.16 g/mol
Exact Mass 193.0487
Appearance Yellow to orange-brown crystalline powder
Melting Point >300 °C (Decomposes); High thermal stability due to intermolecular H-bonding
Solubility Poor in water, ethanol; Soluble in DMSO, DMF, and hot aqueous alkali
pKa ~10.5 (NH deprotonation)

Structural Analysis & Tautomerism

Understanding the tautomeric equilibrium is vital for molecular docking and reactivity prediction.

  • Keto Form (Lactam): The 1,3-dihydro-2-one form is the predominant tautomer in the solid state and in solution (DMSO). It features two hydrogen bond donors (NH) and one acceptor (C=O), facilitating the formation of "ribbon-like" supramolecular structures.

  • Enol Form (Lactim): The 2-hydroxybenzimidazole tautomer is less stable but can be trapped under specific alkylation conditions.

Visualization: Structural Connectivity & Tautomers

G cluster_0 Tautomeric Equilibrium cluster_1 Substituent Effects Keto Keto Form (Major) (1,3-dihydro-2-one) Stable, H-bond Donor Enol Enol Form (Minor) (2-hydroxy) Aromatic character increased Keto->Enol  Tautomerization   Nitro 6-NO2 Group Electron Withdrawing Increases Acidity of NH Nitro->Keto Inductive Effect Methyl 5-CH3 Group Weakly Activating Steric Bulk Methyl->Keto

Figure 1: Tautomeric equilibrium and substituent electronic effects on the benzimidazolone core.

Synthetic Protocol

The synthesis is a two-stage process starting from commercially available 3,4-diaminotoluene. The critical step is the regioselective nitration.

Stage 1: Cyclization (Formation of the Core)
  • Reagents: 3,4-Diaminotoluene, Urea.

  • Solvent: High-boiling solvent (e.g., o-dichlorobenzene or xylene) or solvent-free melt.

  • Conditions: 140–150°C, evolution of ammonia (

    
    ).
    
Stage 2: Regioselective Nitration
  • Challenge: Directing the nitro group to position 6 (ortho to the methyl group) while avoiding dinitration.

  • Mechanism: Electrophilic Aromatic Substitution (

    
    ). The NH groups are activating (ortho/para directors), but the existing methyl group at C5 strongly directs the incoming electrophile to C6 (ortho to methyl, para to N1).
    

Experimental Procedure (Bench Scale):

  • Dissolution: Dissolve 10.0 g of 5-methyl-2-benzimidazolinone in 60 mL of concentrated Sulfuric Acid (

    
    ) at 10–15°C. Ensure complete dissolution.
    
  • Nitration: Dropwise add a mixture of Nitric Acid (65%, 4.5 mL) and Sulfuric Acid (10 mL) while maintaining the temperature below 20°C .

    • Note: Exotherms >30°C may lead to dinitration or oxidative degradation of the methyl group.

  • Reaction: Stir at room temperature (25°C) for 2–3 hours. Monitor by TLC (Ethyl Acetate/Hexane) or HPLC.

  • Quenching: Pour the reaction mixture onto 300 g of crushed ice/water with vigorous stirring. The product will precipitate as a yellow solid.

  • Purification: Filter the solid, wash with water until neutral pH, and recrystallize from DMF/Water or Ethanol.

Visualization: Synthetic Workflow

Synthesis Start Start: 3,4-Diaminotoluene Step1 Cyclization (Urea, 150°C, -2 NH3) Start->Step1 Inter Intermediate: 5-Methyl-2-benzimidazolinone Step1->Inter Step2 Nitration (HNO3/H2SO4, <20°C) Inter->Step2  Electrophilic Substitution   Product Product: 5-Methyl-6-nitro-2-benzimidazolinone Step2->Product  Quench & Filter  

Figure 2: Step-wise synthesis from diaminotoluene to the nitro-derivative.

Analytical Characterization

To validate the structure, the following spectral signatures must be confirmed.

Nuclear Magnetic Resonance (NMR)
  • Solvent: DMSO-

    
     (Required due to solubility).
    
  • 1H NMR (300/400 MHz):

    • 
       ~10.8–11.0 ppm (2H, broad s, 
      
      
      
      ): Indicates the cyclic urea protons.
    • 
       ~7.5–7.8 ppm (1H, s, Ar-
      
      
      
      ): Proton at C4 or C7.
    • 
       ~7.0–7.2 ppm (1H, s, Ar-
      
      
      
      ): Proton at C7 or C4.
      • Note: The 5,6-substitution pattern breaks the coupling, resulting in two distinct singlets rather than the doublets seen in mono-substituted benzimidazoles.

    • 
       ~2.3–2.5 ppm (3H, s, 
      
      
      
      ): Methyl group attached to the aromatic ring.
Infrared Spectroscopy (FT-IR)
  • 3300–2800 cm⁻¹: Broad NH stretching (indicative of H-bonding).

  • 1700–1750 cm⁻¹: Strong C=O stretching (Cyclic urea/Lactam).

  • 1530 & 1350 cm⁻¹: Asymmetric and symmetric

    
     stretching.
    

Pharmaceutical & Industrial Applications[5][6][7]

High-Performance Pigments

This molecule is the immediate precursor to 5-amino-6-methylbenzimidazolone , which is diazotized and coupled to form benzimidazolone pigments (e.g., Pigment Orange 64, Pigment Yellow 154). These pigments are renowned for:

  • Heat Stability: Withstanding plastics processing >280°C.

  • Weatherfastness: Due to the rigid H-bond network of the benzimidazolone group.

Medicinal Chemistry (Kinase Inhibition)

In drug discovery, the benzimidazolone core serves as a bioisostere for purines or quinazolinones.

  • p38 MAP Kinase Inhibitors: The urea moiety can function as a hinge-binder in the ATP-binding pocket of kinases.

  • Antiprotozoal Agents: Nitro-substituted heterocycles are often explored for activity against anaerobic bacteria and protozoa (similar to metronidazole mechanisms), though the 2-one derivatives are more often scaffolds for further functionalization.

References

  • Synthesis of Benzimidazolone Pigment Intermediates. Google Patents. CN109627219A - Production method of 5-amino-6-methyl benzimidazolone. Link

  • Physicochemical Properties of Nitrobenzimidazolones. National Institute of Standards and Technology (NIST). 1,3-dihydro-5-nitro-2H-benzimidazol-2-one Data. Link

  • Benzimidazolone Scaffold in Medicinal Chemistry. Journal of Medicinal Chemistry. "1- or 3-(3-Amino-2-hydroxy-1-phenyl propyl)-1,3-dihydro-2H-benzimidazol-2-ones: Potent, Selective, and Orally Efficacious Norepinephrine Reuptake Inhibitors." (2009). Link

  • Energetic Materials Research. Materials. "An Efficient Synthesis and Preliminary Investigation of Novel 1,3-Dihydro-2H-benzimidazol-2-one Nitro and Nitramino Derivatives." (2022). Link

  • General Benzimidazolone Data. PubChem. 5-Amino-1,3-dihydro-6-methyl-2H-benzimidazol-2-one (Precursor/Derivative Data). Link

Sources

Exploratory

Solubility profile of 5-Methyl-6-nitro-1,3-dihydro-benzimidazol-2-one in organic solvents

Safety Alert: Critical Identity Verification WARNING: CAS REGISTRY NUMBER CONFLICT The CAS number provided in your request (22288-41-1) is widely registered to 1,1,3,3-Tetramethylbutyl peroxypivalate (Trade name: Trigono...

Author: BenchChem Technical Support Team. Date: February 2026

Safety Alert: Critical Identity Verification

WARNING: CAS REGISTRY NUMBER CONFLICT The CAS number provided in your request (22288-41-1) is widely registered to 1,1,3,3-Tetramethylbutyl peroxypivalate (Trade name: Trigonox® 425), an organic peroxide initiator.[1][2] This substance is explosive and chemically distinct from the benzimidazolone derivative you requested.

This guide addresses the chemical structure: 5-Methyl-6-nitro-1,3-dihydro-benzimidazol-2-one (also known as 5-Methyl-6-nitro-2-benzimidazolinone).

  • Correct CAS for this structure: Typically 83573-62-0 (or related isomer 93-84-5 for the non-methylated analog). [1][2] * Action Required: Verify your inventory labels immediately. Do not apply benzimidazolone heating protocols to a peroxide.[1][2]

[1][2]

Executive Summary

5-Methyl-6-nitro-1,3-dihydro-benzimidazol-2-one is a high-melting, heterocyclic intermediate critical in the synthesis of high-performance pigments (e.g., Pigment Orange 64) and pharmaceutical APIs (PDE inhibitors).[1][2] Its physicochemical behavior is dominated by the benzimidazolone core , which forms a robust intermolecular hydrogen-bonding network, rendering it sparingly soluble in common organic solvents.[1]

This guide details the solubility thermodynamics, solvent compatibility hierarchy, and experimental protocols for accurate solubility determination.[1]

Physicochemical Profile
PropertyDescription
Molecular Formula

Molecular Weight 193.16 g/mol
Structural Features Cyclic urea moiety (-NH-CO-NH-), Nitro group (-NO2), Methyl group (-CH3).[1][2][3][4]
Lattice Energy High (due to

-stacking and dual H-bond donors/acceptors).[1][2]
Melting Point >300°C (Decomposition often occurs prior to melting).[1][2]

Solubility Mechanisms & Molecular Architecture[1][2]

The solubility of this compound is governed by the competition between Solute-Solute (Lattice) Energy and Solute-Solvent (Solvation) Energy .[1][2]

The "Brick Wall" Effect

The benzimidazolone moiety acts as a "molecular brick."[1][2] The cyclic urea group contains two hydrogen bond donors (-NH) and one acceptor (C=O).[1][2] In the solid state, these form infinite 1D ribbons or 2D sheets, creating a crystal lattice with extremely high enthalpy of fusion (


).[1]
  • Non-Polar Solvents (Toluene, Hexane): Cannot disrupt these H-bonds.[1][2] Solubility is negligible.

  • Protic Solvents (Methanol, Water): Can H-bond, but the hydrophobic aromatic core and the strength of the crystal H-bonds often outweigh the solvent's solvation power at room temperature.[1][2]

  • Polar Aprotic Solvents (DMSO, DMF, NMP): These are the only solvents effective at disrupting the lattice.[1] The sulfoxide (DMSO) or amide (DMF) oxygens act as potent H-bond acceptors, "unlocking" the -NH protons of the benzimidazolone.[1][2]

SolubilityMechanism cluster_Solid Solid State Lattice cluster_Solvent Solvent Interaction Benz1 Benzimidazolone Unit A Benz2 Benzimidazolone Unit B Benz1->Benz2 Strong H-Bonds (High Lattice Energy) DMSO Polar Aprotic (DMSO/NMP) DMSO->Benz1 Disrupts H-Bond (High Solubility) Toluene Non-Polar (Toluene) Toluene->Benz1 Weak Van der Waals (Insoluble)

Figure 1: Mechanistic visualization of solvent interactions.[1][2] Polar aprotic solvents actively disrupt the intermolecular hydrogen bonding network.[1][2]

Solubility Profile & Solvent Hierarchy

The following data categorizes solvents based on their thermodynamic capacity to dissolve 5-Methyl-6-nitro-1,3-dihydro-benzimidazol-2-one.

Representative Solubility Table (at 25°C)

Note: Values are qualitative estimates based on structural analogs (e.g., 5-nitrobenzimidazolone) and industrial purification protocols.

Solvent ClassSpecific SolventSolubility RatingPractical Application
Dipolar Aprotic DMSO High (>50 g/L)NMR analysis, Reaction medium.[1][2]
Dipolar Aprotic NMP / DMF High (>40 g/L)Industrial synthesis, Hydrogenation solvent.[1][2]
Acidic Acetic Acid (Glacial) Moderate (High at boiling)Recrystallization, Nitration medium.[1][2]
Protic (Alcohol) Methanol / Ethanol Low (<5 g/L)Washing filter cakes (removes impurities without losing product).[1][2]
Chlorinated Dichloromethane Very Low Extraction (poor efficiency).[1][2]
Aromatic Chlorobenzene Low (Moderate at boiling)High-boiling reaction solvent (reflux).[1][2]
Aqueous Water Insoluble Anti-solvent for precipitation.[1][2]
Temperature Dependence (Recrystallization Strategy)

This compound exhibits a steep Van't Hoff solubility curve in intermediate solvents like Acetic Acid or Chlorobenzene .[1][2]

  • At 25°C: Solubility is low, ensuring high yield during filtration.[1][2]

  • At Reflux (>100°C): Solubility increases significantly, allowing for purification.[1][2]

  • Protocol: Dissolve in boiling acetic acid

    
     Hot filtration (remove insolubles) 
    
    
    
    Slow cooling
    
    
    Crystallization.[1][2]

Experimental Protocol: Determination of Solubility

To generate precise quantitative data (Mole Fraction,


) for your specific batch, use the Isothermal Saturation Shake-Flask Method .[1]
Required Equipment
  • Thermostated shaker bath (

    
    C).[1][2]
    
  • Syringe filters (0.45

    
    m PTFE - chemically resistant).[1][2]
    
  • HPLC (UV detector at 280-300 nm) or Gravimetric balance.[1][2]

Workflow Diagram

Protocol cluster_QC Quality Control Start Start: Excess Solid + Solvent Equilibrate Equilibrate (Shake 24-48h @ Temp T) Start->Equilibrate Settle Phase Separation (Settle 2h or Centrifuge) Equilibrate->Settle Check Check Solid Phase (Ensure solid remains) Equilibrate->Check Sample Sampling (Supernatant via Syringe Filter) Settle->Sample Dilute Dilution (into Mobile Phase) Sample->Dilute Analyze Quantification (HPLC / UV-Vis) Dilute->Analyze

Figure 2: Standard Operating Procedure (SOP) for solubility determination.

Step-by-Step Procedure
  • Preparation: Add excess 5-Methyl-6-nitro-1,3-dihydro-benzimidazol-2-one to 10 mL of solvent in a glass vial.

  • Equilibration: Agitate at fixed temperature (e.g., 25°C, 30°C, 35°C) for 48 hours. Note: Benzimidazolones equilibrate slowly due to high crystal energy.[1][2]

  • Sampling: Stop agitation and allow solids to settle for 2 hours.

  • Filtration: Withdraw supernatant using a pre-warmed syringe (to prevent precipitation in the needle) and filter through a 0.45

    
    m PTFE filter.
    
  • Quantification:

    • Gravimetric: Evaporate a known volume of filtrate to dryness and weigh the residue.[1][2]

    • HPLC: Dilute filtrate with DMSO/Methanol and inject.[1][2] Use an external calibration curve.

Thermodynamic Modeling (Prediction)[1][2]

For researchers needing to interpolate solubility at unmeasured temperatures, the Modified Apelblat Equation is the standard model for rigid heterocyclic compounds:



  • 
    : Mole fraction solubility.[1][2]
    
  • 
    : Absolute temperature (K).[1][2][5][6]
    
  • 
    : Empirical constants derived from regression of experimental data.
    

Interpretation:

  • If

    
     is highly negative, the dissolution is strongly endothermic (typical for this compound).[1]
    
  • This model accounts for the non-ideal behavior of the solution better than the simple Van't Hoff equation.[1][2]

References

  • Synthesis & Purification Context

    • Patent CN102295605A: Method for preparing benzimidazolone derivative.[1][2][5][6][7][8][9] (Describes purification via precipitation with water and reaction in chlorobenzene).

    • Patent CN109627219A: Production method of 5-amino-6-methyl benzimidazolone.[1][2][4][10] (Details reduction in Ethanol/Water and DMF/Water systems).

  • General Benzimidazolone Solubility

    • Wang, J., et al. "Solubility and Solution Thermodynamics of 5-Nitro-2-benzimidazolinone in (DMSO + Water) Mixtures."[1][2] Journal of Chemical & Engineering Data. (Provides thermodynamic parameters for the non-methylated analog).

    • NIST Chemistry WebBook: 1,3-dihydro-5-nitro-2H-benzimidazol-2-one (CAS 93-84-5).[1][2] [1][2]

  • Safety Verification (CAS Conflict)

    • Nouryon Product Data: Trigonox 425 (CAS 22288-41-1).[1][2]

Sources

Foundational

Thermodynamic Stability Profile of 5-Methyl-6-nitro-2-benzimidazolinone Derivatives

The following technical guide provides an in-depth analysis of the thermodynamic stability of 5-Methyl-6-nitro-2-benzimidazolinone and its derivatives. This document is structured to serve researchers in pharmaceutical d...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the thermodynamic stability of 5-Methyl-6-nitro-2-benzimidazolinone and its derivatives. This document is structured to serve researchers in pharmaceutical development and materials science, focusing on the interplay between molecular architecture, solid-state physics, and experimental validation.[1]

Executive Summary

5-Methyl-6-nitro-2-benzimidazolinone (CAS: 13183-79-4) is a critical pharmacophore and intermediate, most notably in the synthesis of angiotensin II receptor antagonists such as Telmisartan . Its thermodynamic profile is governed by a high-energy nitro group juxtaposed with a rigid, hydrogen-bond-donating benzimidazolinone scaffold.[1]

For drug development professionals, understanding the stability of this moiety is two-fold:

  • Formulation Stability: Ensuring the integrity of the lactam ring against hydrolytic cleavage and oxidative degradation.[1]

  • Process Safety: Managing the exothermic decomposition potential inherent to nitro-substituted aromatics during scale-up.

This guide details the molecular drivers of this stability, provides rigorous characterization protocols, and establishes a framework for assessing shelf-life and processing risks.[1]

Molecular Architecture & Tautomeric Thermodynamics

The thermodynamic stability of 2-benzimidazolinones is fundamentally rooted in their prototropic tautomerism. Unlike simple imidazoles, the oxygenation at the C2 position creates a competition between the lactam (keto) and lactim (enol) forms.

The Lactam-Lactim Equilibrium

In the solid state and polar solvents, the 1,3-dihydro-2H-benzimidazol-2-one (Lactam) tautomer is thermodynamically preferred. This preference is driven by the resonance stabilization of the urea-like moiety within the ring and the formation of robust intermolecular hydrogen bond networks (N-H···O=C).

However, the introduction of the electron-withdrawing nitro group at position 6 alters the electron density of the benzene ring, slightly increasing the acidity of the N-H protons and potentially lowering the energy barrier for tautomerization under high-stress conditions (e.g., high temperature reflux in non-polar solvents).

Figure 1: Tautomeric Equilibrium & Reactivity Pathways

Tautomerism Lactam Lactam Form (Dominant) (1,3-dihydro-2H-benzimidazol-2-one) High MP, Low Solubility Transition Proton Transfer Transition State Lactam->Transition ΔG > 0 (Endergonic) Lactim Lactim Form (Minor) (2-hydroxybenzimidazole) Reactive OH, Aromatic Character Transition->Lactim Lactim->Lactam Fast Relaxation Solvent Polar Solvents (DMSO) Stabilize Lactam Solvent->Lactam Temp High Temp (>200°C) Increases Lactim Pop. Temp->Transition

Caption: Thermodynamic equilibrium heavily favors the Lactam form due to resonance stabilization, though high temperatures can access the reactive Lactim state.

Solid-State Thermodynamics & Thermal Analysis

The solid-state stability of 5-methyl-6-nitro-2-benzimidazolinone is characterized by high melting points (typically >280°C) and significant lattice energy. This is a double-edged sword: the crystal lattice is robust against ambient degradation but requires high energy input for dissolution or melting, often pushing the compound near its decomposition temperature (


).
Lattice Energy and Polymorphism

The presence of both a hydrogen bond donor (NH) and acceptor (C=O, NO2) facilitates strong


-stacking and hydrogen bonding.
  • Melting Point: The high melting point is a proxy for high lattice enthalpy.[1]

  • Substituent Effect: The 5-methyl group disrupts packing efficiency slightly compared to the unsubstituted parent, but the 6-nitro group adds dipole-dipole interactions that reinforce the lattice.

  • Risk: If

    
    , the material cannot be melted without degradation, complicating hot-melt extrusion or melt-casting processes.[1]
    
Thermal Decomposition Kinetics

Nitro-benzimidazolinones are energetic.[1][2] The nitro group provides an internal oxidizer, leading to exothermic decomposition.[1]

  • Onset Temperature (

    
    ):  Typically observed between 290°C and 320°C in DSC.[1]
    
  • Enthalpy of Decomposition (

    
    ):  Can be significant (
    
    
    
    J/g), posing a thermal runaway hazard.[1]

Table 1: Comparative Thermal Properties of Benzimidazolinone Derivatives

CompoundSubstituentsMelting Point (

)
Decomp. Onset (

)
Stability Comment
Parent H, H~310°C~320°CHigh thermal stability.
Target 5-Me, 6-NO2 ~295-305°C ~300°C Narrow processing window.
Analog 5,6-Dimethyl~315°C>330°CAlkyl groups stabilize lattice.[1]
Analog 5,6-Dinitro~260°C~265°CNitro groups lower

&

.

Experimental Protocols: Stability Validation

To validate the thermodynamic claims, researchers must employ self-validating protocols.[1] The following methodologies are designed to assess phase purity, thermal safety, and hydrolytic stability.

Protocol 1: Simultaneous TGA/DSC for Phase Transition Analysis

Purpose: To distinguish between benign phase changes (melting, polymorph conversion) and irreversible chemical degradation.[1]

Reagents & Equipment:

  • Instrument: Simultaneous Thermal Analyzer (e.g., Mettler Toledo or TA Instruments).[1]

  • Purge Gas: Nitrogen (50 mL/min) for inertness; Air for oxidative stability.[1]

  • Crucibles: Alumina (

    
    ) or Gold-plated high-pressure pans (to contain volatile decomposition products).
    

Step-by-Step Methodology:

  • Baseline Correction: Run an empty crucible using the exact method parameters to subtract buoyancy effects.

  • Sample Loading: Weigh 3–5 mg of 5-Methyl-6-nitro-2-benzimidazolinone. Critical: Ensure the sample is flat at the bottom of the pan for uniform heat transfer.

  • Equilibration: Equilibrate at 30°C for 5 minutes.

  • Ramp: Heat from 30°C to 400°C at a rate of 5°C/min (slow ramp) or 10°C/min (standard).

    • Why 5°C/min? Slower rates resolve overlapping thermal events (e.g., melt followed immediately by decomposition).[1]

  • Data Analysis:

    • Endotherms: Look for sharp peaks (Melting).[1] Integrate area for

      
      .[1]
      
    • Exotherms: Broad peaks typically indicate decomposition.[1]

    • Weight Loss (TGA): Correlate onset of mass loss with DSC events.[1][3] If mass loss occurs before melting, the sample contains solvates or is subliming.[1]

Protocol 2: Forced Degradation Study (Hydrolytic Stability)

Purpose: To determine the kinetic stability of the lactam ring in solution.

Reagents:

  • 0.1 N HCl, 0.1 N NaOH, 3%

    
    .[1]
    
  • HPLC System with UV-Vis/PDA detector.[1]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax), 3.5 µm.[1]

Workflow:

  • Stock Preparation: Dissolve 10 mg of compound in 10 mL DMSO (due to low aqueous solubility).

  • Stress Conditions:

    • Acid:[1] 1 mL Stock + 1 mL 0.1 N HCl.[1] Heat at 60°C for 4 hours.

    • Base: 1 mL Stock + 1 mL 0.1 N NaOH.[1] Heat at 60°C for 4 hours.

    • Oxidation:[1] 1 mL Stock + 1 mL 3%

      
      .[1] Ambient temp for 24 hours.
      
  • Neutralization: Quench acid/base samples to pH 7.0 prior to injection.

  • Analysis: Inject onto HPLC.

    • Mobile Phase: Gradient 5% to 95% Acetonitrile in Water (0.1% Formic Acid).[1]

    • Detection: 254 nm (aromatic core) and 280 nm.[1]

  • Success Criteria: Recovery >98% indicates high thermodynamic stability of the core.[1] Appearance of new peaks indicates ring opening (formation of phenylenediamines).[1]

Figure 2: Stability Testing Workflow

StabilityWorkflow cluster_Solid Solid State Analysis cluster_Liquid Solution State Analysis Start Synthesized Derivative DSC DSC/TGA Analysis (Tm, Tdec, Solvates) Start->DSC XRD PXRD (Polymorph Check) Start->XRD Stress Forced Degradation (Acid/Base/Oxidation) DSC->Stress If Thermally Stable Decision Stability Profile Defined DSC->Decision HPLC HPLC-PDA Quantify Impurities Stress->HPLC HPLC->Decision

Caption: Integrated workflow ensuring both physical (solid-state) and chemical (solution) stability are verified.

Synthesis & Safety Considerations

The synthesis of 5-methyl-6-nitro-2-benzimidazolinone typically involves the nitration of 5-methyl-2-benzimidazolinone. This step is thermodynamically favorable but kinetically sensitive.[1]

  • Nitration Thermodynamics: The introduction of the nitro group is highly exothermic. In a manufacturing context, the "heat of reaction" must be removed efficiently to prevent runaway.[1]

  • Regioselectivity: The 5-methyl group directs the incoming nitro group to the 6-position (ortho to the methyl, para to the NH) due to steric and electronic factors. This regioisomer is generally the thermodynamic product.[1]

Safety Warning:

Researchers must treat the 6-nitro derivative as a potential energetic material . While not a primary explosive, the combination of a fuel source (methyl/benzene ring) and oxidizer (nitro) within the same molecule lowers the activation energy for decomposition. Avoid grinding the dry powder with high friction.[1]

References

  • PerkinElmer Application Note. "Pharmaceutical Compounds are Analyzed in Half the Time by Simultaneous TGA-DSC." PerkinElmer. Link

  • Larina, L. I. "Nuclear Quadrupole Resonance Spectroscopy: Tautomerism and Structure of Functional Azoles."[1][4] ResearchGate, 2019. Link

  • Silva, A.L.R., et al. "Experimental and Theoretical Investigation on the Thermochemistry of 3-Methyl-2-benzoxazolinone and 6-Nitro-2-benzoxazolinone."[1] MDPI, Molecules, 2021.[1] Link

  • Szala, M., et al. "Benzimidazole Derivatives as Energetic Materials: A Theoretical Study."[1] Materials, 2021.[1][5][6][7][8] Link

  • Mettler Toledo. "Thermal Analysis of Pharmaceuticals."[1] Mettler Toledo UserCom. Link

Sources

Exploratory

Technical Guide: Acidity and pKa Profiling of 5-Methyl-6-nitro-1,3-dihydro-benzimidazol-2-one

The following technical guide provides an in-depth analysis of the acidity and pKa profile of 5-Methyl-6-nitro-1,3-dihydro-benzimidazol-2-one . Executive Summary 5-Methyl-6-nitro-1,3-dihydro-benzimidazol-2-one (CAS: 5400...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the acidity and pKa profile of 5-Methyl-6-nitro-1,3-dihydro-benzimidazol-2-one .

Executive Summary

5-Methyl-6-nitro-1,3-dihydro-benzimidazol-2-one (CAS: 5400-75-9 derivative) represents a critical scaffold in the synthesis of high-performance pigments (e.g., Benzimidazolone Yellow/Orange) and bioactive pharmaceutical intermediates. Its physicochemical behavior is dominated by the interplay between the electron-withdrawing nitro group and the electron-donating methyl group on the cyclic urea core.

This guide addresses the acidity (pKa) of the N-H protons, a parameter that dictates solubility, tautomeric stability, and reactivity during nucleophilic substitutions. While the unsubstituted benzimidazolone core is a very weak acid (pKa ~12–13), the introduction of the nitro group at position 6 significantly acidifies the system, shifting the pKa into a range relevant for physiological and process chemistry (pKa ~9.5–10.5).

Structural Basis of Acidity

To understand the pKa values, we must analyze the electronic environment of the dissociable protons. The molecule consists of a fused benzene and urea ring (imidazolone).

Electronic Push-Pull System

The acidity of the N-H protons is governed by the stability of the conjugate base (anion).

  • The Core (Cyclic Urea): The carbonyl group at C2 provides resonance stabilization for the negative charge on nitrogen.

  • 6-Nitro Group (-M, -I Effect): This is the dominant factor. The nitro group is strongly electron-withdrawing. It stabilizes the anion via resonance (mesomeric effect) when para to the deprotonating nitrogen, and via induction when meta.

  • 5-Methyl Group (+I Effect): The methyl group is a weak electron donor. It slightly destabilizes the anion, theoretically increasing the pKa (making it less acidic), but this effect is overwhelmed by the nitro group.

Tautomerism and Deprotonation Pathway

The compound exists primarily in the keto (lactam) form. Upon deprotonation, the negative charge is delocalized throughout the system. Due to the asymmetry introduced by the 5-methyl and 6-nitro substituents, the two nitrogen atoms (N1 and N3) are not equivalent.

  • N1-H (Meta to Nitro, Para to Methyl): Less acidic.

  • N3-H (Para to Nitro, Meta to Methyl): Most Acidic. The negative charge at N3 can be delocalized directly onto the oxygen of the nitro group, providing superior stabilization.

DeprotonationPath cluster_res Resonance Stabilization (Anion A) Neutral Neutral Molecule (Keto Form) Anion_N3 Anion A (Deprotonated at N3) STABLE (Charge on NO2 & C=O) Neutral->Anion_N3 Path 1: Fast (pKa ~9.8) Anion_N1 Anion B (Deprotonated at N1) LESS STABLE (Charge on C=O only) Neutral->Anion_N1 Path 2: Unfavorable Res1 N- Charge Res2 Deloc. to Carbonyl Res1->Res2 Res3 Deloc. to Nitro Group Res1->Res3

Figure 1: Preferential deprotonation pathway driven by resonance stabilization of the nitro group.

Predicted and Comparative pKa Data

Direct experimental values for this specific derivative are often proprietary or absent from public databases. However, using Hammett substituent constants (


) and comparative analysis with structurally characterized analogues, we can derive a high-confidence predicted range.
Comparative Table of Analogues
CompoundSubstituentsPredicted pKa (H₂O)Experimental ReferenceNote
Benzimidazol-2-one None12.5 – 13.0Lit. [1]Very weak acid.
5-Methylbenzimidazol-2-one 5-Me12.8 – 13.2Calc.Me group slightly decreases acidity (+I effect).
5-Nitrobenzimidazol-2-one 5-NO₂9.5 – 10.2Est.NO₂ drastically increases acidity (-M effect).
5-Methyl-6-nitro... 5-Me, 6-NO₂ 9.8 ± 0.5 Target Net effect: Strong acidification by NO₂.
Theoretical Calculation (Hammett Equation Application)

Using the Hammett equation


, where 

for benzimidazoles is approx 1.0–1.2:
  • Base pKa: ~12.8 (Benzimidazolone)

  • 
     (NO₂):  +0.78 (Strongly acidifying)
    
  • 
     (Me):  -0.07 (Weakly basicifying)
    
  • Net Shift:

    
     (Conservative estimate).
    
  • Correction: In cyclic ureas, the resonance effect of nitro is often more pronounced than standard Hammett predictions suggest, often dropping the pKa by 2-3 units.

  • Refined Prediction: 9.8 – 10.5

Experimental Determination Protocol

Since this compound has low aqueous solubility, standard aqueous titration is impossible. A mixed-solvent potentiometric titration or spectrophotometric determination is required.

Method A: Potentiometric Titration in DMSO/Water

This method is preferred for generating a thermodynamic pKa value extrapolated to zero organic solvent.

Reagents:

  • Analyte: 5-Methyl-6-nitro-1,3-dihydro-benzimidazol-2-one (>98% purity).[1]

  • Solvent: Carbonate-free water and HPLC-grade DMSO.

  • Titrant: 0.1 M KOH (standardized).

Workflow:

  • Preparation: Prepare three solutions of the analyte (approx

    
     M) in 20%, 40%, and 60% DMSO/Water (v/v) mixtures.
    
  • Calibration: Calibrate the pH electrode using aqueous buffers, then apply the "delta" correction factor for DMSO mixtures (see Reference [2]).

  • Titration: Titrate with KOH under inert gas (

    
     or 
    
    
    
    ) to prevent
    
    
    absorption.
  • Yasuda-Shedlovsky Extrapolation: Plot

    
     vs. %DMSO (or dielectric constant 
    
    
    
    ). Extrapolate the linear regression to 0% DMSO to obtain aqueous
    
    
    .
Method B: UV-Vis Spectrophotometry (The "Self-Validating" Method)

This method is superior for low concentrations and avoids electrode solvent compatibility issues. It relies on the spectral shift between the neutral species and the anion.

Protocol:

  • Spectral Scan: Dissolve analyte in 100% Ethanol or DMSO. Scan 200–500 nm. Identify

    
     for the neutral form. Add 1 drop of 1M NaOH to generate the anion and identify the new 
    
    
    
    (bathochromic shift expected due to conjugation).
  • Buffer Preparation: Prepare a series of buffers ranging from pH 7.0 to 12.0 (0.5 unit increments). Ensure constant ionic strength (

    
     KCl).
    
  • Measurement: Add fixed aliquot of analyte to each buffer. Measure Absorbance (

    
    ) at the anion's 
    
    
    
    .
  • Calculation: Use the linearized Henderson-Hasselbalch equation:

    
    
    Plotting the log term vs. pH yields an x-intercept equal to the pKa.
    

ExperimentalWorkflow Start Start: Pure Analyte SolubilityCheck Check Aqueous Solubility (< 0.1 mg/mL?) Start->SolubilityCheck MethodSelect Select Method SolubilityCheck->MethodSelect Yes (Insoluble) Potentiometric Potentiometric Titration (Yasuda-Shedlovsky) MethodSelect->Potentiometric High Sample Qty Spectrophotometric UV-Vis Spectrophotometry (Beer-Lambert Law) MethodSelect->Spectrophotometric Low Sample Qty Extrapolation Extrapolate to 0% Co-solvent Potentiometric->Extrapolation Result Final pKa Value Spectrophotometric->Result Extrapolation->Result

Figure 2: Decision matrix for selecting the appropriate pKa determination methodology based on solubility.

Implications for Drug & Process Development

Solubility & Formulation
  • Neutral State (pH < 8): The molecule is highly hydrophobic and poorly soluble in water. Formulation requires cosolvents (PEG, DMSO) or micronization.

  • Ionized State (pH > 10.5): At pH values > pKa + 1, the molecule exists as a mono-anion. Solubility increases by orders of magnitude. This property can be exploited for pH-swing crystallization purification (dissolve in base, precipitate with acid).

Chemical Stability

The 6-nitro group makes the ring susceptible to nucleophilic aromatic substitution (


) at the 7-position or reduction to the amine. However, the anionic form (at high pH) is electron-rich and generally resistant to further nucleophilic attack, protecting the scaffold during basic processing steps.

References

  • Catalán, J., et al. "The acidity of benzazoles in the ground and excited states." Journal of the American Chemical Society, 110(9), 1988. Link

  • Avdeef, A. "Absorption and Drug Development: Solubility, Permeability, and Charge State." Wiley-Interscience, 2003.
  • BenchChem. "Chemical Properties of 5-Methyl-1,3-dihydro-2H-benzimidazol-2-one." Technical Report, 2025. Link

  • Perrin, D. D. "Dissociation Constants of Organic Bases in Aqueous Solution.

Sources

Foundational

Literature review on nitro-substituted benzimidazolone intermediates

The following technical guide provides an in-depth review of nitro-substituted benzimidazolone intermediates, designed for researchers and industrial chemists. Architectures, Synthesis, and High-Value Applications Execut...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth review of nitro-substituted benzimidazolone intermediates, designed for researchers and industrial chemists.

Architectures, Synthesis, and High-Value Applications

Executive Summary

The nitro-substituted benzimidazolone scaffold (specifically 5-nitro-2-benzimidazolinone) represents a critical "pivot point" in organic synthesis. It serves as the divergent precursor for two distinct high-value sectors: High-Performance Organic Pigments (HPOPs) and Bioactive Pharmaceutical Ingredients (APIs) .

This guide moves beyond basic literature summaries to analyze the process chemistry determining yield, purity, and scalability. We examine the causality behind synthetic route selection—contrasting electrophilic substitution against cyclization—and provide self-validating protocols for the generation and reduction of these intermediates.

Module 1: Synthetic Architectures & Mechanistic Causality

The synthesis of 5-nitrobenzimidazolone is governed by the need to control regioselectivity and minimize waste. Two primary strategies dominate the field: Direct Nitration and De Novo Cyclization .

1.1 Strategy A: Direct Nitration (The Industrial Standard)

Classically, benzimidazolone is nitrated using mixed acids (


). However, this method generates significant "spent acid" waste.
  • The Shift to Aqueous Nitration: Modern protocols utilize dilute nitric acid (10–45%) in water at elevated temperatures (20–100°C).[1]

  • Causality: The benzimidazolone ring is electron-rich (activated). Water acts as a heat sink and solvent, precipitating the mononitro product due to its lower solubility compared to the starting material. This "precipitation-driven" equilibrium drives high yields (>95%) and purity without complex workups.

1.2 Strategy B: De Novo Cyclization (The Regio-Control Route)

For derivatives requiring specific substitution patterns (e.g., N-alkylated variants) that are difficult to access via direct nitration, cyclization is preferred.

  • Precursors: 4-nitro-1,2-phenylenediamine + Urea.

  • Mechanism: Thermal fusion or solvent-based condensation.

  • Advantage: This route guarantees the position of the nitro group relative to other substituents, avoiding the isomer mixtures (5- vs 6-nitro) common when nitrating N-substituted benzimidazolones.

1.3 Visualization: Synthetic Pathways

The following diagram illustrates the decision matrix for synthesis.

G Start Target Molecule Strategy RouteA Route A: Direct Nitration (Cost-Effective, Scalable) Start->RouteA Unsubstituted Core RouteB Route B: De Novo Cyclization (Regio-Specific) Start->RouteB Pre-functionalized Benzimidazolone Benzimidazolone (Unsubstituted) RouteA->Benzimidazolone Diamines 4-Nitro-1,2-phenylenediamine + Urea RouteB->Diamines ProcessA Aq. HNO3, 60-80°C Precipitation Driven Benzimidazolone->ProcessA ProcessB Thermal Fusion 150-180°C Diamines->ProcessB Product 5-Nitro-2-benzimidazolinone (High Purity Intermediate) ProcessA->Product >95% Yield ProcessB->Product Isomer Pure

Caption: Figure 1. Decision matrix for synthesizing 5-nitro-2-benzimidazolinone based on substrate requirements.

Module 2: Critical Functionalization Protocols

Once synthesized, the 5-nitro intermediate undergoes one of two primary transformations: Reduction (for pigments) or N-Alkylation (for drugs).

2.1 Protocol: Catalytic Hydrogenation to 5-Aminobenzimidazolone

The amino derivative is the essential diazo component for Benzimidazolone Pigments (e.g., Pigment Yellow 151).

  • Reagents: 5-Nitrobenzimidazolone,

    
     (1.5–2.0 MPa), Raney Nickel or Pd/C catalyst.
    
  • Solvent: Methanol or Ethanol/Water.

  • Protocol Steps:

    • Charge autoclave with nitro intermediate and 10% w/w catalyst.

    • Purge with

      
       (3x) then 
      
      
      
      (3x).
    • Heat to 100°C; maintain pressure at 1.5 MPa.

    • Self-Validation Point: Reaction is complete when

      
       uptake ceases. The product should be a white/off-white solid.[2] If the filtrate is colored (orange/red), incomplete reduction or azo-coupling side reactions occurred.
      
2.2 Protocol: Regioselective N-Alkylation

For pharmaceutical applications, the "NH" protons are alkylated.

  • Challenge: The nitro group withdraws electrons, increasing the acidity of the NH protons but also deactivating the nucleophilicity of the N-anion.

  • Regioselectivity: In 5-nitrobenzimidazolone, the

    
     and 
    
    
    
    positions are chemically distinct due to the asymmetric nitro group. Alkylation often yields mixtures (1-alkyl vs 3-alkyl).
  • Control: Using bulky bases or specific solvent systems (DMF vs Acetone) can influence the isomeric ratio, though chromatographic separation is often required.

Module 3: Applications & Case Studies
3.1 High-Performance Pigments (The Industrial Driver)

The 5-aminobenzimidazolone derived from the nitro-precursor is reacted with diketene to form 5-acetoacetylaminobenzimidazolone .[1]

  • Application: This is coupled with diazonium salts to produce yellow and orange pigments (e.g., Pigment Yellow 154 ).

  • Why this Scaffold? The benzimidazolone ring contains intermolecular hydrogen bonding sites (

    
    ), which create a rigid, insoluble crystal lattice. This confers exceptional lightfastness and weather stability, superior to standard azo pigments.
    
3.2 Pharmaceutical Scaffolds

The nitro-benzimidazolone core is a bioisostere for other heterocycles in drug design.

  • Antihypertensives: 5-nitrobenzimidazoles have been synthesized as Angiotensin II receptor antagonists. The nitro group provides the necessary electron-withdrawing character to mimic the tetrazole or carboxylate pharmacophores found in sartans.

  • Antiparasitic Agents: Analogous to Benznidazole, the nitro group is essential for the mechanism of action (reductive activation generates toxic radical species within the parasite).

3.3 Visualization: Divergent Utility

G Nitro 5-Nitrobenzimidazolone Reduction Reduction (H2/Pd-C) Nitro->Reduction Alkylation N-Alkylation (R-X, Base) Nitro->Alkylation Amino 5-Aminobenzimidazolone Reduction->Amino Acylation Acylation (Diketene) Amino->Acylation Pigment Benzimidazolone Pigments (PY151, PY154) Acylation->Pigment Coupling Scaffold N-Alkyl-Nitro Scaffold Alkylation->Scaffold Drug Bioactive Agents (Antihypertensives, Antimicrobials) Scaffold->Drug SAR Optimization

Caption: Figure 2. Divergent synthesis workflow: From 5-nitrobenzimidazolone to industrial pigments and pharmaceutical agents.

Module 4: Data Summary

Table 1: Comparative Reactivity of Nitro-Benzimidazolone Intermediates

Reaction TypeReagentsKey ConditionTypical YieldPrimary Application
Nitration

(15%),

70–80°C96–98%Synthesis of core intermediate
Reduction

, Raney Ni
100°C, 1.5 MPa90–95%Precursor for pigments
N-Alkylation Benzyl bromide,

DMF, RT60–80%Drug discovery (isomeric mixtures possible)
Condensation 4-nitro-OPD + Urea170°C (Melt)>90%Alternative synthesis (solvent-free)
References
  • Preparation method of 5-aminobenzimidazole. Google Patents CN102002002A. Link

  • Process for the preparation of 5-nitrobenzimidazolone-(2). Google Patents CA1132582A. Link

  • The Nitro Group's Crucial Role in the Biological Activity of 5-Nitrobenzimidazole. BenchChem Technical Guide. Link

  • Synthesis and Pharmacological Screening of Novel 5-Nitro Benzimidazole Derivatives. Bulletin of Environment, Pharmacology and Life Sciences. Link

  • Design, Synthesis and Vasorelaxant activity of 5-Nitro Benzimidazole Derivatives. Scholars Research Library. Link

  • Synthesis of 1-benzyl-1H-benzimidazol-5-amine. BenchChem Synthesis Protocols. Link

Sources

Exploratory

Melting point range of pure 5-Methyl-6-nitro-1,3-dihydro-benzimidazol-2-one

An In-Depth Technical Guide to the Physical Characterization of 5-Methyl-6-nitro-1,3-dihydro-benzimidazol-2-one[1] Part 1: Executive Technical Summary Compound Identity: IUPAC Name: 5-Methyl-6-nitro-1,3-dihydro-2H-benzim...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physical Characterization of 5-Methyl-6-nitro-1,3-dihydro-benzimidazol-2-one[1]

Part 1: Executive Technical Summary

Compound Identity:

  • IUPAC Name: 5-Methyl-6-nitro-1,3-dihydro-2H-benzimidazol-2-one[1]

  • Common Aliases: 5-Nitro-6-methyl-2-benzimidazolinone; 6-Nitro-5-methylbenzimidazolone[1]

  • CAS Registry Number: 19690-23-4 (Generic for isomer mix often used; specific regioisomer tracking required) or referenced as intermediate in CAS 67014-36-2 (Amino-derivative) synthesis.[1]

  • Core Application: Critical intermediate in the synthesis of Telmisartan (angiotensin II receptor antagonist) and high-performance benzimidazolone pigments.[1]

The Melting Point Directive: Pure 5-Methyl-6-nitro-1,3-dihydro-benzimidazol-2-one exhibits a high melting point range, typically >300°C , often accompanied or preceded by thermal decomposition. Unlike lower-molecular-weight organics, this compound does not exhibit a sharp, clean solid-liquid transition in open capillary systems due to the extensive intermolecular hydrogen bonding characteristic of the cyclic urea (benzimidazolone) core.

Key Metric:

Property Specification Condition
Melting Point Range > 295°C (Decomposes) Standard Purity (>99%)
Onset of Decomposition ~290°C – 310°C DSC (10°C/min, N2)

| Appearance | Yellow to Brown Crystalline Powder | Nitro-group chromophore effect |[1]

Part 2: Thermodynamic & Structural Analysis

Structural Drivers of High Melting Point

The thermal behavior of this compound is governed by two dominant structural factors:

  • The Cyclic Urea Core (–NH–CO–NH–): The benzimidazolone moiety acts as a dual hydrogen-bond donor and acceptor.[1] In the crystal lattice, this facilitates the formation of robust, tape-like hydrogen-bonded networks (R^2_2(8) motifs). This lattice energy barrier significantly elevates the melting point compared to non-cyclic analogs.

  • Nitro Group Stacking: The electron-withdrawing nitro group at position 6 introduces a strong dipole moment, enhancing

    
    -
    
    
    
    stacking interactions between the aromatic rings.[1] This further stabilizes the solid phase, pushing the phase transition temperature into the decomposition window.
Impurity Profile & Melting Point Depression

In industrial contexts (e.g., Telmisartan synthesis), deviations from the >295°C baseline indicate specific impurities:

  • Unreacted Precursor (5-Methyl-2-benzimidazolone): Melting point ~292°C. Presence lowers the onset temperature.[1]

  • Isomeric Byproducts (4-Nitro isomers): Formed during non-selective nitration.[1] These disrupt crystal packing, causing broader melting ranges (e.g., 270–285°C).

  • Inorganic Salts: Residual mineral acids from nitration can catalyze early decomposition/charring during MP measurement.[1]

Part 3: Experimental Protocols

Protocol A: Differential Scanning Calorimetry (DSC)

Recommended for precise characterization over capillary methods.[1]

Objective: Determine the onset of melt/decomposition without subjective visual interpretation.

  • Sample Prep: Weigh 2–4 mg of dried sample (dried at 60°C under vacuum for 4h) into an aluminum pan.

  • Crimping: Use a pinhole lid to allow decomposition gases to escape, preventing pan deformation.[1]

  • Method:

    • Equilibrate at 40°C.

    • Ramp 10.00 °C/min to 350°C.

    • Purge: Nitrogen (50 mL/min).

  • Analysis: Look for a sharp endotherm (melting) immediately followed by or overlapping with a jagged exotherm (decomposition).[1]

    • Acceptance Criteria: Onset > 295°C.

Protocol B: Purification for Reference Standard Preparation

To achieve the "Pure" MP, the compound must be free of isomers.[1]

  • Dissolution: Suspend crude solid in Dimethylformamide (DMF) or Glacial Acetic Acid at reflux (approx. 5 mL solvent per g of solid).

  • Hot Filtration: Filter the hot solution through a sintered glass funnel to remove inorganic insolubles.[1]

  • Crystallization:

    • Slow Method: Allow the filtrate to cool slowly to room temperature (25°C) over 4 hours.

    • Anti-solvent Method:[1] If yield is low, add hot water (poor solvent) dropwise until turbidity persists, then cool.

  • Isolation: Filter the yellow crystals and wash with cold ethanol to remove surface mother liquor.[1]

  • Drying: Vacuum dry at 80°C for 12 hours.

Part 4: Visualizations & Logic Flows

Figure 1: Synthesis & Impurity Origin Pathway

This diagram illustrates where the target compound originates and where MP-depressing impurities enter the system.

SynthesisPath Start 3,4-Diaminotoluene Step1 Cyclization (Urea/Heat) Start->Step1 Condensation Precursor 5-Methyl-2-benzimidazolone (MP: ~292°C) Step1->Precursor Yields Core Nitration Nitration (HNO3/H2SO4) Precursor->Nitration Electrophilic Subst. Target TARGET: 5-Methyl-6-nitro-2-benzimidazolinone (MP: >295°C / Decomp) Nitration->Target Major Product (Regioselective) Impurity1 Impurity: 4-Nitro Isomer (Depresses MP) Nitration->Impurity1 Minor Side Rxn Impurity2 Impurity: Dinitro Species (Explosion Risk/Charring) Nitration->Impurity2 Over-nitration

Caption: Synthesis pathway highlighting the origin of the target compound and critical impurities that affect melting point determination.

Figure 2: Melting Point Determination Decision Logic

A self-validating workflow for handling high-melting/decomposing solids.

MP_Workflow Sample Isolated Sample Visual Visual Capillary Test (Oil Bath) Sample->Visual Result1 Melts < 280°C? Visual->Result1 Action1 REJECT: Impure (Recrystallize) Result1->Action1 Yes Result2 Darkens > 290°C No clear liquid? Result1->Result2 No DSC Run DSC (Pinhole Pan) Result2->DSC Confirm Decomp Final Valid ID: Endotherm > 295°C DSC->Final

Caption: Decision logic for validating the identity of 5-Methyl-6-nitro-2-benzimidazolinone via thermal analysis.

Part 5: References

  • BenchChem Technical Data . An In-depth Technical Guide to the Chemical Properties of 5-Methyl-1,3-dihydro-2H-benzimidazol-2-one. (Precursor data). Retrieved from

  • National Institute of Standards and Technology (NIST) . 1,3-dihydro-5-nitro-2H-benzimidazol-2-one Gas Phase & Condensed Phase Data. (Analogous core data). Retrieved from

  • Google Patents . Preparation method of 5-amino-6-methyl benzimidazolone (CN101863840B).[2][3] (Describes the synthesis and purity of the nitro intermediate). Retrieved from

  • PubChem . 5-Amino-6-methyl-1,3-dihydrobenzimidazol-2-one Compound Summary. (Downstream derivative properties). Retrieved from

  • MDPI . An Efficient Synthesis and Preliminary Investigation of Novel 1,3-dihydro-2H-benzimidazol-2-one Nitro Derivatives. (Melting point ranges for nitro-benzimidazolones). Retrieved from

Sources

Protocols & Analytical Methods

Method

Application Note: Scalable Synthesis of 5-Methyl-6-nitro-1,3-dihydro-benzimidazol-2-one

This Application Note is designed for researchers and process chemists in pharmaceutical development. It details the scalable synthesis of 5-Methyl-6-nitro-1,3-dihydro-benzimidazol-2-one , a critical intermediate often u...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists in pharmaceutical development. It details the scalable synthesis of 5-Methyl-6-nitro-1,3-dihydro-benzimidazol-2-one , a critical intermediate often utilized in the synthesis of angiotensin II receptor antagonists (e.g., Telmisartan analogs) and high-performance pigments.[1]

Abstract & Scope

This guide provides a validated protocol for synthesizing 5-Methyl-6-nitro-1,3-dihydro-benzimidazol-2-one (CAS: 67014-36-2).[1] While the prompt alludes to "o-phenylenediamine" as a starting point, this protocol utilizes 4-methyl-1,2-phenylenediamine (MOPD) to establish the correct carbon skeleton efficiently, avoiding low-yield alkylation steps on the deactivated benzimidazolone ring.[1]

The synthesis proceeds in two stages:

  • Cyclocondensation: Formation of the cyclic urea ring (benzimidazolone) using urea fusion.[1]

  • Electrophilic Aromatic Substitution: Regioselective nitration at the C6 position.[1]

Target Audience: Medicinal Chemists, Process Engineers.[1] Key Challenges: Controlling exotherms during nitration, ensuring regioselectivity (6-nitro vs. 4-nitro), and managing ammonia evolution during cyclization.

Retrosynthetic Analysis & Pathway

The most robust route disconnects the urea carbonyl to reveal the vicinal diamine. The nitro group is introduced after ring closure to leverage the directing effects of the urea moiety (which activates positions 4 and 6) and the methyl group (which activates position 6).

Reaction Scheme (Graphviz)

ReactionScheme SM 4-Methyl-1,2-phenylenediamine (MOPD) Inter 5-Methyl-1,3-dihydro- benzimidazol-2-one SM->Inter Cyclocondensation (-2 NH3) Reagent1 Urea (150-180°C) Product 5-Methyl-6-nitro-1,3-dihydro- benzimidazol-2-one Inter->Product Nitration (Regioselective) Reagent2 HNO3 / H2SO4 (0°C to 20°C)

Caption: Two-step synthesis route. Step 1: Urea fusion.[1] Step 2: Mixed-acid nitration targeting the C6 position.[1]

Experimental Protocols

Stage 1: Synthesis of 5-Methyl-1,3-dihydro-benzimidazol-2-one

This step involves the fusion of diamine with urea.[1] It is a solvent-free "melt" reaction, which is green and high-yielding but requires careful thermal management.

Reagents:

  • 4-Methyl-1,2-phenylenediamine (MOPD): 1.0 eq[1]

  • Urea: 1.2 - 1.5 eq[1]

  • Solvent: None (Melt) or High-boiling glycol (optional for heat transfer)

Protocol:

  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, internal thermometer, and a wide-bore reflux condenser connected to an acid scrubber (to trap evolved ammonia).

  • Charging: Charge MOPD (e.g., 12.2 g, 100 mmol) and Urea (e.g., 7.2 g, 120 mmol) into the flask.

  • Fusion: Heat the mixture gradually to 140°C . The solids will melt into a homogeneous liquid.[1]

  • Reaction: Increase temperature to 170–180°C . Ammonia gas evolution will be vigorous.[1] Maintain this temperature for 3–4 hours until evolution ceases and the melt begins to solidify (product formation).

  • Workup:

    • Cool the reaction mass to ~100°C.

    • Add water (100 mL) carefully to break up the solid mass.

    • Boil the suspension for 15 minutes to dissolve excess urea.[1]

    • Filter the hot suspension.[1]

    • Wash the filter cake with hot water (

      
       mL) followed by cold acetone (
      
      
      
      mL).
  • Drying: Dry in a vacuum oven at 80°C.

    • Expected Yield: 85–92%

    • Appearance: Off-white to pale brown powder.[1]

Stage 2: Nitration to 5-Methyl-6-nitro-1,3-dihydro-benzimidazol-2-one

The urea moiety directs ortho/para.[1] Combined with the methyl group (ortho/para directing), the 6-position is electronically favored and sterically accessible.

Reagents:

  • 5-Methyl-benzimidazolone (from Stage 1): 1.0 eq[1]

  • Sulfuric Acid (

    
    , 98%): 5.0 vol (Solvent/Catalyst)
    
  • Nitric Acid (

    
    , 70% or fuming): 1.1 eq
    

Protocol:

  • Dissolution: In a reactor cooled to 0–5°C , charge concentrated

    
    . Slowly add the benzimidazolone intermediate with stirring. Ensure complete dissolution (solution may be dark).
    
  • Nitration:

    • Prepare a mixed acid solution (if using) or charge

      
       dropwise via an addition funnel.
      
    • Critical Control Point: Maintain internal temperature < 10°C during addition. The reaction is highly exothermic.[1]

  • Completion: After addition, allow the mixture to warm to 20–25°C and stir for 2 hours. (Note: Some protocols suggest heating to 60°C if conversion is sluggish, but start at RT to avoid dinitration).

  • Quench:

    • Prepare a slurry of crushed ice and water (10x volume of acid).

    • Slowly pour the reaction mixture onto the ice with vigorous stirring. The product will precipitate as a yellow/orange solid.[1]

  • Purification:

    • Filter the solid.[1][2][3][4][5]

    • Wash with copious amounts of cold water until the filtrate pH is neutral.[1]

    • Recrystallization: Recrystallize from Ethanol or Acetic Acid if purity is <98%.[1]

  • Drying: Dry at 60°C under vacuum.

Data Summary & Stoichiometry

ComponentRoleMW ( g/mol )Equiv.Mass (Example)
Stage 1
4-Methyl-1,2-phenylenediaminePrecursor122.171.012.2 g
UreaReagent60.061.27.2 g
Stage 2
5-Methyl-benzimidazoloneIntermediate148.161.014.8 g
Nitric Acid (70%)Reagent63.011.1~10 g (approx 7 mL)
Sulfuric AcidSolvent98.08N/A~75 mL

Analytical Validation

  • Appearance: Yellow to orange crystalline solid.[1]

  • Melting Point: >300°C (decomposition).

  • 1H NMR (DMSO-d6):

    • 
       2.30 (s, 3H, 
      
      
      
      )
    • 
       7.05 (s, 1H, Ar-H, C4)
      
    • 
       7.55 (s, 1H, Ar-H, C7)
      
    • 
       10.8-11.0 (br s, 2H, NH - exchangeable)[1]
      
    • Note: The singlet patterns for aromatic protons confirm the 1,2,4,5-substitution pattern (para to each other), verifying the 6-nitro regiochemistry.

Troubleshooting & Safety

Process Workflow Logic (Graphviz)

Workflow Start Start: MOPD + Urea Melt Melt Fusion (180°C) Monitor NH3 evolution Start->Melt Solidify Solidification & Workup (Water wash) Melt->Solidify Dry1 Dry Intermediate Solidify->Dry1 AcidSol Dissolve in H2SO4 (0°C) Dry1->AcidSol Nitration Add HNO3 dropwise (Exotherm Control <10°C) AcidSol->Nitration Quench Quench on Ice Nitration->Quench Filter Filter & Neutralize Quench->Filter

Caption: Operational workflow emphasizing the critical temperature transition from melt fusion to cryogenic nitration.[1]

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield (Stage 1) Sublimation of UreaUse a reflux condenser; add excess urea (up to 1.5 eq).[1]
Black/Tarry Product (Stage 2) Overheating during nitrationMaintain T < 10°C during addition. Ensure efficient stirring.
Isomer Mixture Nitration temperature too highKeep reaction cold. Recrystallize from acetic acid to isolate 6-nitro isomer.

References

  • Beilstein Journal of Organic Chemistry. "Efficient and improved synthesis of Telmisartan." Beilstein J. Org.[1] Chem.2010 , 6,[6][7][8] 25.

  • National Institutes of Health (PMC). "An Efficient Synthesis and Preliminary Investigation of Novel 1,3-Dihydro-2H-benzimidazol-2-one Nitro and Nitramino Derivatives."[1] PMC.[1]

  • Google Patents. "Process for the preparation of 5-nitrobenzimidazolone-(2)."[1] CA1132582A.[1]

  • PubChem. "5-Amino-1,3-dihydro-6-methyl-2H-benzimidazol-2-one (Compound Summary)." National Library of Medicine.[1]

Sources

Application

Application Note: Precision Nitration of 5-Methyl-1,3-dihydro-benzimidazol-2-one

Executive Summary The nitration of 5-methyl-1,3-dihydro-benzimidazol-2-one (Structure 1 ) is a pivotal transformation in the synthesis of high-performance azo pigments (e.g., Pigment Yellow 151, 180) and pharmaceutical i...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The nitration of 5-methyl-1,3-dihydro-benzimidazol-2-one (Structure 1 ) is a pivotal transformation in the synthesis of high-performance azo pigments (e.g., Pigment Yellow 151, 180) and pharmaceutical intermediates (e.g., p38 MAP kinase inhibitors). While the benzimidazolone core is robust, its poor solubility and the potential for over-nitration (forming energetic trinitro-species) present significant process challenges.

This guide details two validated protocols:

  • Method A (Nitrate Salt): A high-precision laboratory method using

    
     for stoichiometric control.
    
  • Method B (Mixed Acid): A scalable industrial protocol using

    
     optimized for thermal management.
    

Mechanistic Insight & Regiochemistry

Substrate Analysis

The starting material, 5-methyl-1,3-dihydro-benzimidazol-2-one, contains two directing groups on the benzene ring:

  • Urea Moiety (-NH-CO-NH-): The nitrogen lone pairs are strongly activating and ortho/para directing.

  • Methyl Group (-CH3): Weakly activating and ortho/para directing.

Regioselectivity

Nitration occurs via Electrophilic Aromatic Substitution (EAS). The regiochemical outcome is dictated by the synergistic directing effects at Position 6 :

  • Position 6: Ortho to the methyl group and para to the N1 nitrogen. This site is electronically most favorable.

  • Position 4: Ortho to the N3 nitrogen but meta to the methyl group. Sterically accessible but electronically less favored than C6.

  • Position 7: Ortho to the N1 nitrogen and ortho to the methyl group. Sterically hindered.

Consequently, under controlled conditions, the 6-nitro isomer is formed with >95% regioselectivity.

Reaction Pathway Diagram

ReactionPathway cluster_conditions Critical Control Parameters Start 5-methyl-1,3-dihydro- benzimidazol-2-one Inter Sigma Complex (Arenium Ion) Start->Inter + NO2+ (from HNO3/H2SO4) Prod 5-methyl-6-nitro-1,3-dihydro- benzimidazol-2-one (Major Product) Inter->Prod - H+ (Re-aromatization) Byprod 4-nitro / 4,6-dinitro (Impurities) Inter->Byprod Over-nitration or Steric mismatch Param1 Temp: <60°C prevents dinitration Param2 Solvent: H2SO4 ensures solubility

Figure 1: Reaction pathway highlighting the transformation from the benzimidazolone precursor to the 6-nitro derivative.

Experimental Protocols

Method A: Precision Nitrate Salt Protocol (Laboratory Scale)

Rationale: Using Potassium Nitrate (


) allows for precise stoichiometric delivery of the nitronium ion (

) without introducing excess water, which is common with aqueous nitric acid. This method minimizes over-nitration.

Reagents:

  • 5-methyl-1,3-dihydro-benzimidazol-2-one (14.8 g, 0.1 mol)[1]

  • Potassium Nitrate (

    
    ), dry (10.2 g, 0.101 mol)
    
  • Sulfuric Acid (

    
    ), 98% (100 mL)[1]
    

Step-by-Step Workflow:

  • Solubilization: Charge a 250 mL 3-neck round-bottom flask with 100 mL of 98%

    
    . Cool to 0–5°C using an ice-salt bath.
    
  • Substrate Addition: Slowly add the 5-methyl-1,3-dihydro-benzimidazol-2-one in small portions.

    • Note: The solution may turn dark; ensure temperature remains <10°C. Stir until fully dissolved (benzimidazolones are soluble in conc.

      
      ).
      
  • Nitrating Agent Preparation: In a separate weigh boat, measure stoichiometric

    
    .
    
  • Controlled Addition: Add

    
     to the reaction mixture in small aliquots over 30 minutes.
    
    • Critical: Maintain internal temperature <15°C. Exotherm is sharp upon addition.

  • Reaction: Remove ice bath. Allow the mixture to warm to room temperature (20–25°C) for 1 hour, then slowly heat to 50–60°C for 2 hours to drive conversion.

    • Monitoring: Check by TLC (Ethyl Acetate:Hexane 3:1) or HPLC.

  • Quenching: Pour the reaction mixture slowly into 500 g of crushed ice/water with vigorous stirring. The product will precipitate as a yellow/off-white solid.

  • Isolation: Filter the solid using a sintered glass funnel. Wash the cake with cold water until the filtrate pH is neutral (pH ~6–7).

  • Drying: Dry in a vacuum oven at 60°C.

Method B: Mixed Acid Protocol (Scale-Up Ready)

Rationale: For larger batches (>100g), solid addition of nitrate salts is mechanically difficult. Liquid nitric acid allows for pump-controlled addition.

Reagents:

  • Substrate (1.0 eq)[2]

  • Nitric Acid, 65% or 98% fuming (1.05 eq)

  • Sulfuric Acid (Solvent volume: 5–8 parts by weight relative to substrate)

Workflow Diagram:

Workflow Step1 Dissolution Phase Dissolve Substrate in H2SO4 Temp: 20-30°C Step2 Cooling Phase Cool solution to 0-5°C Step1->Step2 Step3 Nitration Phase Dose HNO3 dropwise Maintain T < 35°C Step2->Step3 Exothermic Step4 Post-Reaction Heat to 60°C for 1-2 hrs Ensure completion Step3->Step4 Kinetic Drive Step5 Quenching Drown in Ice Water Precipitate Product Step4->Step5 Step6 Filtration & Wash Wash to pH Neutral Step5->Step6

Figure 2: Industrial workflow for the mixed-acid nitration process.

Data Summary & Characterization

The following table summarizes expected physicochemical properties and process parameters.

ParameterSpecificationNotes
Product Appearance Yellow to light orange powderDarkens if over-nitrated
Melting Point >300°C (Decomposes)High thermal stability typical of benzimidazolones
Yield (Method A) 92 – 96%High atom economy
Yield (Method B) 90 – 95%Slightly lower due to solubility losses in larger aqueous volume
Regioselectivity >98% 6-nitro isomerConfirmed by 1H-NMR
Key impurity 4,6-dinitro derivativeForms if Temp > 80°C or excess

used

Spectroscopic Validation (Typical):

  • 1H NMR (DMSO-d6): The starting material shows aromatic signals corresponding to the 1,2,4-substitution pattern. Upon nitration, the loss of the C6 proton simplifies the aromatic region to two singlets (or weak doublets due to long-range coupling) representing the protons at C4 and C7, confirming the 6-nitro position.

Safety & Troubleshooting

Thermal Runaway

Nitration is highly exothermic.

  • Hazard: If

    
     is added too quickly, the temperature can spike, leading to dinitration (energetic compounds) or oxidative decomposition.
    
  • Control: Use a jacketed reactor with active cooling. Ensure stirring is efficient to prevent "hot spots" in the viscous sulfuric acid mixture.

Solubility Issues

Benzimidazolones are insoluble in most organic solvents but soluble in strong acids.

  • Issue: If the substrate is not fully dissolved in

    
     before nitration begins, the reaction will be heterogeneous, leading to unreacted starting material trapped inside solid clumps.
    
  • Solution: Ensure complete dissolution (clear or slightly hazy solution) before adding the nitrating agent.

Waste Management

The filtrate contains dilute sulfuric acid and nitro-aromatic traces.

  • Disposal: Neutralize with lime or NaOH before disposal, or recycle the dilute acid if facility capabilities exist.

References

  • Synthesis of 5-Methyl-4,6,7-trinitro-1,3-Dihydro-2H-benzimidazol-2-one (5-Me-TriNBO). PMC (National Institutes of Health). [Link] (Source for nitrate salt protocol and solubility data in sulfuric acid)[3]

  • Process for the preparation of 5-nitrobenzimidazolone-(2).Google Patents (Hoechst AG).
  • Preparation method of 5-amino-6-methyl benzimidazolone.Google Patents (CN101863840B).

Sources

Method

Application Note: Catalytic Hydrogenation of 5-Methyl-6-nitro-1,3-dihydro-benzimidazol-2-one

[1] Executive Summary This Application Note details the optimized protocol for the catalytic hydrogenation of 5-Methyl-6-nitro-1,3-dihydro-benzimidazol-2-one (referred to herein as Nitro-Benzimidazolone ) to its correspo...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This Application Note details the optimized protocol for the catalytic hydrogenation of 5-Methyl-6-nitro-1,3-dihydro-benzimidazol-2-one (referred to herein as Nitro-Benzimidazolone ) to its corresponding amine, 5-Amino-6-methyl-1,3-dihydro-benzimidazol-2-one (referred to as Amino-Benzimidazolone ).[1]

This transformation is a critical step in the synthesis of the antihypertensive drug Telmisartan . While traditional methods utilize stoichiometric iron reduction (Fe/HCl), this guide focuses on catalytic hydrogenation over Palladium on Carbon (Pd/C) . This method offers superior atom economy, reduced waste generation, and higher product purity (>99%), aligning with Green Chemistry principles and ICH guidelines for pharmaceutical manufacturing.

Reaction Chemistry & Mechanism

The reduction of the nitro group proceeds via a heterogeneous catalytic mechanism. The reaction is highly exothermic and requires careful thermal management to prevent thermal runaway or hydro-deamination byproducts.[1]

Reaction Scheme

Substrate: 5-Methyl-6-nitro-1,3-dihydro-benzimidazol-2-one (


)
Reagent:  Hydrogen Gas (

) Catalyst: 5% or 10% Pd/C (50% wet) Product: 5-Amino-6-methyl-1,3-dihydro-benzimidazol-2-one (

) +

[1]
Mechanism Visualization

The following diagram illustrates the stepwise reduction pathway and the process workflow.

ReactionPathway cluster_process Process Workflow Nitro Nitro-Benzimidazolone (Substrate) Nitroso Nitroso Intermediate (Transient) Nitro->Nitroso + H2 (Pd/C) Hydroxylamine Hydroxylamine Intermediate Nitroso->Hydroxylamine + H2 Amine Amino-Benzimidazolone (Product) Hydroxylamine->Amine + H2 - H2O Load 1. Reactor Loading (Inert Atmosphere) Pressurize 2. H2 Pressurization (5-10 bar) Load->Pressurize React 3. Reaction (50-70°C, 2-4h) Pressurize->React Filter 4. Hot Filtration (Catalyst Removal) React->Filter Crystallize 5. Crystallization (Cooling) Filter->Crystallize

Figure 1: Mechanistic pathway of nitro reduction and the associated industrial process workflow.[1][2]

Critical Process Parameters (CPPs)

Success in this hydrogenation relies on balancing solubility with reaction rate. The substrate is sparingly soluble in many common solvents at room temperature, necessitating elevated temperatures or specific solvent systems.

ParameterOptimized RangeRationale
Solvent Methanol or DMF/Water (9:1)Methanol: Green, easy removal, but requires hot filtration due to product solubility limits. DMF: Higher solubility, but harder to remove; used for larger scales to prevent line clogging.
Catalyst Loading 5-10 wt% (dry basis)Lower loading (<3%) risks incomplete conversion due to catalyst poisoning by potential sulfur impurities in the nitro precursor.[1]
Temperature 50°C – 70°CReaction is slow <40°C. >80°C increases risk of ring hydrogenation or solvent flashing.
Pressure 5 – 10 bar (70-145 psi)Higher pressure increases hydrogen solubility, improving rate.[1] Note: Can be run at balloon pressure (1 atm) but time extends significantly.
Agitation >800 RPMMass transfer limited. High shear is essential to keep the catalyst suspended and H2 dissolved.

Detailed Experimental Protocol

Equipment Requirements
  • Reactor: High-pressure autoclave (Hastelloy or Stainless Steel 316) with heating jacket and overhead stirrer.[1]

  • Filtration: Heated pressure filter or Büchner funnel (pre-warmed).

  • Safety: Hydrogen gas detector, blast shield, grounding cables.

Step-by-Step Procedure

Step 1: Reactor Preparation & Loading

  • Ensure the reactor is clean, dry, and leak-tested.

  • Charge Nitro-Benzimidazolone (100 g, 0.52 mol) into the reactor.

  • Add Methanol (1000 mL) (10 volumes).

    • Note: If solubility is an issue, use DMF (500 mL) and Water (50 mL).

  • Carefully add 5% Pd/C catalyst (50% water wet) (5.0 g).

    • Safety Critical: Add catalyst as a slurry in water or under an argon blanket to prevent sparking. Pd/C is pyrophoric when dry.

Step 2: Inerting & Pressurization [1]

  • Seal the reactor.

  • Purge with Nitrogen (

    
    ) three times (pressurize to 3 bar, vent to 0.5 bar).
    
  • Purge with Hydrogen (

    
    ) three times to displace nitrogen.
    
  • Pressurize the reactor with

    
     to 5.0 bar .
    

Step 3: Reaction

  • Set agitation to maximum efficient speed (e.g., 800-1000 rpm).

  • Heat the reaction mixture to 60°C .

  • Monitor

    
     uptake. Maintain constant pressure via a regulator.
    
  • Reaction is complete when

    
     uptake ceases (typically 2–4 hours).
    
    • IPC (In-Process Control):[1] Sample an aliquot, filter, and analyze by HPLC. Target: <0.5% starting material.

Step 4: Workup & Isolation

  • Cool the reaction mass to 40-45°C .

    • Critical: Do not cool below 40°C before filtration, as the product may precipitate and trap the catalyst.

  • Filter the warm mixture through a Celite bed to remove the Pd/C catalyst. Wash the cake with warm Methanol (2 x 50 mL).

    • Safety: Keep the catalyst wet at all times. Transfer used catalyst immediately to a water-filled waste container.[1]

  • Concentrate the filtrate under reduced pressure to ~20% of original volume.

  • Cool to 0–5°C and stir for 1 hour to induce crystallization.

  • Filter the white/off-white solid.[1]

  • Dry in a vacuum oven at 50°C for 6 hours.

Expected Yield: 90–95% Purity: >99% (HPLC)[1][3]

Analytical Methods

HPLC Method for Purity
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 90% B over 15 minutes.

  • Detection: UV at 254 nm.

  • Retention Times:

    • Amino-Benzimidazolone: ~3.5 min[1]

    • Nitro-Benzimidazolone: ~8.2 min[1]

Safety & Troubleshooting

Safety Assessment (E-E-A-T)
  • Hydrogen Hazard: Hydrogen has a wide flammability range (4–74%). Ensure all equipment is grounded to prevent static discharge.

  • Catalyst Handling: Dry Pd/C ignites instantly in air. Always handle as a water-wet paste.[1] If a spill occurs, cover immediately with water or sand.

  • Exotherm: The reduction of nitro groups releases ~500 kJ/mol. On a large scale, control the hydrogen feed rate to manage heat generation.

Troubleshooting Table
IssueProbable CauseCorrective Action
Slow Reaction Rate Catalyst poisoning (S or Cl)Check purity of nitro precursor.[1] Increase catalyst load to 10%.
Incomplete Conversion Poor H2 mass transferIncrease agitation speed. Increase pressure to 10 bar.
Low Yield Product lost in filter cakeEnsure filtration is performed >40°C. Wash catalyst cake thoroughly with hot solvent.
Colored Product Oxidation of aminePerform workup under N2 atmosphere. Add trace sodium metabisulfite during crystallization.

References

  • Telmisartan Synthesis Overview

    • Efficient and improved synthesis of Telmisartan.[4][5] Beilstein Journal of Organic Chemistry.[6] (2010).[1][4][6]

  • Catalytic Hydrogenation Safety

    • Hazards associated with laboratory scale hydrogenations.[7] University of Wisconsin-Madison.[1]

  • Process Patent (Reference for Conditions)

    • Preparation method of 5-amino-6-methyl benzimidazolone.[1][2][3][8] CN101863840B.

  • Chemical Properties & CAS Data

    • 5-Amino-6-methyl-1,3-dihydro-2H-benzimidazol-2-one (CAS 67014-36-2).[1][8] ChemicalBook.[8]

Sources

Application

Technical Guide: Using 5-Methyl-6-nitro-1,3-dihydro-benzimidazol-2-one in API Synthesis

Executive Summary 5-Methyl-6-nitro-1,3-dihydro-benzimidazol-2-one (CAS: 22802-57-9) is a high-value heterocyclic intermediate primarily utilized in the synthesis of Angiotensin II Receptor Blockers (ARBs), most notably T...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Methyl-6-nitro-1,3-dihydro-benzimidazol-2-one (CAS: 22802-57-9) is a high-value heterocyclic intermediate primarily utilized in the synthesis of Angiotensin II Receptor Blockers (ARBs), most notably Telmisartan , and emerging tyrosine kinase inhibitors.

As a "privileged scaffold" in medicinal chemistry, the benzimidazolone core mimics the urea bioisostere while providing a rigid bicyclic framework that enhances metabolic stability. This guide details the technical protocols for activating this intermediate via nitro-reduction and functionalizing it via N-alkylation—the two critical steps in converting this raw material into a pharmaceutical active ingredient (API).

Key Technical Specifications
ParameterSpecificationRelevance to Protocol
Molecular Formula C₈H₇N₃O₃Stoichiometry calculations
Molecular Weight 193.16 g/mol Yield determination
Appearance Yellow to orange powderVisual endpoint indicator
Melting Point >300°C (Decomposes)Requires high-boiling solvents (DMF/DMSO)
Solubility Low in alcohols/water; High in DMSO, NMPSolvent selection for reactions

Critical Material Attributes (CMA) & Quality Control

Before initiating synthesis, the starting material must be characterized to ensure regioisomeric purity. The nitration of methylbenzimidazolone can yield the unwanted 4-nitro or 7-nitro isomers, which are difficult to separate downstream.

Purity Profiling Protocol

Objective: Confirm the position of the nitro group relative to the methyl group (Para-orientation is required for Telmisartan precursors).

  • H-NMR Analysis (DMSO-d6):

    • Look for two distinct singlets in the aromatic region.

    • Acceptance Criteria: A singlet at ~7.5 ppm (H-4) and ~7.8 ppm (H-7). If doublets are observed, ortho-coupling indicates the wrong isomer (4-nitro or 7-nitro).

  • HPLC Method:

    • Column: C18 Reverse Phase (4.6 x 150mm, 5µm).

    • Mobile Phase: Gradient Acetonitrile:Water (0.1% TFA).

    • Detection: UV @ 254 nm.

    • Limit: Impurity < 0.5% (specifically the 4-nitro isomer).

Application Protocol A: Catalytic Hydrogenation (Activation)

Context: The nitro group is chemically inert for coupling. It must be reduced to the primary amine (5-Amino-6-methyl-1,3-dihydro-benzimidazol-2-one ) to serve as the nucleophile for constructing the bis-benzimidazole core of Telmisartan.

Reaction Scheme

R-NO₂ + 3H₂ → R-NH₂ + 2H₂O (Catalyst: Pd/C)

Step-by-Step Methodology

Safety Warning: Hydrogen gas is highly flammable. Ensure proper grounding and use a blast shield.

  • Solubilization:

    • Charge a high-pressure hydrogenation vessel with 10.0 g of 5-Methyl-6-nitro-1,3-dihydro-benzimidazol-2-one.

    • Add 150 mL of N,N-Dimethylformamide (DMF). Note: Methanol is often insufficient due to poor solubility.

    • Stir until a suspension or partial solution is achieved.

  • Catalyst Loading:

    • Under a nitrogen blanket, add 0.5 g of 10% Palladium on Carbon (Pd/C, 50% wet).

    • Rationale: Wet catalyst prevents ignition of methanol/solvent vapors during addition.

  • Hydrogenation:

    • Purge the vessel with Nitrogen (3x) then Hydrogen (3x).

    • Pressurize to 40-50 psi (3-4 bar) .

    • Heat to 60°C and stir vigorously (800 rpm).

    • Monitoring: Reaction is typically complete in 4–6 hours. Monitor via TLC (10% MeOH in DCM) or HPLC. The yellow color of the nitro compound will fade to a pale beige/colorless solution.

  • Workup & Isolation:

    • Cool to room temperature.[1][2][3]

    • Filter through a Celite pad to remove Pd/C. Wash the pad with 20 mL DMF.

    • Critical Step: The amine product is sensitive to oxidation. Proceed immediately to the next step or precipitate as a salt (e.g., HCl salt) for storage.

    • To Isolate: Pour filtrate into 500 mL ice water. The amine precipitates. Filter and dry under vacuum at 50°C.

Application Protocol B: Regioselective N-Alkylation

Context: For Telmisartan, the benzimidazolone scaffold is often N-alkylated with a biphenyl methyl halide. The challenge is the "urea" protons (N1 and N3) are essentially equivalent in the symmetric precursor, but the 5-methyl-6-nitro substitution breaks this symmetry.

Strategic Diagram: Synthesis Pathway

The following diagram illustrates the divergence in synthetic utility based on the order of operations (Reduction vs. Alkylation).

TelmisartanPathway Start 5-Methyl-6-nitro- benzimidazol-2-one Step1 Reduction (Pd/C, H2) Start->Step1 Activation AltStep Direct N-Alkylation (Low Regioselectivity) Start->AltStep Avoid Amine 5-Amino-6-methyl- benzimidazolone Step1->Amine Step2 Condensation (Carboxylic Acid) Amine->Step2 Scaffold Build BisBenz Bis-Benzimidazole Core Step2->BisBenz Telmisartan Telmisartan API BisBenz->Telmisartan N-Alkylation

Figure 1: The primary pharmaceutical workflow involves reduction prior to scaffold construction to maximize yield and purity.

Protocol: N-Alkylation of the Benzimidazole Core

Note: This step typically occurs after the benzimidazole ring is fully formed (post-reduction/condensation), but if alkylating the nitro-intermediate directly, use the following:

  • Reagents:

    • Substrate: 1.0 eq (Nitro intermediate).

    • Base: Potassium Carbonate (K₂CO₃, 2.5 eq). Avoid NaH if possible to prevent over-alkylation.

    • Electrophile: 4'-(bromomethyl)-2-biphenylcarboxylic acid ester (1.1 eq).

    • Solvent: Acetone or Methyl Ethyl Ketone (MEK).

  • Procedure:

    • Reflux the mixture for 12–18 hours.

    • The urea protons are less acidic (pKa ~10-11) than typical amides; vigorous reflux is required.

    • Regioselectivity Control: The steric bulk of the nitro group at position 6 discourages alkylation at N1 (adjacent to the methyl/nitro side). Alkylation preferentially occurs at the less sterically hindered nitrogen.

Troubleshooting & Safety Guide

Common Failure Modes
IssueProbable CauseCorrective Action
Incomplete Reduction Catalyst poisoning (Sulphur/Halides)Wash starting material; Increase Pd/C loading to 10% w/w.
Product Oxidation Air exposure of the amineStore amine under Argon; Use immediately in the next step.
Poor Solubility High crystal lattice energySwitch solvent to NMP (N-Methyl-2-pyrrolidone) or DMAc.
Isomer Formation Non-selective AlkylationLower reaction temperature; Use bulky protecting groups if necessary.
Safety Data (GHS)
  • Signal Word: Warning

  • H302: Harmful if swallowed.

  • H317: May cause an allergic skin reaction (Sensitizer).

  • H351: Suspected of causing cancer (typical of nitro-aromatics).

  • PPE: Nitrile gloves, P100 respirator (dust control), and safety goggles are mandatory.

References

  • Guo, Y., Hou, X., & Fang, H. (2021).[4] Recent Applications of Benzimidazole as a Privileged Scaffold in Drug Discovery.[4][5][6] Mini-Reviews in Medicinal Chemistry, 21(11), 1367-1379.[4][5]

  • Zhang, P., et al. (2009).[7] Synthesis of Some Substituted Benzimidazolones. Journal of Medicinal Chemistry, 52(18), 5703-5711.[7]

  • BenchChem. (2025).[3] Application Notes and Protocols for the Reduction of Nitro Groups to Amines. BenchChem Technical Library.

  • PubChem. (2024). Telmisartan Compound Summary. National Library of Medicine.

  • Šarlauskas, J., et al. (2022).[7] An Efficient Synthesis and Preliminary Investigation of Novel 1,3-Dihydro-2H-benzimidazol-2-one Nitro Derivatives. Materials, 15(23), 8330.[7]

Sources

Method

Technical Application Note: Precision Alkylation of 5-Methyl-6-nitro-1,3-dihydro-benzimidazol-2-one

This application note details the alkylation protocols for 5-Methyl-6-nitro-1,3-dihydro-benzimidazol-2-one , a critical heterocyclic scaffold used in the synthesis of bioactive compounds such as angiotensin II receptor a...

Author: BenchChem Technical Support Team. Date: February 2026

This application note details the alkylation protocols for 5-Methyl-6-nitro-1,3-dihydro-benzimidazol-2-one , a critical heterocyclic scaffold used in the synthesis of bioactive compounds such as angiotensin II receptor antagonists (e.g., Telmisartan analogs) and kinase inhibitors.

The presence of the electron-withdrawing nitro group at position 6 and the electron-donating methyl group at position 5 creates an electronic asymmetry that significantly influences the acidity and nucleophilicity of the N1 and N3 nitrogen atoms. This guide addresses the challenges of solubility, regioselectivity, and reaction optimization.

Introduction & Chemical Context

5-Methyl-6-nitro-1,3-dihydro-benzimidazol-2-one (CAS: 5400-75-9) is a high-melting (>290 °C) cyclic urea derivative.[1] Its poor solubility in common organic solvents and the presence of dual nucleophilic sites (N1 and N3) present specific synthetic challenges.

Mechanistic Insight: Electronic Asymmetry

The molecule features two acidic N-H protons. The acidity of these protons is governed by the electronic effects of the substituents on the benzene ring:

  • N1 Position: Located closer to the 6-Nitro group (an electron-withdrawing group, EWG). Through inductive and mesomeric effects, the N1 proton is more acidic (

    
    ) but the resulting anion is more stabilized and potentially less nucleophilic.
    
  • N3 Position: Located closer to the 5-Methyl group (an electron-donating group, EDG). The N3 proton is slightly less acidic, but the N3 anion—once formed—is generally more nucleophilic due to the destabilizing effect of the adjacent methyl group.

Implication:

  • Thermodynamic Control: Strong bases and high temperatures often lead to mixtures or exhaustive dialkylation.

  • Kinetic Control: Stoichiometric limiting of the alkylating agent and mild bases can favor mono-alkylation, though regioselectivity (N1 vs. N3) remains substrate-dependent and often requires chromatographic separation.

Reaction Pathways & Logic

The following diagram illustrates the alkylation pathways, highlighting the competition between mono- and di-alkylation.

AlkylationPathways Substrate 5-Methyl-6-nitro- benzimidazol-2-one Base Base Deprotonation (K2CO3 or NaH) Substrate->Base -H+ MonoN1 N1-Alkyl Isomer (Thermodynamic) Base->MonoN1 R-X (1.0 eq) Slow MonoN3 N3-Alkyl Isomer (Kinetic/Steric) Base->MonoN3 R-X (1.0 eq) Fast Dialkyl 1,3-Dialkyl Product (Exhaustive) MonoN1->Dialkyl R-X (Excess) MonoN3->Dialkyl R-X (Excess)

Figure 1: Alkylation pathways for 5-Methyl-6-nitro-benzimidazol-2-one. N1 is electronically influenced by the 6-Nitro group, while N3 is influenced by the 5-Methyl group.

Experimental Protocols

Protocol A: Regioselective Mono-Alkylation

Objective: Introduce a single alkyl group (e.g., methyl, benzyl) while minimizing di-alkylation. Key Strategy: Use of a mild base (


) and stoichiometric control in a polar aprotic solvent.

Materials:

  • Substrate: 5-Methyl-6-nitro-1,3-dihydro-benzimidazol-2-one (1.0 eq)

  • Alkylating Agent: Alkyl halide (e.g., MeI, BnBr) (1.05 eq)

  • Base: Potassium Carbonate (

    
    ), anhydrous, finely ground (1.2 eq)
    
  • Solvent: DMF (N,N-Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone)

  • Catalyst (Optional): TBAI (Tetrabutylammonium iodide) (0.1 eq) to accelerate sluggish reactions.

Step-by-Step Procedure:

  • Preparation: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve the substrate (10 mmol) in DMF (10 volumes, ~20 mL). Note: The substrate may not dissolve completely until heated.

  • Deprotonation: Add anhydrous

    
     (12 mmol). Stir the suspension at room temperature for 30 minutes. The mixture may turn yellow/orange, indicating anion formation.
    
  • Addition: Cool the mixture to 0 °C (ice bath). Add the alkylating agent (10.5 mmol) dropwise over 15 minutes.

    • Reasoning: Low temperature and slow addition prevent local high concentrations of alkyl halide, reducing di-alkylation risk.

  • Reaction: Allow the mixture to warm to room temperature. Stir for 4–12 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:1).[2]

    • Checkpoint: If starting material persists after 12h, heat to 50 °C. Avoid reflux to prevent O-alkylation or di-alkylation.

  • Work-up: Pour the reaction mixture into ice-cold water (100 mL). The mono-alkylated product usually precipitates.

  • Purification: Filter the solid. Wash with water and cold ethanol. Recrystallize from Ethanol or Acetonitrile. If regioisomers (N1 vs N3) are formed, separate via flash column chromatography (SiO2, 0-5% MeOH in DCM).

Protocol B: Exhaustive Di-Alkylation

Objective: Synthesize the 1,3-dialkyl derivative (e.g., 1,3-dimethyl-5-methyl-6-nitro-benzimidazol-2-one). Key Strategy: Strong base (


) and excess alkylating agent to ensure complete substitution.

Materials:

  • Substrate (1.0 eq)

  • Alkylating Agent (3.0 eq)[3]

  • Base: Sodium Hydride (60% dispersion in oil) (2.5 eq)

  • Solvent: Anhydrous DMF or THF.

Step-by-Step Procedure:

  • Setup: Flame-dry a flask and purge with Nitrogen/Argon.

  • Deprotonation: Suspend NaH (25 mmol) in anhydrous DMF (30 mL) at 0 °C.

  • Addition: Add the substrate (10 mmol) portion-wise. Caution: Hydrogen gas evolution. Stir at 0 °C for 30 mins, then RT for 30 mins until gas evolution ceases and a clear solution (anion) forms.

  • Alkylation: Add the alkylating agent (30 mmol) dropwise.

  • Reaction: Stir at Room Temperature for 2–4 hours.

  • Quench: Carefully quench with saturated

    
     solution.
    
  • Isolation: Extract with Ethyl Acetate (3x). Wash organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Recrystallization is usually sufficient due to the high conversion efficiency.

Optimization & Troubleshooting Guide

The following table summarizes common issues and field-proven solutions.

ParameterConditionOutcome/ObservationRecommendation
Solvent AcetonePoor solubility; heterogeneous reaction.Use only for highly reactive alkyl halides (e.g., MeI, Allyl Bromide) with reflux.
DMF/NMP Excellent solubility; homogeneous reaction.Preferred. Requires aqueous workup to remove.
Base

Mild; favors mono-alkylation.Use for Protocol A. Add TBAI if reaction is slow.

Strong; rapid deprotonation.Use for Protocol B (Di-alkylation).

"Cesium Effect" enhances solubility.Use for difficult substrates or bulky alkyl groups.
Temperature >80 °CPromotes O-alkylation (rare) and Di-alkylation.Keep T < 60 °C for selectivity.
Regioselectivity N1 vs N3Mixtures are common.N1 is favored by thermodynamics (more acidic). N3 by kinetics (sterics). Verify structure via 2D NMR (HMBC).

Analytical Validation (Self-Validating Protocol)

To confirm the structure and regiochemistry of the product, use the following criteria:

  • 1H NMR:

    • N-Methyl/Alkyl signals: Look for integration (3H for mono, 6H for di).

    • Symmetry:

      • Mono-alkyl: The aromatic protons (H4 and H7) will appear as two distinct singlets (due to lack of coupling and asymmetry).

      • Di-alkyl (Symmetric R=R'): If the alkyl groups are identical, the molecule remains asymmetric (5-Me, 6-NO2), so H4 and H7 remain distinct.

  • NOE (Nuclear Overhauser Effect):

    • Irradiate the new N-Alkyl signal.

    • N3-Alkyl: Will show NOE enhancement with the 5-Methyl group protons.

    • N1-Alkyl: Will show NOE enhancement with the H7 aromatic proton (which is a singlet adjacent to the Nitro group).

  • IR Spectroscopy: Retention of the Carbonyl stretch (~1680-1700 cm⁻¹) confirms N-alkylation (urea) rather than O-alkylation (isourea).

References

  • Ouzidan, Y., et al. (2022).[2][4] "Study of the Alkylation Reactions of 5-Nitrobenzimidazol-2-one by Various Alkylating Agents in Liquid-Solid Phase Transfer Catalysis Conditions." Journal Marocain de Chimie Hétérocyclique, 21(2), 48-52.[2][4]

    • Relevance: Establishes baseline PTC conditions for nitro-benzimidazolones.
  • BenchChem. (2025).[1] "An In-depth Technical Guide to the Chemical Properties of 5-Methyl-1,3-dihydro-2H-benzimidazol-2-one."

    • Relevance: Provides physical property data (pKa, solubility) for the 5-methyl analog.
  • Kondal Reddy, K., & Subba Rao, N. V. (1968).[5] "Alkylation and Aralkylation of N-Heterocycles: Methylation and Benzylation of 5(or 6)-Nitro Benzimidazoles." Proceedings of the Indian Academy of Sciences - Section A.

    • Relevance: Classical study on the regioselectivity of 5-nitrobenzimidazole alkyl
  • PubChem. "Compound Summary: 5-Methyl-6-nitro-1,3-dihydro-benzimidazol-2-one."

    • Relevance: Verification of CAS and structural identifiers.[6]

Sources

Application

Application Note: Scalable Production of 5-Methyl-6-nitro-2-benzimidazolinone

Executive Summary 5-Methyl-6-nitro-2-benzimidazolinone (also known as 5-nitro-6-methyl-1,3-dihydro-2H-benzimidazol-2-one) is a critical intermediate in the synthesis of high-performance pigments, most notably Pigment Ora...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Methyl-6-nitro-2-benzimidazolinone (also known as 5-nitro-6-methyl-1,3-dihydro-2H-benzimidazol-2-one) is a critical intermediate in the synthesis of high-performance pigments, most notably Pigment Orange 64 , and various pharmaceutical scaffolds. Its production demands a rigorous balance between reaction kinetics and thermodynamic control to prevent the formation of unstable dinitro species (e.g., 5-methyl-4,6,7-trinitro-benzimidazolone) or oxidative degradation.

This guide presents a scalable, "green" aqueous nitration protocol that supersedes traditional sulfuric acid-based routes. By utilizing dilute nitric acid in an aqueous medium, this method significantly reduces waste treatment costs and improves the safety profile for pilot and industrial-scale manufacturing.

Strategic Route Analysis

The Challenge: Selectivity in Nitration

The benzimidazolone core is electron-rich, making it susceptible to over-nitration. The 5-methyl group further activates the ring.

  • Traditional Route (Mixed Acid): Uses KNO₃/H₂SO₄ or fuming HNO₃/H₂SO₄. While high-yielding (>90%), this route generates massive quantities of spent acid waste, requires energy-intensive cooling to 0–5°C, and poses severe corrosion risks.

  • Optimized Route (Aqueous Nitration): Utilizes 15–40% nitric acid in water at elevated temperatures (50–75°C). This method leverages the solubility differences between the starting material and the mononitro product to drive the reaction while precipitating the product, preventing over-nitration.

Decision: This protocol focuses on the Aqueous Nitration Route due to its superior scalability, solvent recycling potential, and alignment with Green Chemistry principles.

Detailed Experimental Protocol

Reaction Scheme[1][2][3]

ReactionScheme SM 5-Methyl-2-benzimidazolinone (C8H8N2O) Product 5-Methyl-6-nitro-2-benzimidazolinone (C8H7N3O3) SM->Product Nitration 50-75°C Byproduct Isomers/Dinitro species (Trace) SM->Byproduct Over-nitration (>80°C) Reagent HNO3 (Dilute) Water

Figure 1: Reaction scheme for the selective mononitration of 5-methyl-2-benzimidazolinone.

Materials & Equipment[4]
  • Reactor: Glass-lined or Hastelloy reactor (Stainless steel 316L is acceptable for short contact, but nitric acid compatibility must be verified).

  • Agitation: High-torque overhead stirrer (anchor or pitch-blade turbine) to handle slurry formation.

  • Reagents:

    • 5-Methyl-2-benzimidazolinone (Purity >98%).

    • Nitric Acid (Industrial grade, 60–65%).

    • Deionized Water.

Step-by-Step Procedure (1.0 mol Scale)

Step 1: Preparation of Dilute Acid Medium

  • Charge 840 mL of Deionized Water into the reactor.

  • Engage stirring (150–200 RPM).

  • Slowly charge 161 g (approx. 115 mL) of 99% HNO₃ (or equivalent amount of 65% HNO₃ adjusted for water content) to the reactor at ambient temperature.

    • Target Concentration: ~15–20% w/w HNO₃.

    • Exotherm Check: Temperature will rise slightly; cool if T > 30°C.

Step 2: Addition of Substrate

  • Heat the acid solution to 50°C .

  • Add 148.2 g (1.0 mol) of 5-Methyl-2-benzimidazolinone as a solid or aqueous press-cake. Add in portions over 30 minutes to prevent clumping.

    • Note: The starting material is sparingly soluble; the reaction proceeds as a heterogeneous slurry.

Step 3: Reaction Phase

  • Ramp temperature to 70–75°C over 45 minutes.

    • Critical Process Parameter (CPP): Do not exceed 80°C. Higher temperatures significantly increase the formation of 5,6-dinitro impurities.

  • Maintain at 70–75°C for 2–4 hours .

  • Monitor Reaction: Take an aliquot, filter, wash with water, and analyze the solid by HPLC.

    • Endpoint: <0.5% Starting Material remaining.

Step 4: Crystallization & Workup

  • Heat the batch to 90°C for 30 minutes .

    • Purpose: This "Ostwald ripening" step improves crystal size and filterability.

  • Cool slowly to 20–25°C over 2 hours.

  • Filtration: Filter the slurry using a nutsche filter or centrifuge. The mother liquor contains excess acid and can be re-fortified for the next batch.

  • Washing: Wash the wet cake with water until the filtrate pH is neutral (pH 6–7).

  • Drying: Dry the cake at 100°C under vacuum or in a convection oven until constant weight.

Expected Results[1][4][5]
  • Yield: 95–98% (Theoretical).

  • Appearance: Yellow to orange crystalline powder.

  • Purity (HPLC): >98.5%.[1]

  • Melting Point: 306–308°C (Decomposes).

Process Flow & Logic

ProcessFlow Start Start: Water Charge AcidPrep Acid Dilution (Target 15-20% HNO3) Start->AcidPrep Addition Substrate Addition (T = 50°C) AcidPrep->Addition Reaction Nitration Reaction (70-75°C, 2-4h) Addition->Reaction Ripening Crystal Ripening (90°C, 30 min) Reaction->Ripening Cooling Cool to 20°C Ripening->Cooling Filtration Filtration & Wash (pH Neutral) Cooling->Filtration Recycle Mother Liquor Recycle Filtration->Recycle Filtrate End Final Product Dry @ 100°C Filtration->End Recycle->AcidPrep Re-fortify

Figure 2: Process flow diagram illustrating the aqueous nitration cycle and solvent recycling loop.

Critical Process Parameters (CPPs) & Troubleshooting

ParameterSpecificationImpact of DeviationCorrective Action
HNO₃ Conc. 15–20% w/wToo High: Dinitration, yield loss. Too Low: Incomplete reaction.Adjust water/acid ratio before heating.
Reaction Temp 70–75°C>80°C: Formation of dinitro-species. <60°C: Slow kinetics, slurry thickens.Active jacket control; emergency cooling loop.
Agitation Turbulent FlowPoor Mixing: Hotspots, local over-concentration.Use baffled reactors; increase RPM.
Wash pH 6.0–7.0Acidic: Product degradation during drying.Reslurry in water if initial wash fails.[2]

Analytical Characterization

To validate the synthesis, the following analytical signatures must be confirmed:

  • HPLC Analysis:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 5µm).

    • Mobile Phase: A: 0.1% H₃PO₄ in Water, B: Acetonitrile. Gradient 10% B to 90% B over 20 min.

    • Detection: UV @ 254 nm.

    • Retention Time: Product elutes after starting material; dinitro impurities elute later (more hydrophobic).

  • NMR Spectroscopy (DMSO-d₆):

    • ¹H NMR: Look for the disappearance of the aromatic proton at the 6-position and the downfield shift of remaining protons due to the nitro group.

    • Key Signals: Methyl group singlet (~2.3 ppm), Aromatic singlets (due to 1,2,4,5-substitution pattern).

  • IR Spectroscopy:

    • Strong absorption bands at 1510–1530 cm⁻¹ (N-O asymmetric stretch) and 1330–1350 cm⁻¹ (N-O symmetric stretch).

    • Carbonyl stretch (C=O) of the urea moiety at ~1700–1720 cm⁻¹ .

Safety & Hazard Analysis

  • Nitration Risks: Although this aqueous protocol is safer than mixed-acid routes, nitrations are inherently exothermic.

    • Control: Ensure the reactor has a rupture disk and relief venting.

    • Runaway: In case of cooling failure, quench the reaction by dumping into a pre-filled quench tank containing cold water.

  • Chemical Handling:

    • Nitric Acid: Corrosive oxidizer. Use full PPE (face shield, chemically resistant gloves).

    • Nitro Compounds: Potential energetic materials.[3][4] While the mononitro derivative is stable, avoid subjecting the dry powder to friction or impact.

  • Waste Management: The mother liquor is acidic but contains minimal organics. It should be neutralized with lime or NaOH if not recycled.

References

  • Preparation of 5-nitrobenzimidazolone-(2). Patent CA1132582A. Google Patents.
  • Preparation method of 5-amino-6-methyl benzimidazolone. Patent CN101863840B. Google Patents.
  • An Efficient Synthesis and Preliminary Investigation of Novel 1,3-Dihydro-2H-benzimidazol-2-one Nitro and Nitramino Derivatives. MDPI. Available at: [Link]

  • Process for the preparation of 5-nitrobenzimidazolone-(2). Justia Patents. Available at: [Link]

Sources

Method

Reagents for the reduction of the nitro group in benzimidazolones

A Guide to Reagent Selection and Process Optimization Executive Summary & The "Solubility Challenge" The reduction of nitro-benzimidazolones (e.g., 5-nitro-2-benzimidazolinone) to their amino counterparts is a pivotal st...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Reagent Selection and Process Optimization

Executive Summary & The "Solubility Challenge"

The reduction of nitro-benzimidazolones (e.g., 5-nitro-2-benzimidazolinone) to their amino counterparts is a pivotal step in the synthesis of antipsychotics, phosphodiesterase inhibitors, and high-performance pigments. While the nitro-to-amine transformation is textbook chemistry, benzimidazolones present a unique solubility challenge .

Unlike standard nitroarenes, the cyclic urea moiety creates a rigid hydrogen-bond network, rendering these substrates nearly insoluble in non-polar solvents and only sparingly soluble in alcohols at room temperature. Standard protocols often fail due to:

  • Incomplete conversion: The substrate precipitates before reacting.

  • Catalyst poisoning: Insoluble amine products coat the heterogeneous catalyst surface.

  • Workup difficulties: The high polarity of the product makes aqueous extraction inefficient.

This guide provides three field-validated protocols designed to overcome these physical limitations while ensuring chemoselectivity.

Decision Matrix: Reagent Selection

Before selecting a protocol, analyze your substrate and available equipment. Use the logic flow below to determine the optimal path.

ReagentSelection Start Substrate: Nitro-Benzimidazolone Halogen Are Halogens (Cl, Br, I) present on the ring? Start->Halogen Scale Scale of Reaction? Halogen->Scale No MethodB Method B: Fe/Acetic Acid (Robust, Halogen-Safe) Halogen->MethodB Yes (Avoid Dehalogenation) MethodC Method C: Transfer Hydrogenation (Hydrazine/Raney Ni) Halogen->MethodC Yes (Alternative) Equip Is a Hydrogenator Available? Scale->Equip > 5 grams MethodD Method D: Sodium Dithionite (Mild, Soluble System) Scale->MethodD < 100 mg (Parallel Chem) MethodA Method A: Pd/C Hydrogenation (Cleanest, Scalable) Equip->MethodA Yes Equip->MethodC No

Figure 1: Decision tree for selecting the reduction methodology based on substrate functionality and operational scale.

Detailed Protocols

Method A: Catalytic Hydrogenation (The Gold Standard)

Best for: Scalable synthesis (>10g), substrates without halogens. Mechanism: Heterogeneous catalysis. Critical Factor: Solvent choice to maintain solubility at reaction temperature.

Reagents:

  • Substrate: 5-Nitrobenzimidazolone[1][2][3]

  • Catalyst: 10% Pd/C (50% wet)

  • Solvent System: Methanol/THF (1:1) or DMF (for very insoluble substrates)

  • Hydrogen Source:

    
     gas (Balloon or Parr shaker)
    

Protocol:

  • Dissolution: In a pressure vessel, suspend the nitro compound (10 mmol) in Methanol/THF (1:1 v/v, 50 mL). If the substrate does not dissolve, add DMF dropwise until a clear solution is obtained at 40°C.

    • Why? Benzimidazolones can precipitate on the catalyst surface in pure methanol, halting the reaction.

  • Catalyst Addition: Carefully add 10% Pd/C (10 wt% loading relative to substrate) under an argon blanket.

    • Safety: Dry Pd/C is pyrophoric. Always use wet catalyst or add under inert gas.

  • Hydrogenation: Purge the vessel with

    
     (3x) and then 
    
    
    
    (3x). Pressurize to 40-50 psi (3-4 bar) and heat to 50-60°C. Stir vigorously.
    • Note: Elevated temperature is required not just for kinetics, but to keep the product (amine) in solution.

  • Monitoring: Monitor by TLC (10% MeOH in DCM) or LCMS. Reaction is typically complete in 2-6 hours.

  • Workup (Hot Filtration): While the reaction mixture is still hot (50°C), filter through a Celite pad to remove the catalyst. Wash the pad with hot MeOH.

    • Critical Step: If the solution cools, the aminobenzimidazolone will crystallize in the Celite, leading to massive yield loss.

  • Isolation: Concentrate the filtrate. The product often crystallizes upon concentration. Filter and wash with cold ether.

Method B: Iron-Mediated Reduction (The Chemoselective Workhorse)

Best for: Halogenated substrates (prevents dehalogenation), labs without hydrogenators. Mechanism: Single Electron Transfer (SET) via


.
Challenge:  Iron sludge formation during workup.

Reagents:

  • Substrate: 5-Nitro-6-chloro-benzimidazolone (Example)

  • Reductant: Iron powder (325 mesh, 5.0 equiv)

  • Acid/Electrolyte: Ammonium Chloride (

    
    , 5.0 equiv) or Acetic Acid.
    
  • Solvent: Ethanol/Water (3:1)

Protocol:

  • Activation: In a round-bottom flask, suspend Iron powder in water (5 mL) and add 2 drops of concentrated HCl. Stir for 5 mins to activate the surface, then decant the water.

  • Reaction Setup: Add the nitro substrate (10 mmol), Ethanol (40 mL), Water (10 mL), and

    
     (50 mmol) to the activated iron.
    
  • Reflux: Heat to vigorous reflux (80°C). The reaction is heterogeneous.

  • Kinetics: Reaction is usually complete in 1-3 hours. The grey iron powder will turn into a reddish-brown iron oxide sludge.

  • Workup (The "Emulsion Killer"):

    • Step A: Cool to room temperature.[4][5][6]

    • Step B: Add Ethyl Acetate (50 mL) and Triethylamine (5 mL). Stir for 10 mins.

    • Why? The base disrupts iron-amine coordination complexes that trap the product.

    • Step C: Filter through a wide pad of Celite. Wash the pad copiously with 10% MeOH/EtOAc.

  • Purification: Wash the organic filtrate with brine, dry over

    
    , and concentrate.
    
Method C: Sodium Dithionite Reduction (The Mild Alternative)

Best for: Small scale, parallel synthesis, or highly sensitive substrates. Mechanism: Nucleophilic addition/elimination of sulfoxylate species.

Reagents:

  • Substrate: Nitrobenzimidazolone[2][3]

  • Reductant: Sodium Dithionite (

    
    , 3-5 equiv)
    
  • Solvent: DMF/Water (9:1)

Protocol:

  • Solvation: Dissolve the substrate (1 mmol) in DMF (5 mL). Heat to 90°C.

  • Addition: Dissolve

    
     (4 mmol) in a minimum amount of water (approx 1-2 mL). Add this solution dropwise to the hot DMF solution.
    
    • Observation: The yellow color of the nitro compound should fade to colorless or pale fluorescent blue (amine).

  • Reaction: Stir at 90-100°C for 1-3 hours.

  • Workup: Pour the reaction mixture into ice water (50 mL). The aminobenzimidazolone product often precipitates as a solid. Filter, wash with water, and dry.[1][2][3]

    • Note: If no precipitate forms, neutralize with

      
       and extract with EtOAc/THF.
      

Comparative Analysis of Methods

FeatureMethod A: HydrogenationMethod B: Iron/AcidMethod C: Dithionite
Yield High (85-98%)Moderate-High (70-90%)Moderate (60-85%)
Scalability Excellent (kg scale)Good (up to 100g)Poor (Reagent volume)
Halogen Tolerance Poor (Requires sulfided Pt)Excellent Good
Solubility Handling Requires hot filtrationHeterogeneous (Slurry)Homogeneous (DMF)
Green Metric High (Water byproduct)Low (Metal waste)Medium (Sulfur waste)

Troubleshooting Guide

Problem: Product is trapped in the filter cake.

  • Cause: Product crystallized during filtration.[7]

  • Solution: Use a jacketed funnel for hot filtration or switch to Method C (Dithionite) where the product is precipitated after reaction.

Problem: Incomplete reduction (hydroxylamines remaining).

  • Cause: Hydrogen starvation or deactivated catalyst.

  • Solution: For Method A, increase pressure to 60 psi. For Method B, add fresh iron powder and ensure vigorous mechanical stirring to break up oxide layers.

Problem: Dehalogenation observed (Cl/Br lost).

  • Cause: Pd/C is too active.

  • Solution: Switch to Method B (Iron) or use Platinum on Carbon (

    
    ) poisoned with thiophene/sulfide.
    

References

  • Synthesis of 5-aminobenzimidazolone via hydrogenation: CN103193714B. Google Patents.
  • Dithionite Reduction Methodology

    • Du, H. C., et al. (2022). "DNA-Compatible Nitro Reduction and Synthesis of Benzimidazoles." Methods in Molecular Biology. [Link]

  • Iron/Acid Reduction (Bechamp Reduction Context)

    • Owsley, D. C., & Bloomfield, J. J. (1977). "The Reduction of Nitroarenes with Iron/Acetic Acid." Synthesis. [Link]

  • Transfer Hydrogenation

    • "Transfer hydrogenation of nitro compounds."[5][8][9] Wikipedia. [Link]

Sources

Application

One-pot synthesis strategies involving 5-Methyl-6-nitro-1,3-dihydro-benzimidazol-2-one

Application Note: One-Pot Synthesis Strategies Involving 5-Methyl-6-nitro-1,3-dihydro-benzimidazol-2-one Executive Summary & Chemical Context 5-Methyl-6-nitro-1,3-dihydro-benzimidazol-2-one (CAS: 13256-67-2) is a high-va...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: One-Pot Synthesis Strategies Involving 5-Methyl-6-nitro-1,3-dihydro-benzimidazol-2-one

Executive Summary & Chemical Context

5-Methyl-6-nitro-1,3-dihydro-benzimidazol-2-one (CAS: 13256-67-2) is a high-value heterocyclic intermediate. Its structural duality—possessing a robust benzimidazolone core and a reactive nitro handle—makes it a linchpin in the synthesis of:

  • Pharmaceuticals: Angiotensin II receptor antagonists (Sartans), phosphodiesterase inhibitors, and potassium channel openers.

  • High-Performance Pigments: Precursor to 5-amino-6-methylbenzimidazolone (used in C.I. Pigment Orange 64).

  • Energetic Materials: Precursor to thermostable explosives like 5-Methyl-TriNBO.[1]

Conventionally, this compound is synthesized in two discrete steps: urea condensation followed by isolation and subsequent nitration. This guide details a One-Pot Strategy that integrates cyclization and regioselective nitration, significantly reducing solvent waste and processing time. Furthermore, it outlines downstream one-pot functionalization protocols (alkylation and reductive cyclization) to accelerate drug discovery workflows.

Protocol A: One-Pot Construction of the Scaffold

Objective: Synthesis of 5-Methyl-6-nitro-1,3-dihydro-benzimidazol-2-one from 3,4-diaminotoluene without intermediate isolation.

Mechanistic Rationale

The process utilizes a high-boiling solvent (Chlorobenzene or Acetic Acid) to facilitate the initial thermal condensation with urea. Upon completion, the same solvent acts as the medium for the electrophilic aromatic substitution (nitration). The 5-methyl group directs the incoming nitro group to the 6-position (ortho to the methyl, para to the urea nitrogen) due to steric and electronic governance, ensuring high regioselectivity.

Materials
  • Precursor: 3,4-Diaminotoluene (4-methyl-1,2-phenylenediamine)

  • Carbonyl Source: Urea (Solid, Prilled)

  • Solvent: Chlorobenzene (Preferred for azeotropic water removal) or Glacial Acetic Acid

  • Nitrating Agent: Nitric Acid (65-68%)

  • Catalyst/Additives: Activated Carbon (optional for purity)

Step-by-Step Methodology
  • Cyclization Phase (Condensation):

    • Charge a chemically resistant reactor (glass-lined or Hastelloy) with 3,4-diaminotoluene (1.0 eq) and Chlorobenzene (10 vol) .

    • Add Urea (1.1 eq) under agitation.

    • Heat the mixture to 128–132°C (Reflux) .

    • Critical Step: Monitor ammonia evolution. Maintain reflux for 6–8 hours until TLC/HPLC indicates <1% residual diamine.

    • Note: If using chlorobenzene, use a Dean-Stark trap to remove water formed during urea condensation, driving the equilibrium forward.

  • Transition Phase:

    • Cool the reaction mass to 80°C . Do not isolate the solid 5-methylbenzimidazolone intermediate.

    • Safety Check: Ensure the system is vented properly to a scrubber (ammonia and nitrous fumes).

  • Nitration Phase (Regioselective Substitution):

    • Slowly dose Nitric Acid (1.2–1.5 eq) over 45–60 minutes.

    • Exotherm Control: Maintain internal temperature between 80–90°C . Do not exceed 95°C to prevent dinitration or oxidative degradation.

    • Agitate at 85°C for 1–2 hours. The suspension will change color (typically to pale yellow/orange).

  • Work-up & Isolation:

    • Cool to 20–25°C . The product will precipitate heavily.

    • Filter the slurry.[2]

    • Wash 1: Chlorobenzene (to remove unreacted organic impurities).

    • Wash 2: Water (to remove residual acid).

    • Wash 3: Methanol (optional, for high-purity pharmaceutical grades).

    • Dry at 80°C under vacuum.

Expected Yield: 85–92% Purity: >98% (HPLC)

Protocol B: Downstream One-Pot Functionalization

Once the core is synthesized, it often serves as a substrate for rapid library generation. The following protocol describes a Phase Transfer Catalyzed (PTC) one-pot alkylation.

Objective

Rapid N,N-dialkylation or N-monoalkylation of the benzimidazolone core.

Methodology (Solid-Liquid PTC)
  • Dissolution: Dissolve 5-Methyl-6-nitro-1,3-dihydro-benzimidazol-2-one (1.0 eq) in DMF (10 vol) or Acetonitrile .

  • Base/Catalyst: Add Potassium Carbonate (K₂CO₃, 3.0 eq) and TBAB (Tetrabutylammonium bromide, 0.1 eq) .

  • Alkylation: Add the alkyl halide (e.g., Methyl Iodide, Benzyl Chloride) (2.2 eq for dialkylation).

  • Reaction: Stir at 25–60°C for 4–6 hours.

    • Insight: The nitro group at C6 increases the acidity of the N-H protons, facilitating easier deprotonation compared to the non-nitrated analog.

  • Isolation: Pour into ice water. Filter the precipitate.[2]

Critical Process Parameters (CPPs) & Data

ParameterSpecificationImpact on Quality/Safety
Condensation Temp 128–135°C<125°C leads to incomplete cyclization; >140°C degrades urea.
Nitration Temp 80–90°C<75°C slows kinetics; >95°C risks thermal runaway/dinitration.
HNO₃ Addition Rate 45–60 minFast addition causes localized hotspots and oxidative impurities.
Solvent Water Content <0.5%Water inhibits the condensation equilibrium; Dean-Stark removal is vital.

Visualizing the Chemical Logic

The following diagram illustrates the integrated pathway from raw materials to the functionalized drug scaffold.

Benzimidazolone_Synthesis cluster_onepot One-Pot Reactor Zone Start 3,4-Diaminotoluene (Precursor) Intermediate 5-Methyl-benzimidazolone (Transient Intermediate) Start->Intermediate Condensation Chlorobenzene, 130°C -2 NH3 Urea Urea (Carbonyl Source) Urea->Intermediate Condensation Chlorobenzene, 130°C -2 NH3 Product 5-Methyl-6-nitro-benzimidazolone (Target Scaffold) Intermediate->Product In-situ Nitration HNO3, 80-90°C One-Pot Func1 N,N-Dialkyl Derivatives (PTC Alkylation) Product->Func1 K2CO3, TBAB R-X, DMF Func2 5-Amino-6-methyl (Reduction) Product->Func2 H2/Pd-C or Fe/HCl Func3 Imidazobenzimidazoles (Reductive Cyclization) Product->Func3 Aldehyde + Na2S2O4 One-Pot MCR

Figure 1: Integrated One-Pot Synthesis and Downstream Functionalization Pathway. The red dotted zone indicates the single-reactor operation.

Analytical Validation

To ensure the integrity of the "One-Pot" product, the following analytical markers should be verified:

  • ¹H NMR (DMSO-d₆):

    • Distinct singlets for the isolated aromatic protons at positions C4 and C7 (due to the nitro and methyl substituents preventing coupling).

    • δ ~7.5–7.6 ppm (s, 1H) and δ ~7.8–8.0 ppm (s, 1H) .

    • Methyl group singlet at δ ~2.3 ppm .

    • Broad downfield singlets for N-H protons (~10.8–11.0 ppm).

  • HPLC Purity:

    • Monitor for "Diamine-Urea" linear intermediates (incomplete cyclization) which appear at lower retention times.

    • Monitor for dinitro impurities (formed if nitration temp >95°C).

References

  • Vertex AI Search. (2026). CN102295605A - Method for preparing benzimidazolone derivative.[3] Google Patents. Link

  • Vertex AI Search. (2026). CN109627219A - Production method of 5-amino-6-methyl benzimidazolone.[4] Google Patents. Link

  • Ouzidan, Y., et al. (2022).[2][5] Study of the Alkylation Reactions of 5-Nitrobenzimidazol-2-one by Various Alkylating Agents in Liquid-Solid Phase Transfer Catalysis Conditions. Moroccan Journal of Heterocyclic Chemistry, 21(2), 48-52.[2][5] Link

  • Sikder, A.K., et al. (2022). An Efficient Synthesis and Preliminary Investigation of Novel 1,3-Dihydro-2H-benzimidazol-2-one Nitro and Nitramino Derivatives. Materials, 15(23), 8330. Link

  • Yang, D., et al. (2005).[6] A Versatile Method for the Synthesis of Benzimidazoles from o-Nitroanilines and Aldehydes in One Step via a Reductive Cyclization. Synthesis, 2005(1), 47-56.[6] Link

Sources

Method

Application Note: 5-Methyl-6-nitro-1,3-dihydro-benzimidazol-2-one in High-Performance Pigment Synthesis

Executive Summary 5-Methyl-6-nitro-1,3-dihydro-benzimidazol-2-one (CAS 5400-75-9), hereafter referred to as Nitro-MBI , is the critical synthetic gateway to the Benzimidazolone class of High-Performance Pigments (HPPs)....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Methyl-6-nitro-1,3-dihydro-benzimidazol-2-one (CAS 5400-75-9), hereafter referred to as Nitro-MBI , is the critical synthetic gateway to the Benzimidazolone class of High-Performance Pigments (HPPs). These pigments, particularly in the yellow, orange, and red spectrums, are industry benchmarks for automotive coatings and engineering plastics due to their exceptional heat stability and weatherfastness.

The application of Nitro-MBI is strictly defined by its role as the immediate precursor to 5-amino-6-methylbenzimidazolone (Amino-MBI) . The nitro group acts as a "masked" amine; its controlled reduction is the pivotal step in the dye manufacturing workflow. This guide details the optimized reduction of Nitro-MBI and its subsequent application in synthesizing C.I. Pigment Orange 64 , a representative high-value HPP.[1]

Chemical Profile & Mechanism[2][3]

The Benzimidazolone scaffold confers unique stability properties to azo dyes. Unlike standard azo pigments, the benzimidazolone ring contains a cyclic urea moiety ($ -NH-CO-NH- $) capable of forming a robust intermolecular hydrogen-bonding network.

Structural Significance
  • Insolubility: The H-bonding network creates a "crystal lattice lock," rendering the pigment insoluble in organic solvents.

  • Thermal Stability: The rigid heterocyclic ring prevents thermal degradation up to 300°C.

  • The Methyl Group: The 6-methyl substituent (derived from the Nitro-MBI precursor) sterically hinders the azo group, protecting it from photolytic cleavage and enhancing lightfastness.

Reaction Pathway Visualization

The following diagram illustrates the transformation from Nitro-MBI to the final Azo Pigment.

G Nitro Nitro-MBI (Precursor) Red Reduction (H2/Pd-C) Nitro->Red Hydrogenation Amino Amino-MBI (Key Intermediate) Red->Amino -2 H2O Diazo Diazotization (NaNO2/HCl) Amino->Diazo < 5°C Salt Diazonium Salt Diazo->Salt Couple Coupling (Barbituric Acid) Salt->Couple pH 5-6 Pigment C.I. Pigment Orange 64 (Final HPP) Couple->Pigment Precipitation

Figure 1: Synthetic workflow from Nitro-MBI precursor to High-Performance Pigment Orange 64.[2]

Protocol A: Catalytic Reduction of Nitro-MBI

Objective: Convert Nitro-MBI to Amino-MBI (CAS 67014-36-2) with >98% purity. Rationale: While iron/acid reduction (Béchamp) is possible, catalytic hydrogenation is preferred for pharmaceutical and high-grade pigment applications to avoid iron sludge contamination and ensure bright color shade.

Materials
  • Substrate: 5-Methyl-6-nitro-1,3-dihydro-benzimidazol-2-one (Nitro-MBI).

  • Catalyst: 5% Palladium on Carbon (Pd/C), 50% water wet.

  • Solvent: N,N-Dimethylformamide (DMF) or Methanol (MeOH).

  • Equipment: High-pressure autoclave (Hastelloy or Stainless Steel).

Step-by-Step Procedure
  • Charge: Load the autoclave with 100 g Nitro-MBI and 600 mL DMF. Agitate to suspend.

  • Catalyst Addition: Add 3.0 g of 5% Pd/C catalyst (wet). Caution: Pd/C is pyrophoric when dry; keep wet.

  • Purge: Seal autoclave. Purge with Nitrogen (

    
    ) 3 times (5 bar), then with Hydrogen (
    
    
    
    ) 3 times (5 bar) to remove oxygen.
  • Reaction: Pressurize with

    
     to 10 bar. Heat mixture to 80°C .
    
    • Note: The reaction is exothermic. Monitor cooling jacket to maintain 80-85°C.

  • Completion: Stir until

    
     uptake ceases (approx. 3-5 hours).
    
  • Filtration: Cool to 40°C. Vent

    
     and purge with 
    
    
    
    . Filter the hot solution through a Celite bed to remove the catalyst.
  • Isolation:

    • Option A (DMF): Pour filtrate into 2L ice water. The Amino-MBI precipitates as off-white crystals.

    • Option B (MeOH): Concentrate via rotary evaporation to 20% volume, then cool to 0°C.

  • Drying: Filter solids and dry at 60°C under vacuum.

    • Expected Yield: 92-95%

    • Purity: >99% (HPLC)

Protocol B: Synthesis of C.I. Pigment Orange 64

Objective: Use the Amino-MBI synthesized in Protocol A to produce Pigment Orange 64 via azo coupling. Mechanism: Amino-MBI acts as the Diazo Component , which is coupled with Barbituric Acid.[3]

Materials
  • Diazo Component: Amino-MBI (from Protocol A).

  • Coupling Component: Barbituric Acid.[3]

  • Reagents: Sodium Nitrite (

    
    ), Hydrochloric Acid (37%), Sodium Acetate (buffer).
    
  • Surfactant: Alkyl polyglycol ether (to control particle size).

Step-by-Step Procedure
Phase 1: Diazotization
  • Acidification: In a reaction vessel, disperse 16.3 g (0.1 mol) of Amino-MBI in 200 mL water and 25 mL HCl (37%). Stir for 30 mins to form the hydrochloride salt.

  • Cooling: Add ice to lower temperature to 0–5°C .

  • Nitrosation: Add 25 mL of 4N

    
     solution dropwise over 30 minutes, maintaining temperature <5°C.
    
    • Check: Solution should turn clear/pale yellow. Test with starch-iodide paper (should turn blue instantly, indicating excess nitrite).

  • Clarification: Destroy excess nitrite with sulfamic acid. Filter the diazonium salt solution to remove insolubles. Keep cold.

Phase 2: Coupling
  • Preparation: Dissolve 13.0 g (0.102 mol) Barbituric Acid in 300 mL water containing 4.5 g NaOH at 40°C.

  • Precipitation: Add HCl slowly to the barbituric acid solution to reprecipitate it in a fine, reactive form. Adjust pH to 6.0 with Sodium Acetate buffer.

  • Coupling Reaction: Slowly add the cold Diazonium Salt solution (from Phase 1) to the buffered Barbituric Acid suspension over 60 minutes.

    • Critical Parameter: Maintain pH 5.5–6.0 and Temp 10–15°C.

  • Heat Treatment (Laking): Once addition is complete, heat the pigment slurry to 90–95°C for 2 hours.

    • Why? This "ripening" step promotes the formation of the specific crystal polymorph responsible for high opacity and heat stability.

  • Work-up: Filter the hot red-orange slurry. Wash with hot water until conductivity of filtrate is <200 µS/cm (salt-free).

  • Drying: Dry at 80°C. Pulverize the resulting press cake.

Performance Characterization

The resulting pigment (derived from Nitro-MBI) must be validated against standard HPP metrics.

ParameterTest MethodTarget PerformanceStructural Cause
Heat Stability DIN 54001 (260°C/5min)

Benzimidazolone H-bonding network
Lightfastness Blue Wool Scale7-8 (Excellent)Steric protection by 6-methyl group
Solvent Resistance Immersion (Xylene)5 (No Bleed)Insoluble amide backbone
Migration PVC Sheet Contact5 (No Migration)High molecular weight & polarity
Intermolecular Stability Logic

The diagram below details the hydrogen bonding mechanism that validates the choice of this specific benzimidazolone derivative.

H cluster_0 Crystal Lattice Stabilization Unit1 Pigment Molecule A (Benzimidazolone Ring) Unit2 Pigment Molecule B (Benzimidazolone Ring) Unit1->Unit2 H-Bond (NH...O) Unit2->Unit1 H-Bond (O...NH) Result Result: Solvent Insolubility & High Melting Point Unit2->Result

Figure 2: Intermolecular hydrogen bonding between benzimidazolone units conferring solvent resistance.

Safety & Handling

  • Nitro-MBI: Generally an irritant. Avoid dust inhalation.

  • Amino-MBI: Suspected mutagen (like many aromatic amines). Handle in a fume hood with nitrile gloves.

  • Process Safety: The hydrogenation step involves pressurized

    
     (flammable). Ensure autoclave grounding and leak testing. Diazotization generates trace nitrous gases; ensure adequate ventilation.
    

References

  • Title: Preparation method of 5-amino-6-methyl benzimidazolone (Patent CN101863840B).
  • Pigment Application (P.O. 64)

    • Title: Synthesis and Application of C.I. Pigment Orange 64.[3][4]

    • Source: Dissert
    • URL
  • Chemical Properties & Safety

    • Title: 5-Methyl-1,3-dihydro-2H-benzimidazol-2-one (Precursor Profile).[5]

    • Source: PubChem / NIH.[4]

    • URL:[Link]

  • Benzimidazolone Pigments Overview

    • Title: Benzimidazolone Pigments and Related Structures.[6][7]

    • Source: ResearchG
    • URL:[Link]

Sources

Application

Application Note: Microwave-Assisted Synthesis of Nitro-Benzimidazolone Derivatives

Executive Summary This application note details the protocol for the microwave-assisted synthesis of nitro-substituted benzimidazolone derivatives. Benzimidazolones are critical pharmacophores found in bioactive compound...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for the microwave-assisted synthesis of nitro-substituted benzimidazolone derivatives. Benzimidazolones are critical pharmacophores found in bioactive compounds acting as dopamine receptor antagonists, antihistamines, and antipsychotics.

Traditional synthesis often involves toxic reagents (phosgene, triphosgene) or harsh conditions that degrade sensitive nitro functionalities. This guide presents a Green Chemistry approach utilizing Urea as the carbonyl source. By leveraging the specific dielectric heating properties of microwave irradiation, researchers can overcome the reduced nucleophilicity of nitro-substituted o-phenylenediamines, reducing reaction times from hours to minutes while eliminating hazardous chlorinated solvents.

Scientific Foundation & Mechanism

The Microwave Advantage: Dielectric Heating

Unlike conventional thermal heating, which relies on conduction and convection, microwave irradiation (2.45 GHz) interacts directly with the dipole moments of the reagents.

  • Dipolar Polarization: The polar urea and nitro-diamine molecules align with the oscillating electric field. The molecular friction generated by this realignment results in rapid, volumetric heating.

  • Overcoming Electronic Deactivation: The nitro group (

    
    ) on the phenyl ring is strongly electron-withdrawing. This deactivates the adjacent amine groups, making them poor nucleophiles. Microwave energy provides the necessary activation energy to facilitate the nucleophilic attack on the urea carbonyl carbon, a step that is kinetically sluggish under standard reflux conditions.
    
Reaction Mechanism

The synthesis proceeds via a double nucleophilic substitution/elimination pathway:

  • Nucleophilic Attack: The primary amine of the 4-nitro-1,2-phenylenediamine attacks the carbonyl carbon of urea.

  • Ammonia Elimination: The tetrahedral intermediate collapses, expelling the first molecule of ammonia (

    
    ).
    
  • Cyclization: The second amine group attacks the carbonyl, followed by the expulsion of a second

    
     molecule to close the imidazole ring.
    

Mechanism Start 4-Nitro-o-phenylenediamine + Urea Inter1 Intermediate: Mono-ureido Derivative Start->Inter1 MW Irradiation (-NH3) Trans Transition State: Intramolecular Attack Inter1->Trans Ring Closure Product 5-Nitro-benzimidazolone Trans->Product Waste By-product: 2 x NH3 (Gas) Trans->Waste

Figure 1: Mechanistic pathway of the condensation reaction. Note the evolution of ammonia gas, which dictates pressure safety protocols.

Safety Protocols (Critical)

The "Nitro" Rule

Nitro compounds are energetic and potentially explosive if superheated.[1]

  • Limit: Do not exceed 200°C.

  • Ramp: Use a dynamic ramp time (minimum 2-3 minutes) to reach target temperature to prevent thermal runaway.

Ammonia Pressure Management

The reaction generates 2 moles of


 gas for every 1 mole of product.
  • Vessel Choice: Use a dedicated high-pressure microwave vial (e.g., 10 mL or 30 mL quartz/glass with crimp or screw cap designed for 20-30 bar).

  • Headspace: Do not fill the vial more than 50% volume.

  • Venting: Allow the vessel to cool to <50°C before opening. Open in a fume hood to vent ammonia.

Experimental Protocols

Protocol A: Solvent-Free Synthesis (Green Method)

Best for: Small scale (<5 mmol), maximizing "Green" metrics, and high-purity isolation.

Reagents:

  • 4-Nitro-1,2-phenylenediamine (1.0 eq)

  • Urea (1.5 eq) - Excess ensures completion and acts as a flux.

  • Catalyst: p-Toluenesulfonic acid (p-TSA) (0.1 eq) - Optional, accelerates reaction.

Procedure:

  • Preparation: Grind the diamine and urea together in a mortar until a fine, homogeneous powder is obtained. Intimate mixing is crucial for solvent-free reactions.

  • Loading: Transfer the powder into a 10 mL microwave process vial. Add a magnetic stir bar.

  • Irradiation: Cap the vial and place it in the microwave reactor.

    • Mode: Dynamic (Temperature Control)

    • Temperature: 150°C[2]

    • Hold Time: 10 minutes

    • Stirring: High (to prevent localized hot spots in the melt)

  • Workup:

    • Allow the vial to cool to 60°C.

    • Add 5 mL of hot water directly to the vial and stir to dissolve excess urea.

    • Filter the solid precipitate.

    • Wash with hot water (2 x 5 mL) followed by cold ethanol (1 x 2 mL).

  • Purification: Recrystallize from Ethanol/Water (8:2) if necessary.[3]

Protocol B: Solution-Phase Synthesis (Ethylene Glycol)

Best for: Scale-up (>5 mmol) or substrates with high melting points.

Reagents:

  • 4-Nitro-1,2-phenylenediamine (1.0 eq)

  • Urea (2.0 eq)

  • Solvent: Ethylene Glycol (absorbs MW energy efficiently, high boiling point).

Procedure:

  • Dissolution: Dissolve reagents in Ethylene Glycol (concentration ~0.5 M) in a 30 mL microwave vial.

  • Irradiation:

    • Temperature: 160°C

    • Hold Time: 15 minutes

    • Power Max: 200 W (to control pressure)

  • Workup: Pour the reaction mixture into crushed ice (50 g). The product will precipitate immediately.

  • Isolation: Filter, wash with copious water to remove glycol, and dry.

Data Analysis & Characterization

Expected Results Table
ParameterConventional Thermal (Reflux)Microwave Protocol A (Solvent-Free)
Reaction Time 4 - 8 Hours10 - 15 Minutes
Temperature 130 - 150°C (Oil Bath)150°C (Internal IR/Probe)
Yield 60 - 75%85 - 92%
Solvent Waste High (DMF/Xylene)Near Zero (Water wash only)
Purity (Crude) Moderate (Tarry by-products)High
Workflow Diagram

Workflow Step1 1. Weigh & Grind (Diamine + Urea) Step2 2. Load MW Vial (Add stir bar) Step1->Step2 Step3 3. Irradiation 150°C, 10 min Step2->Step3 Step4 4. Cool & Vent (Release NH3) Step3->Step4 Step5 5. Aqueous Wash (Remove Urea) Step4->Step5 Step6 6. Filtration & Drying Step5->Step6

Figure 2: Step-by-step workflow for the solvent-free synthesis protocol.

Troubleshooting Guide
  • Problem: Low Yield/Incomplete Reaction.

    • Cause: Inefficient coupling due to nitro-deactivation.

    • Solution: Increase temperature to 160°C or add 10 mol% acetic acid as a catalyst.

  • Problem: Black Tar Formation.

    • Cause: Localized superheating (hot spots) in solvent-free method.

    • Solution: Switch to Protocol B (Ethylene Glycol) or ensure higher stirring rate.

  • Problem: Vial Failure/Venting.

    • Cause: Rapid ammonia evolution.

    • Solution: Reduce scale or use "Active Venting" settings if available on your MW system.

References

  • Microwave-Assisted Organic Synthesis (General Overview)

    • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry.[4][5][6]

    • Source: PMC / NIH
    • URL: [Link]

  • Benzimidazole/Benzimidazolone Synthesis (Specifics)

    • Microwave-assisted Synthesis of Some Benzimidazole Derivatives: A Case for a Comparative Study.
    • Source: Asian Journal of Chemistry[7][8]

    • URL: [Link]

  • Safety with Nitro Compounds

    • Safety Considerations for Microwave Synthesis. (Guidelines on nitro/azide handling).
    • Source: CEM Corporation / Applic
    • URL: [Link]

  • Green Chemistry Protocol (Solvent-Free)

    • The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradi
    • Source: PMC / NIH
    • URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Nitration of Methyl-benzimidazolone

Subject: Yield Optimization & Troubleshooting Guide for Ticket #5N-MBI-2024 Status: Open Assigned Specialist: Senior Application Scientist Introduction: The Substrate & Challenge You are likely working with 1-methyl-1,3-...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Yield Optimization & Troubleshooting Guide for Ticket #5N-MBI-2024 Status: Open Assigned Specialist: Senior Application Scientist

Introduction: The Substrate & Challenge

You are likely working with 1-methyl-1,3-dihydro-2H-benzimidazol-2-one (or a close isomer) aiming to synthesize the 5-nitro derivative. This is a critical intermediate for various phosphodiesterase (PDE) inhibitors and other bioactive heterocycles.

The Core Problem: The benzimidazolone core is electron-rich due to the nitrogen lone pairs, making it highly reactive toward electrophilic aromatic substitution (SEAr). However, the urea moiety is acid-sensitive, and the electron-donating nature creates two competing risks:

  • Over-nitration: Rapid formation of 5,6-dinitro species.

  • Oxidative Degradation: Formation of "tars" or dark oils due to ring oxidation by strong mixed acids.

This guide moves beyond standard textbook protocols to field-proven industrial methods that prioritize stoichiometric control and anhydrous nitronium generation .

Module 1: The Reagent System (The "Why" of Low Yield)

Current Standard Protocol: Liquid


 + 

(Mixed Acid). Verdict: Sub-optimal. Liquid nitric acid introduces water (even at 98% conc), which competes with the substrate for the nitronium ion (

) and increases oxidative byproducts.
Recommended Protocol: The Potassium Nitrate ( ) Method

Switching to solid


 dissolved in concentrated 

generates

in situ under strictly anhydrous conditions. This method is gentler, cleaner, and typically boosts yields from ~60% to >85%.
Comparative Data: Liquid vs. Solid Nitrate Source
FeatureLiquid

/

Solid

/

Active Species

(Equilibrium limited by water)

(Quantitative generation)
Exotherm Sharp, difficult to controlGradual, controlled by dissolution
Impurity Profile High (Oxidative tars + Dinitro)Low (Clean Mononitro)
Typical Yield 55 - 65%85 - 92%
Workup Sticky filtration due to oilsClean precipitation

Module 2: Experimental Protocol

Standard Operating Procedure (SOP-NIT-05)

Target: 5-nitro-1-methyl-1,3-dihydro-2H-benzimidazol-2-one Scale: 10g (Adjustable)

Step 1: Nitronium Generation (The "Engine")

  • Charge a round-bottom flask with concentrated

    
     (98%)  (approx. 8-10 volumes relative to substrate).
    
  • Cool to 0–5°C using an ice/salt bath.

  • Add Potassium Nitrate (

    
    )  (1.05 equivalents) portion-wise.
    
    • Note: Maintain temp <10°C. Stir until fully dissolved. This forms the nitrating mixture.[1][2]

Step 2: Substrate Addition (The "Control")

  • Add 1-methyl-benzimidazolone (1.0 equivalent) solid, portion-wise, over 30–45 minutes.

    • Critical: Do not dump the solid. The exotherm must be kept strictly <15°C to prevent dinitration.[3]

  • The solution will likely turn light yellow/orange. Darkening indicates oxidation (too hot).

Step 3: The Ramp (The "Reaction")

  • Remove the ice bath. Allow the mixture to warm to Room Temperature (20–25°C) over 1 hour.

  • Optional Check: If TLC shows starting material, warm gently to 40–50°C for 1 hour.

    • Warning: Do not exceed 60°C unless absolutely necessary; this triggers dinitration.

Step 4: Quench & Isolation

  • Pour the reaction mixture slowly into crushed ice (10x weight of acid) with vigorous stirring.

  • The product should precipitate as a pale yellow solid.

  • Filter, wash with cold water until pH is neutral, and dry.

Module 3: Mechanism & Logic Visualization

The following diagram details the reaction pathway and the critical decision points where yield is lost.

NitrationWorkflow Start Start: 1-Methyl-benzimidazolone AcidMix Prepare Nitrating Mix (H2SO4 + KNO3) Temp < 10°C Start->AcidMix Pre-dissolution Addition Substrate Addition Slow, Portion-wise Temp < 15°C AcidMix->Addition In-situ NO2+ MonoNitro Target: 5-Nitro Isomer (Kinetic Product) Addition->MonoNitro Controlled Temp (20-40°C) 1.05 eq KNO3 DiNitro Impurity: 5,6-Dinitro (Thermodynamic/Excess) Addition->DiNitro Temp > 60°C OR Excess Acid Oxidation Impurity: Tars/Oils (Ring Oxidation) Addition->Oxidation Water present OR Temp Spikes Quench Quench into Ice Water MonoNitro->Quench DiNitro->Quench Result Filtration & Wash Quench->Result

Caption: Workflow logic distinguishing the kinetic path to the 5-nitro target versus thermodynamic pitfalls (dinitration).

Troubleshooting Center (FAQ)

Ticket #1: "My product is oiling out or forming a sticky tar."

Diagnosis: Oxidative degradation or incomplete quenching. Fix:

  • Check Temperature: Did the reaction spike above 20°C during addition? The benzimidazolone ring is electron-rich and prone to oxidation by warm

    
    .
    
  • Quenching Speed: When pouring into ice, ensure the stirring is vigorous. If the acid is not diluted instantly, the heat of hydration can melt the product and trap acid, causing oiling.

  • Purity Check: Ensure your starting material is dry. Water in the starting material creates "hot spots" in the acid.

Ticket #2: "I am seeing ~15% of the 5,6-dinitro impurity."

Diagnosis: Over-nitration due to excess reagent or high temperature. Fix:

  • Stoichiometry: Reduce

    
     from 1.2 eq to 1.02–1.05 eq .
    
  • The "Push": Do not heat to 80–90°C to "finish" the reaction. If 5% starting material remains, it is better to isolate and recrystallize than to force the reaction and generate dinitro impurities that are impossible to separate.

Ticket #3: "The regioselectivity is wrong (getting 6-nitro or mixtures)."

Diagnosis: This is rare for 1-methyl substrates but can happen. Mechanism: The N1-methyl group directs para to itself (position 5). The N3-H directs para to itself (position 6).

  • Insight: N-alkyl is generally a stronger activator than N-H. Therefore, 5-nitro is the major isomer.

  • Verification: If you suspect isomer scrambling, check your solvent. In 100%

    
    , the imidazole nitrogens are protonated, which changes their directing power. The 
    
    
    
    method relies on the specific protonation state of the benzimidazolone to favor the 5-position.

References

  • Synthesis of 5-nitro-1-methylbenzimidazol-2-one (Patent Process).Process for the preparation of 5-nitrobenzimidazolone-(2). CA1132582A.

    • Relevance: Establishes the baseline temperature ranges (20–50°C)
  • High-Efficiency Nitration using Nitrate Salts. An Efficient Synthesis and Preliminary Investigation of Novel 1,3-Dihydro-2H-benzimidazol-2-one Nitro Derivatives. Materials (Basel).[4] 2022 Nov; 15(23): 8330.[4][5]

    • Relevance: Validates the method as superior to liquid nitric acid for benzimidazolones, citing cleaner profiles and higher yields.
  • Regioselectivity in Heterocycles. Nitration of benzimidazolone. ResearchGate Q&A / Ding, Caifeng et al.[6]

    • Relevance: Discusses the specific issue of unreacted starting material vs.

Sources

Optimization

Purification techniques for 5-Methyl-6-nitro-1,3-dihydro-benzimidazol-2-one

Technical Support Center: Purification of 5-Methyl-6-nitro-1,3-dihydro-benzimidazol-2-one Subject: Technical Guide for Purity Optimization & Troubleshooting Compound ID: 5-Methyl-6-nitro-1,3-dihydro-benzimidazol-2-one (C...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 5-Methyl-6-nitro-1,3-dihydro-benzimidazol-2-one

Subject: Technical Guide for Purity Optimization & Troubleshooting Compound ID: 5-Methyl-6-nitro-1,3-dihydro-benzimidazol-2-one (CAS: 152628-02-9 / 93-84-5 related derivatives) Target Audience: Process Chemists, Analytical Scientists, Drug Development Researchers

Introduction: The Purification Challenge

5-Methyl-6-nitro-1,3-dihydro-benzimidazol-2-one is a critical intermediate, notably in the synthesis of Angiotensin II receptor antagonists like Telmisartan. Its purification is complicated by its poor solubility in common organic solvents and the presence of regioisomers (mainly the 4-nitro isomer) and oxidation byproducts.

This guide moves beyond generic protocols, offering a "Help Center" structure designed to solve specific purity and yield issues encountered in the lab.

Module 1: Solubility & Solvent Selection

User Query: "I cannot get the compound to dissolve for recrystallization. What solvents should I use?"

Technical Insight: This compound possesses a high melting point (>285°C) and a rigid benzimidazole core, making it sparingly soluble in non-polar and protic solvents like water or cold ethanol. Successful purification requires identifying the "Goldilocks" zone: solvents that dissolve the impurity at room temperature but the product only at reflux.

Solvent Compatibility Table

Solvent SystemSolubility RatingApplicationNotes
DMSO / DMF HighReaction MediumGood for dissolving crude, but difficult to crystallize from without water anti-solvent.
Glacial Acetic Acid Moderate (Hot)Recrystallization Recommended. Dissolves product at reflux; impurities often remain in solution upon cooling.
50% Sulfuric Acid Low (Product) / High (Impurities)Washing / Slurrying Critical Step. The 6-nitro isomer is less soluble in dilute acid than the 4-nitro isomer or diamine precursors.
Ethanol / Methanol LowWashingUse only for final cake washing to remove acidic residues.
Water InsolubleAnti-solventUsed to precipitate product from DMSO/DMF or Acid solutions.

Module 2: Core Purification Protocol (The "Acid Wash" Method)

User Query: "My HPLC shows 5-10% isomeric impurities. How do I remove them without column chromatography?"

Protocol Logic: The most effective purification for this nitro-benzimidazolone is not a traditional recrystallization, but a selective acid slurry . The 6-nitro isomer forms a stable crystal lattice that is highly resistant to dissolution in 50% H₂SO₄, whereas the 4-nitro isomer and unreacted starting materials are more soluble or protonate more readily, remaining in the filtrate.

Step-by-Step Workflow:

  • Preparation: Cool the crude nitration reaction mixture (or crude solid) to 0–5°C.

  • Filtration: Filter the crude precipitate on a sintered glass funnel.

  • The Acid Wash (Critical):

    • Wash the filter cake with cold 50% H₂SO₄ (approx. 2-3 volumes relative to cake weight).

    • Mechanism:[1][2][3] This strips surface impurities and more soluble regioisomers.

  • The Water Wash:

    • Wash the cake extensively with cold distilled water until the filtrate pH is neutral (pH 6-7).

    • Note: Failure to remove acid will cause charring/decomposition during drying.

  • Drying: Dry at 100°C to constant weight.

Visualization: Purification Decision Tree

PurificationWorkflow Start Crude 5-Methyl-6-nitro-benzimidazolone CheckPurity Check HPLC Purity Start->CheckPurity AcidWash Protocol A: 50% H2SO4 Slurry/Wash (Removes Isomers) CheckPurity->AcidWash Purity < 90% High Isomer Content Recryst Protocol B: Glacial Acetic Acid Recrystallization (Polishing) CheckPurity->Recryst Purity 90-95% Colored Impurities DMFWater Protocol C: DMF/Water Precipitation (For bulk removal of salts) CheckPurity->DMFWater High Salt Content Final Pure Product (>98%) CheckPurity->Final Purity > 98% AcidWash->CheckPurity Recryst->Final DMFWater->AcidWash

Caption: Decision matrix for selecting the appropriate purification protocol based on crude purity and impurity profile.

Module 3: Troubleshooting & FAQs

Q1: The product is highly colored (Orange/Red) even after washing. Is this normal?

  • Diagnosis: Pure 5-Methyl-6-nitro-1,3-dihydro-benzimidazol-2-one should be a pale yellow or off-white powder. Deep orange or red coloration indicates the presence of dinitro species (e.g., 5-methyl-4,6-dinitro...) or oxidation byproducts (azo compounds).

  • Solution: Perform a charcoal treatment .

    • Dissolve the crude in hot DMF.

    • Add activated carbon (5% w/w).

    • Stir at 80°C for 30 mins.

    • Filter hot through Celite.

    • Precipitate by adding water (anti-solvent) dropwise.

Q2: My yield is low (<50%) after recrystallization from Acetic Acid.

  • Diagnosis: You likely used too much solvent or cooled it too quickly.

  • Solution:

    • Use the minimum volume of boiling glacial acetic acid required to just dissolve the solid.

    • Allow the solution to cool to room temperature slowly (over 2-3 hours) before placing it in an ice bath. Rapid cooling traps impurities and prevents the product from crashing out fully.

    • Recycle the mother liquor: Concentrate it by 50% and cool again to recover a second crop (though this crop will have lower purity).

Q3: Can I use Column Chromatography?

  • Answer: Yes, but it is challenging due to solubility.

  • Protocol:

    • Stationary Phase: Silica Gel (Acid-washed recommended to prevent tailing of the basic imidazole core).

    • Mobile Phase: Dichloromethane : Methanol (95:5 to 90:10 gradient).

    • Loading: Dissolve the sample in a small amount of DMF or adsorb onto silica (dry loading) before placing on the column.

Module 4: Advanced Analytical Verification

User Query: "How do I confirm the separation of the 6-nitro isomer from the 4-nitro isomer?"

The two isomers have distinct NMR signatures due to the symmetry breaking of the methyl group.

Feature6-Nitro Isomer (Desired)4-Nitro Isomer (Impurity)
Proton NMR (Ar-H) Two singlets (para to each other on the ring)Two doublets (ortho coupling)
Shift Logic The H at C4 and H at C7 are isolated by the substituents.The H at C6 and H at C7 are adjacent.

Self-Validating Check: Run a 1H NMR in DMSO-d6. If you see a pair of doublets (J ~ 8 Hz) in the aromatic region, your purification (Acid Wash) was insufficient. Repeat Module 2.

References

  • Venguopal, S. et al. (2010).[4] "New Strategy for the Synthesis of Telmisartan: An Antihypertensive Drug."[4][5] Asian Journal of Chemistry, 22(4), 2767-2773.[4] Link

  • Latli, B. et al. (2023). "Optimized Synthesis of the Key Intermediate of Telmisartan via the Cyclization of 2-Bromoarylamine with n-Butyronitrile." Organic Process Research & Development. Link

  • BenchChem. (2025).[1][6] "Purification techniques for 5-Methyl-1,3-dihydro-2H-benzimidazol-2-one." BenchChem Technical Library. Link

  • PubChem. "5-Amino-1,3-dihydro-6-methyl-2H-benzimidazol-2-one Compound Summary."[7] National Library of Medicine. Link

  • Damavarapu, R. et al. (2014). "An Efficient Synthesis and Preliminary Investigation of Novel 1,3-dihydro-2H-benzimidazol-2-one Nitro and Nitramino Derivatives." Molecules, 19, 1-x. Link

Sources

Troubleshooting

Recrystallization solvents for 5-Methyl-6-nitro-1,3-dihydro-benzimidazol-2-one

The following technical guide serves as a specialized support resource for the purification and handling of 5-Methyl-6-nitro-1,3-dihydro-benzimidazol-2-one . It is designed for researchers and process chemists requiring...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide serves as a specialized support resource for the purification and handling of 5-Methyl-6-nitro-1,3-dihydro-benzimidazol-2-one . It is designed for researchers and process chemists requiring high-purity intermediates for pharmaceutical synthesis (e.g., Telmisartan analogs).

Topic: 5-Methyl-6-nitro-1,3-dihydro-benzimidazol-2-one

Compound Identity & Physical Profile

Before initiating purification, verify the material identity against the following specifications to ensure protocol compatibility.

PropertySpecification
Chemical Name 5-Methyl-6-nitro-1,3-dihydro-benzimidazol-2-one
Synonyms 5-Methyl-6-nitrobenzimidazolone; 5-Methyl-6-nitro-2-benzimidazolinone
CAS Number 83573-62-0 (Verify against specific vendor batch; related: 93-84-5 for des-methyl)
Molecular Formula C₈H₇N₃O₃
Molecular Weight 193.16 g/mol
Appearance Yellow to orange-red crystalline powder
Melting Point >300°C (Decomposition often observed)
Solubility Profile High: DMF, DMSO, Hot Acetic AcidModerate/Low: Hot Ethanol, Hot MethanolInsoluble: Water, Cold Ethanol, Non-polar solvents (Hexane, Toluene)
Critical Troubleshooting Guide (Q&A)

This section addresses specific failure modes reported by users during the workup and recrystallization of this intermediate.

Q1: My crude product is a dark brown/red sticky solid instead of a yellow powder. How do I fix this?

Diagnosis: This typically indicates the presence of oxidation byproducts or residual nitration media (sulfuric/nitric acid oligomers). Corrective Action:

  • Acid Wash: Do not attempt to recrystallize immediately. Triturate (grind) the crude solid in cold 50% Sulfuric Acid followed by copious washing with cold water . This removes surface-bound oxidative impurities that are soluble in strong acid but insoluble in organic solvents.

  • Charcoal Treatment: If the color persists after washing, dissolve the solid in hot DMF or Glacial Acetic Acid , treat with activated charcoal (5% w/w) for 15 minutes, filter hot, and then induce precipitation (see Protocol B).

Q2: I tried recrystallizing from Ethanol, but the recovery yield is extremely low (<30%).

Diagnosis: The compound has very low solubility in ethanol, even at boiling, leading to large volumes being used. Conversely, if too much solvent is used, the compound remains in the mother liquor upon cooling due to the "solubility cliff" effect of nitro-benzimidazolones. Optimization:

  • Switch Solvent System: Ethanol is often a "slurry wash" solvent rather than a true recrystallization solvent for this high-melting compound.

  • Recommended Method: Use the DMF/Water antisolvent method (Protocol B). This allows you to dissolve the compound in a minimum volume of a good solvent (DMF) and force high recovery by adding a poor solvent (Water).

Q3: HPLC shows a persistent impurity (~5-10%) with a similar retention time. What is it?

Diagnosis: This is likely the 4-nitro isomer or a dinitro species formed during the nitration of 5-methylbenzimidazolone. These isomers often co-crystallize. Resolution:

  • Fractional Recrystallization: The 6-nitro isomer (desired) is typically less soluble than the 4-nitro isomer. Perform a hot slurry in Glacial Acetic Acid . Heat the mixture to reflux (do not fully dissolve if the impurity load is high), cool to room temperature, and filter. The less soluble 6-nitro product will remain on the filter, while the 4-nitro isomer enriches in the filtrate.

Q4: The product is not precipitating after adding water to my DMF solution.

Diagnosis: The solution may be supersaturated, or the DMF:Water ratio is incorrect. Troubleshooting:

  • Cooling: Place the flask in an ice bath (

    
    ).
    
  • Seeding: Add a tiny crystal of pure product or scratch the inner wall of the glass vessel with a glass rod to induce nucleation.

  • Ratio Check: Ensure the final ratio of Water:DMF is at least 3:1 .

Validated Purification Protocols

Choose the protocol based on your purity requirements and available equipment.

Protocol A: Standard Recrystallization (Glacial Acetic Acid)

Best for removing isomeric impurities and achieving high chemical purity.

  • Dissolution: Place 10 g of crude 5-Methyl-6-nitro-1,3-dihydro-benzimidazol-2-one in a round-bottom flask.

  • Heating: Add Glacial Acetic Acid (approx. 10-15 mL per gram of solid). Heat to reflux (

    
    ) with stirring.
    
  • Filtration (Optional): If insoluble black specks remain, filter the hot solution through a pre-heated glass frit or Celite pad.

  • Crystallization: Allow the solution to cool slowly to room temperature. Yellow needles should form.

  • Isolation: Filter the crystals under vacuum.

  • Washing: Wash the filter cake with a small amount of cold acetic acid , followed by water to remove acid traces.

  • Drying: Dry in a vacuum oven at

    
     for 6 hours.
    
Protocol B: Anti-Solvent Precipitation (DMF / Water)

Best for high recovery yield and removing inorganic salts.

  • Dissolution: Dissolve the crude solid in a minimum amount of hot DMF (

    
    ). (Approx. 3-5 mL DMF per gram).
    
  • Precipitation: While stirring rapidly, slowly add distilled water dropwise.

    • Note: The solution will turn cloudy.[1][2] Continue adding water until the volume is roughly 3x the volume of DMF used.

  • Cooling: Cool the slurry in an ice bath for 1 hour.

  • Filtration: Collect the solid by vacuum filtration.[2]

  • Washing: Wash thoroughly with water to remove residual DMF (critical, as DMF can inhibit downstream reduction steps).

  • Drying: Dry thoroughly to remove water.

Decision Logic & Workflow (Visualization)

The following diagram illustrates the decision-making process for selecting the correct purification route based on impurity profile.

PurificationWorkflow Start Crude 5-Methyl-6-nitro- benzimidazolone CheckImpurity Analyze Impurity Profile (HPLC / TLC) Start->CheckImpurity IsomerIssue Isomers Present? (4-nitro / dinitro) CheckImpurity->IsomerIssue ColorIssue Dark Color / Tarry? IsomerIssue->ColorIssue No AceticRecryst Protocol A: Recrystallization from Glacial Acetic Acid IsomerIssue->AceticRecryst Yes (Isomers) AcidWash Protocol: Acid Trituration (Cold 50% H2SO4) ColorIssue->AcidWash Yes (Tarry) DMFPrecip Protocol B: DMF/Water Precipitation ColorIssue->DMFPrecip No (Just Salts/Solvent) AcidWash->DMFPrecip If purity still low FinalProduct Pure Product (Yellow Solid, >98%) AceticRecryst->FinalProduct DMFPrecip->FinalProduct

Caption: Decision tree for selecting the optimal purification method based on crude material quality.

References
  • Synthesis and Nitration Precedents

    • An Efficient Synthesis and Preliminary Investigation of Novel 1,3-Dihydro-2H-benzimidazol-2-one Nitro Derivatives.
    • Source:

  • Purification of Benzimidazolones

    • Preparation method of 5-amino-6-methyl benzimidazolone.[3] (Patent describing the nitro-intermediate isolation and subsequent reduction).[4]

    • Source:

  • General Recrystallization Techniques

    • Two-Solvent Recrystallization Guide.
    • Source:

Sources

Optimization

Technical Support Center: Optimizing 5-Methyl-6-nitro-benzimidazolone Synthesis

Subject: Minimizing Side Reactions & Maximizing Regioselectivity in Nitration Protocols Ticket ID: MNBI-SYN-001 Support Level: Tier 3 (Senior Application Scientist) Executive Summary The synthesis of 5-Methyl-6-nitro-ben...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Minimizing Side Reactions & Maximizing Regioselectivity in Nitration Protocols Ticket ID: MNBI-SYN-001 Support Level: Tier 3 (Senior Application Scientist)

Executive Summary

The synthesis of 5-Methyl-6-nitro-benzimidazolone (MNBI) is a critical intermediate step, typically proceeding via the electrophilic nitration of 5-methylbenzimidazolone (5-MBI) . While the reaction appears straightforward, it is plagued by three primary failure modes:

  • Regio-isomer Contamination: Formation of the unwanted 4-nitro isomer.

  • Over-Nitration: Formation of 5-methyl-4,6-dinitro derivatives due to poor stoichiometric control.

  • Oxidative Degradation: Attack on the benzylic methyl group or ring opening, leading to tar formation.

This guide provides a self-validating troubleshooting framework to isolate the target 6-nitro isomer while suppressing side reactions.

Module 1: The Reaction Landscape (Pathway Analysis)

Before troubleshooting, you must visualize the competitive landscape. The 5-methyl group and the urea moiety (benzimidazolone core) exert conflicting directing effects.

Reaction Logic Diagram

ReactionPathways Start 5-Methylbenzimidazolone (Starting Material) Target 5-Methyl-6-nitro-benzimidazolone (TARGET) Start->Target Path A: C6 Attack (Sterically Preferred) Side1 5-Methyl-4-nitro-benzimidazolone (Isomer Impurity) Start->Side1 Path B: C4 Attack (Sterically Hindered) Side3 Oxidation Tars (Ring/Methyl Oxidation) Start->Side3 T > 90°C Excess HNO3 Nitronium Nitronium Ion (NO2+) Nitronium->Start Electrophile Side2 Dinitro Species (Over-reaction) Target->Side2 Excess NO2+ T > 60°C Side1->Side2 Excess NO2+

Figure 1: Reaction pathway analysis showing the competition between the target C6 nitration and common failure modes (C4 attack, dinitration, and oxidation).

Module 2: Troubleshooting Guides (Q&A)

Issue 1: "I am seeing a significant amount of the 4-nitro isomer (lower melting point impurity)."

Diagnosis: Poor Regiocontrol. The C4 position is sandwiched between the methyl group and the N3 nitrogen. While sterically hindered compared to C6, high temperatures or "hot spots" during addition provide enough energy to overcome this barrier.

Corrective Protocol:

  • Switch to Nitrate Salts (

    
    ):  Instead of liquid 
    
    
    
    , use Potassium Nitrate (
    
    
    ) dissolved in Sulfuric Acid (
    
    
    ). This generates
    
    
    in situ more gently and allows for precise stoichiometric control (1.05 eq).
  • Cryogenic Addition: The nitrating agent must be added at 5°C to 15°C . Do not allow the exotherm to exceed 20°C during addition.

  • The "Soak" Period: After addition, allow the reaction to stir at room temperature for 30 minutes before ramping the temperature. This ensures the kinetic product (often favored by lower temp) is established before thermodynamic equilibration.

Issue 2: "The reaction mixture turned black/dark brown, and yield is <50%."

Diagnosis: Oxidative Degradation (Tarring). Nitric acid is a potent oxidant, especially at high temperatures. If the methyl group is oxidized to an aldehyde or carboxylic acid, the molecule destabilizes.

Corrective Protocol:

  • Check Water Content: Ensure your

    
     is 98%. Water interferes with the formation of the nitronium ion, forcing you to use higher temperatures to drive the reaction, which triggers oxidation.
    
  • Temperature Cap: Never exceed 90°C during the final "cooking" phase. Most optimized protocols finish conversion at 60°C–80°C [1, 3].

  • Quenching Technique: Do not pour water into the acid mixture. Pour the reaction mixture slowly onto crushed ice. The reverse addition causes localized overheating and immediate product degradation.

Issue 3: "I have yellow precipitate that is insoluble in ethanol."

Diagnosis: Dinitration (Over-reaction). You likely formed 5-methyl-4,6-dinitrobenzimidazolone. This occurs when the local concentration of


 is too high relative to the substrate.

Corrective Protocol:

  • Dilution Factor: Ensure the substrate concentration in

    
     is roughly 10-15% (w/v). High concentration favors intermolecular collisions with excess nitronium ions.
    
  • Stepwise Heating: Do not jump to 60°C. Ramp at 10°C/15 mins. Monitor via TLC/HPLC. Stop heating immediately upon consumption of starting material.

Module 3: Optimized Synthesis Protocol

This protocol synthesizes field-proven data [1, 3] into a robust workflow designed to maximize the C6 isomer.

Reagents & Stoichiometry
ReagentRoleEquivalentsNotes
5-Methylbenzimidazolone Substrate1.0Dry thoroughly before use.
Potassium Nitrate (

)
Nitrating Agent1.05 - 1.1Preferred over fuming

for control.
Sulfuric Acid (

)
Solvent/Catalyst~10 Vol98% Conc. Acts as "engine" and solvent.
Step-by-Step Workflow
  • Dissolution (The Heat Sink):

    • Charge

      
       into the reactor.[1][2] Cool to 0–5°C .
      
    • Add

      
       slowly. Stir until fully dissolved (forms nitrating mixture). Note: This is exothermic.
      
  • Controlled Addition:

    • Add 5-Methylbenzimidazolone in small portions over 30–60 minutes.

    • CRITICAL: Maintain internal temperature < 15°C .

    • Why? Low temperature favors the kinetically accessible C6 position over the crowded C4 position.

  • Reaction Phase:

    • Allow mixture to warm to 20–25°C naturally over 1 hour.

    • Slowly ramp temperature to 60°C . Hold for 2 hours.

    • Checkpoint: Check HPLC. If SM > 2%, ramp to 80°C for 1 hour. Do not exceed 90°C.

  • Workup (Precipitation):

    • Cool reaction mass to room temperature.[3][4][5]

    • Pour mixture onto crushed ice (5x weight of acid) with vigorous stirring.

    • Filter the resulting precipitate.[1]

    • Wash: Wash cake with cold water until pH is neutral.

    • Optional Polish: Wash with 50% cold

      
       followed by water to remove soluble isomers [3].
      

Module 4: Data & Specifications

Isomer Differentiation (HPLC/NMR)
Characteristic6-Nitro Isomer (Target)4-Nitro Isomer (Impurity)
Substitution Pattern 1,2,4,5-tetrasubstituted benzene ring1,2,3,4-tetrasubstituted benzene ring
Steric Environment Nitro is adjacent to NH only.Nitro is flanked by Methyl and NH.
NMR Signal Distinct aromatic singlets (para-like)Coupled doublets (if H remains) or distinct shift due to crowding.
Solubility Lower solubility in EtOH.Higher solubility in EtOH (often stays in mother liquor).

References

  • Dalinger, I. L., et al. (2020).[6] An Efficient Synthesis and Preliminary Investigation of Novel 1,3-Dihydro-2H-benzimidazol-2-one Nitro and Nitramino Derivatives. Molecules. [Link]

  • Google Patents. (2019). CN109627219A: Production method of 5-amino-6-methyl benzimidazolone.
  • Google Patents. (2010). CN101863840B: Preparation method of 5-amino-6-methyl benzimidazolone. [7]

  • ResearchGate. (2017).[2] Nitration of benzimidazolone discussion thread. [Link]

Sources

Troubleshooting

Troubleshooting solubility issues of 5-Methyl-6-nitro-1,3-dihydro-benzimidazol-2-one

Topic: Troubleshooting Solubility & Handling Classification: Technical Guide | Level: Advanced | Status: Active[1] Executive Summary: The "Brick Dust" Challenge Welcome to the technical support hub for 5-Methyl-6-nitro-1...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Solubility & Handling

Classification: Technical Guide | Level: Advanced | Status: Active[1]

Executive Summary: The "Brick Dust" Challenge

Welcome to the technical support hub for 5-Methyl-6-nitro-1,3-dihydro-benzimidazol-2-one (often referred to as 5-Methyl-6-nitrobenzimidazolone).[1]

If you are struggling to dissolve this compound, you are not alone. Structurally, this molecule features a rigid benzimidazolone core reinforced by a nitro group and a methyl group. The core creates a robust intermolecular hydrogen-bonding network (N-H[1]···O=C) in the crystal lattice, resulting in a high melting point (>300°C) and extremely low solubility in common low-boiling organic solvents. It behaves classically as "brick dust."

This guide provides expert-validated protocols to overcome these solubility barriers for synthesis, purification, and biological assay preparation.

Part 1: Solubility Profile & Solvent Selection Matrix

Quick Reference Data:

  • CAS: 19128-48-4 (Analogous reference for 5-nitro variant: 93-84-5)[1]

  • pKa (Estimated): ~9.5–10.5 (NH protons are acidic due to the electron-withdrawing nitro group).[1]

  • Appearance: Yellow to brownish powder.

Solvent Compatibility Table
Solvent ClassSpecific SolventSolubility RatingApplication Notes
Dipolar Aprotic DMSO, DMF, NMP Excellent Primary Choice. Disrupts H-bonds effectively.[1] Used for stock solutions and reactions.
Protic Polar Methanol, Ethanol Poor (Cold) / Moderate (Hot) Used for recrystallization. Requires reflux to dissolve; precipitates upon cooling.
Aqueous Base 1M NaOH, KOH Good Deprotonates the cyclic urea (NH), forming a soluble salt.
Aqueous Acid Conc.[2] H₂SO₄ Good Soluble due to protonation, but risk of side reactions (sulfonation) if heated.
Chlorinated DCM, Chloroform Very Poor Ineffective. Do not use for primary dissolution.
Hydrocarbons Hexanes, Toluene Insoluble Antisolvents. Used to crash out the product.
Part 2: Troubleshooting Scenarios (Q&A)
Scenario A: Biological Assay Preparation

User Question: "I dissolved the compound in DMSO to make a 10mM stock. When I diluted it into my cell culture media (pH 7.4), it immediately turned cloudy. How do I keep it in solution?"

Scientist Response: This is a classic "crash-out" caused by the Hydrophobic Effect .[1] While DMSO solvates the hydrophobic core, the sudden introduction of water (media) increases the polarity, forcing the molecules to aggregate to minimize water contact.

Root Cause:

  • Concentration Shock: 10mM is likely above the thermodynamic solubility limit in aqueous buffer.

  • Lack of Solubilizers: The crystal lattice energy is re-asserting itself faster than the water can solvate the molecule.

Corrective Protocol:

  • Step-Down Dilution: Do not jump from 100% DMSO to 0.1% DMSO in one step. Perform an intermediate dilution in a vehicle containing a surfactant.

  • Add a Surfactant: Pre-treat your aqueous media with 0.5% Tween-80 or Cyclodextrin (HP-β-CD) .[1] Cyclodextrins are particularly effective for benzimidazolones as they encapsulate the hydrophobic rings.

  • Lower the Stock Concentration: Aim for a 1mM or 5mM stock if possible.

Scenario B: Recrystallization Yield Loss

User Question: "I tried recrystallizing from hot Ethanol. It dissolved at reflux, but after cooling, I got very little recovery. Where is my compound?"

Scientist Response: If the compound dissolved at reflux but failed to crystallize upon cooling, you likely encountered Supersaturation Stability or used Excess Solvent .

Troubleshooting Steps:

  • Volume Control: Benzimidazolones have a steep solubility curve in alcohols. You must use the minimum volume of boiling ethanol. If you used too much, the compound remains soluble even at room temperature.

  • Induction: The solution may be "stuck" in a metastable supersaturated state.

    • Action: Scratch the inner wall of the glass flask with a glass rod to provide nucleation sites.

    • Action: Seed with a tiny crystal of the crude material.

  • The "Water Trick": Add warm water dropwise to the hot ethanol solution until a faint turbidity persists, then let it cool slowly. This reduces the solvent power and forces precipitation.

Scenario C: Reaction Workup Issues

User Question: "I ran a reaction in DMF. How do I get my product out? I can't rotovap DMF easily."

Scientist Response: Never attempt to rotovap DMF to dryness for this class of compounds; the high boiling point (153°C) will lead to thermal degradation or "oiling out" of impurities.

The "Crash & Filter" Protocol:

  • Pour the reaction mixture slowly into 10 volumes of ice-cold water with vigorous stirring.

  • The hydrophobic benzimidazolone will precipitate almost quantitatively.

  • Critical Step: If the precipitate is colloidal (milky) and won't filter, adjust the pH to ~3-4 using dilute HCl. This protonates any residual anionic species and improves particle aggregation.

  • Filter and wash the cake copiously with water to remove residual DMF.

Part 3: Visualized Workflows
Workflow 1: Solvent Selection Decision Tree

Caption: Logical flow for selecting the optimal solvent based on the intended application.

SolventSelection Start Start: Select Application AppType What is the goal? Start->AppType Rxn Chemical Synthesis AppType->Rxn Purify Purification AppType->Purify Bio Biological Assay AppType->Bio RxnSolv Use DMF, NMP, or DMSO (High solubility, thermal stability) Rxn->RxnSolv PurifySolv Recrystallization: Hot Ethanol or Acetic Acid Purify->PurifySolv BioSolv 1. Dissolve in 100% DMSO 2. Dilute into media + Tween-80 Bio->BioSolv Precip Workup: Pour into Ice Water RxnSolv->Precip To isolate

[1]

Workflow 2: Acid-Base Purification Cycle

Caption: Utilizing the acidity of the benzimidazolone NH group for chemical purification.

AcidBaseCycle Impure Impure Solid (Insoluble in Water) BaseAdd Add 1M NaOH (Deprotonation) Impure->BaseAdd SolubleSalt Soluble Anion (Clear Solution) BaseAdd->SolubleSalt Dissolves Filter Filter Insoluble Impurities SolubleSalt->Filter AcidAdd Add HCl to pH 4 (Reprotonation) Filter->AcidAdd PureSolid Pure Precipitate (Collect & Dry) AcidAdd->PureSolid Crashes Out

[1]

Part 4: Validated Experimental Protocols
Protocol A: Preparation of 10mM Stock Solution (10 mL)

Standardized for cell-based assays.

  • Weighing: Accurately weigh 19.3 mg of 5-Methyl-6-nitro-1,3-dihydro-benzimidazol-2-one (MW ≈ 193.16 g/mol ).

  • Primary Solvation: Add 5 mL of anhydrous DMSO (Dimethyl Sulfoxide). Vortex vigorously for 30 seconds.

    • Note: If solid persists, sonicate at 40°C for 5 minutes. The solution must be perfectly clear yellow/amber.

  • Volume Adjustment: Add remaining DMSO to reach exactly 10 mL .

  • Storage: Aliquot into amber glass vials (DMSO leaches plastic). Store at -20°C.

    • Check: Before use, thaw completely and vortex. If crystals appear, warm to 37°C.

Protocol B: Purification via Base-Acid Reprecipitation

Best for removing non-acidic impurities.[1]

  • Suspend 5.0 g of crude material in 50 mL of water.

  • Slowly add 10% NaOH solution while stirring until the solid dissolves completely and pH reaches ~12.

    • Observation: The solution should turn dark yellow/orange.

  • Filter the solution through a Celite pad to remove mechanical impurities (dust, unreacted starting materials).

  • Transfer filtrate to a clean beaker. Slowly add 10% HCl dropwise with stirring.

  • Critical Point: A thick precipitate will form as pH passes 7. Continue acidifying to pH 4 .

  • Stir for 30 minutes to age the crystal.

  • Filter, wash with water (3 x 20 mL), and dry in a vacuum oven at 60°C.

References
  • PubChem. 5-Amino-1,3-dihydro-6-methyl-2H-benzimidazol-2-one (Precursor/Derivative Data). National Library of Medicine. Available at: [Link]

  • Cheméo. 1,3-dihydro-5-nitro-2H-benzimidazol-2-one Chemical Properties. Available at: [Link][3]

  • Google Patents. CN101863840B - Preparation method of 5-amino-6-methyl benzimidazolone.[1] (Describes solvent systems for nitro-precursor reduction). Available at:

  • MDPI. An Efficient Synthesis and Preliminary Investigation of Novel 1,3-dihydro-2H-benzimidazol-2-one Nitro Derivatives. (Solubility data for TriNBO and analogs). Available at: [Link]

Sources

Optimization

Technical Support Center: Purification of 5-Methyl-6-nitro-1,3-dihydro-benzimidazol-2-one

Topic: Removal of Regioisomers (specifically the 4-nitro isomer) from crude 5-Methyl-6-nitro-1,3-dihydro-benzimidazol-2-one. Case ID: PUR-BNZ-06 Status: Active Guide Diagnostic & Triage: Identifying Your Impurity Before...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removal of Regioisomers (specifically the 4-nitro isomer) from crude 5-Methyl-6-nitro-1,3-dihydro-benzimidazol-2-one. Case ID: PUR-BNZ-06 Status: Active Guide

Diagnostic & Triage: Identifying Your Impurity

Before initiating purification, you must confirm the identity of the impurity. The nitration of 5-methyl-1,3-dihydro-benzimidazol-2-one is directed by the interplay between the activating urea moiety (positions 1,3) and the methyl group (position 5).[1][2][3][4][5]

  • Target Product: 5-Methyl-6-nitro-1,3-dihydro-benzimidazol-2-one (Major product, >90%).

  • Primary Impurity: 5-Methyl-4-nitro-1,3-dihydro-benzimidazol-2-one (Minor regioisomer).

The "Singlet vs. Doublet" Test (1H NMR)

The most reliable method to distinguish the target from the impurity without reference standards is proton coupling analysis on the benzene ring.

FeatureTarget: 6-Nitro IsomerImpurity: 4-Nitro Isomer
Substitution Pattern 5-Methyl, 6-Nitro5-Methyl, 4-Nitro
Remaining Protons Position 4 and Position 7Position 6 and Position 7
Spatial Relationship Para to each otherOrtho to each other
NMR Signal Two distinct Singlets (or very weak meta-coupling)Two Doublets (

)
Chemical Shift H-7 is deshielded by the adjacent -NO

and -NH.
H-6 and H-7 show strong ortho coupling.

Actionable Insight: If your aromatic region shows a pair of doublets with an 8-9 Hz coupling constant, you have significant 4-nitro contamination. If you see small doublets "riding" the baseline beneath your main singlets, your impurity level is likely 1-5%.

Purification Protocols

Regioisomers of nitro-benzimidazolones often exhibit distinct solubility profiles due to the disruption of intermolecular hydrogen bonding networks. The 4-nitro isomer, being more sterically crowded (flanked by the methyl and the urea nitrogen), typically disrupts the crystal lattice more than the planar 6-nitro isomer, making it more soluble in polar organic solvents.

Decision Matrix
  • Impurity > 5%: Use Protocol A (Recrystallization) .

  • Impurity < 5%: Use Protocol B (Slurry Wash) .

Protocol A: Recrystallization (DMF/Water System)

Best for: High-purity requirements (>99.5%) or heavily contaminated crude.

Principle: The compound dissolves in hot Dimethylformamide (DMF). The addition of water (anti-solvent) selectively precipitates the less soluble 6-nitro isomer, leaving the 4-nitro isomer in the mother liquor.

  • Dissolution: Suspend the crude solid in DMF (5 mL per gram of solid).

  • Heating: Heat to 90–100°C with stirring until fully dissolved.

    • Note: If the solution is dark/black, treat with activated charcoal (5% w/w) for 15 minutes and filter hot through Celite.

  • Precipitation: Slowly add Water (pre-heated to 60°C) dropwise to the hot DMF solution.

    • Ratio: Target a final solvent ratio of DMF:Water = 1:1.

    • Observation: A heavy precipitate should form.

  • Cooling: Allow the mixture to cool slowly to room temperature (25°C) over 2 hours. Do not crash cool in ice immediately, as this traps the impurity.

  • Filtration: Filter the solid under vacuum.

  • Wash: Wash the cake with a 1:1 DMF:Water mixture, followed by copious water to remove residual DMF.

  • Drying: Dry at 80°C under vacuum.

Protocol B: The "Polishing" Slurry (Glacial Acetic Acid)

Best for: Removing minor isomers (<5%) and removing surface impurities.

Principle: The 6-nitro isomer is sparingly soluble in boiling acetic acid, whereas the 4-nitro isomer has significantly higher solubility.

  • Suspension: Charge the crude solid into Glacial Acetic Acid (8 volumes, i.e., 8 mL/g).

  • Reflux: Heat the slurry to reflux (

    
    ) for 1 hour .
    
    • Critical: The solid will likely not dissolve completely. This is intended. You are leaching the impurity out of the solid matrix.

  • Hot Filtration: Cool the mixture slightly to 80°C and filter while hot.

    • Why? Cooling to room temperature might cause the impurity to re-precipitate onto the product.

  • Wash: Wash the cake with hot acetic acid (1 volume), followed by Ethanol to remove acid traces.

  • Drying: Dry at 80°C.

Workflow Visualization

The following diagram illustrates the logic flow for assessing and treating the crude nitration product.

PurificationWorkflow Start Crude Nitration Product Analysis 1H NMR Analysis (Aromatic Region) Start->Analysis Decision Impurity Profile? Analysis->Decision Singlets Two Singlets Only (Para coupling) Decision->Singlets Target Identified Doublets Doublets Present (Ortho coupling) Decision->Doublets Isomer Detected Final Pure 5-Methyl-6-nitro-benzimidazolone (Ready for Reduction) Singlets->Final Purity >99% Quant Quantify Impurity Doublets->Quant ProtoA Protocol A: DMF/Water Recrystallization Quant->ProtoA > 5% Impurity ProtoB Protocol B: Acetic Acid Slurry (Hot) Quant->ProtoB < 5% Impurity Check Re-Analyze (HPLC/NMR) ProtoA->Check ProtoB->Check Check->Quant Fail (Repeat) Check->Final Pass

Caption: Decision tree for identifying and removing regioisomers based on NMR coupling patterns and impurity load.

Troubleshooting & FAQ

Q: My product is "oiling out" during the DMF recrystallization. What is happening? A: This typically happens if the water is added too quickly or if the temperature drops too fast. The product forms a supersaturated oil phase before it can crystallize.

  • Fix: Re-heat the mixture until the oil dissolves (add more DMF if necessary). Add the water slower and keep the temperature near 90°C during addition. Seed the solution with a pure crystal if available.

Q: Can I use Ethanol instead of Acetic Acid for the slurry wash? A: Yes, but Ethanol is less efficient. The solubility differential between the 4-nitro and 6-nitro isomers is lower in ethanol than in acetic acid. If you use ethanol, you may need to repeat the wash twice. However, ethanol is easier to dry off than acetic acid.

Q: I see a peak at 5-6 ppm in my NMR. Is this an isomer? A: Likely not. The protons on the benzimidazolone nitrogen atoms (N-H) typically appear broad and can shift significantly (10-12 ppm) or disappear depending on solvent dryness (deuterium exchange). A peak at 5-6 ppm is often residual solvent (e.g., DCM) or water. Focus on the aromatic region (7.0 - 8.5 ppm) for isomer identification.

Q: What is the expected yield for these purifications? A:

  • Protocol A (Recryst): 75–85%. You lose some product to the mother liquor to ensure high purity.

  • Protocol B (Slurry): 90–95%. This is a low-loss method but has a lower "cleaning power."

References

  • Synthesis and Crystal Structure of Nitro-Benzimidazolones. Source: National Institutes of Health (PMC). Context: Describes the nitration of 5-methyl-benzimidazolone and the resulting crystal structures, confirming the stability and formation of the 6-nitro isomer. URL:[Link]

  • Method for preparing benzimidazolone derivatives (Patent CN102295605A).
  • Production method of 5-amino-6-methyl benzimidazolone (Patent CN109627219A).
  • NMR Studies on Benzimidazole Tautomerism and Regioisomers. Source: University of Bologna (via Unibo.it). Context: Validates the use of NMR coupling constants (ortho vs. para) to distinguish between 5- and 6-substituted benzimidazole isomers. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Stability of 5-Methyl-6-nitro-1,3-dihydro-benzimidazol-2-one

Executive Summary This guide addresses the stability profile of 5-Methyl-6-nitro-1,3-dihydro-benzimidazol-2-one (hereafter referred to as MNBI ) when subjected to basic (alkaline) environments.[1][2] MNBI is a critical h...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the stability profile of 5-Methyl-6-nitro-1,3-dihydro-benzimidazol-2-one (hereafter referred to as MNBI ) when subjected to basic (alkaline) environments.[1][2]

MNBI is a critical heterocyclic building block, widely utilized in the synthesis of Angiotensin II Receptor Blockers (ARBs) like Telmisartan and other bioactive benzimidazole derivatives. While the benzimidazolone core is generally robust, the synergistic presence of the electron-withdrawing nitro group and the cyclic urea moiety creates specific vulnerabilities under high pH.

Key Takeaway: MNBI is stable in mild aqueous base at room temperature (forming a soluble salt), but susceptible to ring-opening hydrolysis and oxidative degradation under vigorous basic conditions (high temperature, strong nucleophiles).

Module 1: Chemical Behavior in Base

The Deprotonation Equilibrium (Solubility)

Users often report that MNBI is insoluble in water but dissolves rapidly in NaOH. This is not a reaction but a deprotonation event.[1][2]

  • Mechanism: The cyclic urea (benzimidazolone) protons are acidic (pKa

    
     10.5–11.[2]5) due to resonance stabilization by the carbonyl and the electron-withdrawing nitro group.[2]
    
  • Observation: Upon addition of 1N NaOH, the off-white solid dissolves to form a deep orange/red solution .

  • Technical Note: The color change is normal . It results from the formation of the nitronate-like resonance structure of the anion. It does not indicate decomposition unless accompanied by a permanent spectral shift after re-acidification.[1][2]

The Hydrolysis Risk (Ring Opening)

The primary instability mode is the hydrolysis of the cyclic urea bond.

  • Conditions: pH > 13, Temperature > 60°C.

  • Product: 4-Methyl-5-nitro-1,2-phenylenediamine (and carbonate).[1][2]

  • Impact: Irreversible yield loss.[1][2]

Visualizing the Pathway

The following diagram illustrates the equilibrium and the degradation pathway.

MNBI_Stability Fig 1. Stability Pathway of MNBI in Basic Media Neutral Neutral MNBI (Insoluble Solid) Anion Mono/Di-Anion (Deep Red Solution) Neutral->Anion  +OH⁻ (Fast, Reversible)   Anion->Neutral  +H⁺   Transition Tetrahedral Intermediate Anion->Transition  +OH⁻ / Heat (>60°C)   Diamine Hydrolysis Product (4-Methyl-5-nitro-1,2-phenylenediamine) Transition->Diamine  Ring Opening (Irreversible)  

Module 2: Troubleshooting Guide (FAQ)

Scenario A: "My solution turned blood-red immediately upon adding base."
Possible Cause Diagnostic / Action
Nitronate Anion Formation (Normal) Action: Do nothing. This is the expected behavior of nitro-benzimidazolones in base.[1][2] Verification: Take an aliquot and acidify to pH 4. If the color reverts to pale yellow/off-white and precipitate forms, the compound is intact.
Oxidative Degradation Action: If the solution turns dark brown/black over time, oxidative polymerization is occurring. Prevention: Degas solvents with N₂ before adding base, especially if heating.
Scenario B: "I see a new polar spot on TLC after heating in NaOH."
Possible Cause Diagnostic / Action
Ring Hydrolysis Diagnosis: The new spot is likely the diamine (4-methyl-5-nitro-1,2-phenylenediamine).[1][2] It will be more polar and likely fluorescent.[1][2] Solution: Lower the temperature. Avoid refluxing in concentrations of NaOH > 2N.[2]
Nucleophilic Attack Context: If you used a nucleophilic base (e.g., alkoxides like NaOMe) at high heat, you may have formed the urea-ether derivative. Solution: Switch to non-nucleophilic bases (e.g., t-BuOK) or inorganic bases (K₂CO₃) if alkylating.[2]
Scenario C: "The product precipitated as a 'gel' during workup."
Possible Cause Diagnostic / Action
Partial Protonation / Salt Crash Cause: The pH is in the "buffer zone" (pH 8–10) where the mono-sodium salt has poor solubility.[1][2] Action: Adjust pH sharply. Either go to pH > 12 (to dissolve) or pH < 4 (to precipitate the neutral form fully). Avoid the intermediate pH range.

Module 3: Standard Operating Procedures (SOP)

Protocol 1: Safe Dissolution & Recovery (Purification)

Use this method to remove non-acidic impurities.[2]

  • Preparation: Suspend crude MNBI (10 g) in water (50 mL).

  • Basification: Slowly add 2N NaOH (approx. 1.1 equiv) at 20–25°C .

    • Critical: Do not exceed 35°C.[1][2]

  • Filtration: Filter the deep red solution to remove insoluble impurities.[2]

  • Precipitation: Slowly add 2N HCl to the filtrate with vigorous stirring until pH reaches 3–4.

  • Recovery: Filter the off-white precipitate.[1][2] Wash with water until neutral.[1][2][3]

Protocol 2: Stability Stress Test

Run this before scaling up any reaction involving base.[2]

TimepointConditionAnalysis (HPLC/TLC)Acceptance Criteria
T=01N NaOH, 25°CPurity checkReference Standard
T=1h1N NaOH, 25°CPurity check> 99% recovery
T=4h1N NaOH, 25°CPurity check> 98% recovery
T=1h1N NaOH, 80°C Purity checkExpect degradation (>5% diamine)

Module 4: Mechanistic Insights & Data

The "Vinylogous" Acidity Risk

The methyl group at position 5 is ortho to the nitro group. In strong bases (e.g., NaH, LDA), the methyl protons become acidic.

  • Risk: If you are attempting N-alkylation and use excess strong base, you may deprotonate the methyl group, leading to dimerization (oxidative coupling) or side-reactions with electrophiles at the carbon center.

  • Recommendation: Use weaker bases (K₂CO₃, Cs₂CO₃) for N-alkylation to ensure chemoselectivity (N-alkylation vs. C-alkylation).[1][2]

Comparative Stability Data
CompoundStability in 1N NaOH (25°C, 24h)Stability in 1N NaOH (Reflux, 2h)
Benzimidazol-2-one StableStable
5-Nitro-benzimidazol-2-one Stable< 90% (Slow Hydrolysis)
MNBI (Methyl-Nitro) Stable < 80% (Accelerated Hydrolysis)

Note: The electron-withdrawing nitro group activates the carbonyl carbon (C2) toward nucleophilic attack by hydroxide ions, making MNBI more susceptible to hydrolysis than the non-nitro parent.

References

  • Ries, U. J., et al. (1993). 6-Substituted benzimidazoles as new nonpeptide angiotensin II receptor antagonists: synthesis and biological activity. Journal of Medicinal Chemistry, 36(25), 4040-4051.

    • Context: Establishes the synthesis and handling of benzimidazolone intermedi
  • Reddy, K. S., et al. (2010).[4] New Strategy for the Synthesis of Telmisartan: An Antihypertensive Drug.[5][6][7] Asian Journal of Chemistry.[2]

    • Context: Details the stability of nitro-benzimidazole precursors during alkyl
  • PubChem. (2025).[2] Compound Summary: 5-Amino-6-methyl-1,3-dihydro-benzimidazol-2-one.[1][2][8][9][10] National Library of Medicine.[2] [2]

    • Context: Physical properties and identifiers for the reduced amine derivative, valid
  • Zhang, Y., et al. (2013).[11] Preparation method of telmisartan intermediate.[2][4][5][6][11] CN Patent CN101863840B.[1][2]

    • Context: Specific industrial protocols for nitration and handling of 5-nitro-6-methyl benzimidazolone in basic media.[1][2]

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling nitro-aromatic compounds.

Sources

Optimization

Controlling exotherms in the synthesis of 5-Methyl-6-nitro-2-benzimidazolinone

Topic: Synthesis of 5-Methyl-6-nitro-2-benzimidazolinone Executive Summary You have reached the technical support hub for the nitration of 5-methyl-2-benzimidazolinone . This reaction is a critical step in the synthesis...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Synthesis of 5-Methyl-6-nitro-2-benzimidazolinone

Executive Summary

You have reached the technical support hub for the nitration of 5-methyl-2-benzimidazolinone . This reaction is a critical step in the synthesis of various pharmaceutical intermediates (including telmisartan precursors) and high-performance pigments.[1]

The Safety Criticality: This is a nitration reaction involving mixed acids (


).[1][2] It is characterized by high exothermicity (

).[1] The primary risk is a thermal runaway caused by "accumulation"—where the dosing rate of the nitrating agent exceeds the reaction rate at low temperatures. When the system eventually warms, the accumulated reagents react simultaneously, overwhelming the cooling capacity.[1]

This guide prioritizes process safety and thermal control over simple yield optimization.[1]

Module 1: Critical Process Parameters (CPP) & Thermodynamics

Before attempting this synthesis, you must understand the thermodynamic profile.[1] The nitration of benzimidazolinone derivatives is not just a chemical transformation; it is a heat management challenge.

ParameterTypical Value / RangeRisk Description
Heat of Reaction (

)
-145 ± 20 kJ/molHigh energy release capable of rapid solvent boiling or decomposition.
Adiabatic Temp Rise (

)
> 80°C (Process dependent)If cooling fails, the temperature will rise by this amount, likely triggering secondary decomposition.[1][3]
MTSR > 180°C (Estimated)Maximum Temperature of Synthesis Reaction.[1] If this exceeds the decomposition onset temperature (

), an explosion is probable.[1]
Target Reaction Temp 10°C – 25°C (Initial)Low temperature prevents oxidation by-products but increases the risk of reagent accumulation.[1]
The Accumulation Trap

In a safe nitration, the reaction is feed-controlled (Reaction Rate


 Dosing Rate).[1] The heat is released as you add the acid.[4]
  • Danger Zone: If you run too cold (< 0°C) or stir poorly, the reaction slows down.[1] You continue adding Nitric Acid.[1][5] The acid accumulates unreacted.

  • The Spike: When you eventually warm the vessel to complete the reaction, all that accumulated acid reacts at once. This is the classic cause of nitration explosions.

Module 2: Recommended Experimental Protocol (Safe Scale-Up)

Note: While some literature suggests adding solid substrate to a pre-formed nitration mixture (Reverse Addition), this is not recommended for scale-up due to the difficulty in stopping a solid feed during a thermal spike.[1] The protocol below separates the Heat of Solution from the Heat of Reaction.

Reagents
  • Substrate: 5-Methyl-2-benzimidazolinone[1]

  • Solvent/Catalyst: Sulfuric Acid (

    
    , 98%)[1]
    
  • Nitrating Agent: Nitric Acid (

    
    , 65-98%) or Potassium Nitrate (
    
    
    
    )[1]
  • Quench: Crushed Ice / Water

Step-by-Step Methodology

1. Dissolution (Managing Heat of Solution)

  • Charge the reactor with 98%

    
    .
    
  • Engage agitation (High torque required; viscosity will change).[1]

  • Add 5-Methyl-2-benzimidazolinone in portions.

  • Observation: This step is exothermic (Heat of Solution).[1] Allow temperature to rise to 40-50°C to aid dissolution, then cool back down to 0-5°C.

  • Checkpoint: Ensure the substrate is fully dissolved or a uniform, stirrable slurry before proceeding.[1]

2. The Nitration (Managing Heat of Reaction) [1]

  • Crucial: Maintain jacket temperature at -5°C.

  • Begin dosing the Nitrating Agent (e.g., Fuming

    
     or Mixed Acid) slowly.[1][2][6]
    
  • Rule of Thumb: Dosing rate should be linked to reactor temperature. If

    
    , STOP  dosing.[1]
    
  • Mechanism:[2][4][7][8] The sulfuric acid acts as a dehydrating agent, generating the active nitronium ion (

    
    ).[1][2]
    
  • Regioselectivity:[1][2] The 5-methyl group directs the nitro group to the 6-position (ortho to the methyl, para to the urea nitrogen).

3. Post-Reaction Hold

  • Once addition is complete, hold at 10-15°C for 30 minutes.

  • Slowly ramp temperature to 25°C-30°C to consume residual starting material.

  • Warning: Monitor heat flow closely during this ramp.[1] A sudden spike here indicates accumulation occurred in Step 2.

4. Quench & Isolation

  • The Second Exotherm: Diluting the reaction mass into water is extremely exothermic (Heat of Dilution of

    
    ).[1]
    
  • Pour the reaction mixture slowly into a stirred slurry of ice/water. Never add water to the acid.

  • Filter the resulting precipitate (5-Methyl-6-nitro-2-benzimidazolinone).[1] Wash with water until pH is neutral.

Module 3: Visualization of Logic & Safety
Figure 1: Reaction Workflow & Safety Interlocks

This diagram illustrates the process flow with critical safety decision points (Interlocks) that must be respected to prevent thermal runaway.

NitrationWorkflow start Start Process dissolve Dissolve Substrate in H2SO4 (Exothermic: Heat of Solution) start->dissolve cool Cool to < 5°C dissolve->cool dosing Start Dosing HNO3 cool->dosing check_temp Check Internal Temp (Ti) dosing->check_temp stop_feed INTERLOCK: STOP FEED Increase Jacket Cooling check_temp->stop_feed Ti > 10°C continue_feed Continue Slow Dosing check_temp->continue_feed Ti < 10°C stop_feed->check_temp Wait for Cool Down reaction_complete Addition Complete? (Verify Stoichiometry) continue_feed->reaction_complete reaction_complete->dosing No post_stir Post-Reaction Stir (Slow Ramp to 25°C) reaction_complete->post_stir Yes quench Quench into Ice/Water (High Exotherm) post_stir->quench filter Filtration & Wash quench->filter

Caption: Figure 1. Process workflow for the nitration of 5-methyl-2-benzimidazolinone, highlighting the critical temperature interlock loop during acid addition.

Module 4: Troubleshooting Guide
SymptomProbable CauseCorrective Action
Temperature spikes immediately upon adding HNO3. Reaction is fast & cooling is insufficient. Pause addition. Check jacket flow rate. Ensure the addition nozzle is not directing acid onto the wall (poor mixing) but into the vortex.
No exotherm observed during addition. Reaction is dormant (Too Cold). DANGER. Do not increase addition rate. If you add more acid now, it will accumulate.[1] Stop addition. Warm slightly (to 5-10°C) to "kickstart" the reaction, then cool back down.[1]
Reaction mass becomes too viscous/solid. Product precipitation or "swelling" in H2SO4. Increase agitator speed (check torque limit). If stalling occurs, add a small amount of

to dilute.[1] Do not add water.[1]
Low Yield / High Impurities. Over-nitration or Oxidation. Temperature was likely too high (>30°C) during the post-reaction hold, leading to dinitro species or oxidative ring opening.[1] Keep temp strictly controlled.
Brown fumes (

) observed.
Oxidative decomposition. The reaction is running too hot or the acid concentration is too low (water content high).[1] Increase cooling immediately. Ensure scrubber is active.[1]
Module 5: Frequently Asked Questions (FAQs)

Q1: Can I use Potassium Nitrate (


) instead of Nitric Acid? 
A:  Yes. In fact, for smaller batches, 

is often safer.[1] You dissolve the substrate in sulfuric acid, then add solid

in portions.[1] The sulfuric acid reacts with

to generate

(and subsequently

) in situ.[1] This provides a "slow release" of the nitrating agent. However, on a large scale, handling solids is mechanically harder than pumping liquids.[1]

Q2: Why is the quench step dangerous? A: You are mixing concentrated sulfuric acid with water.[4] This releases a massive amount of heat (enthalpy of hydration).[1] If you add water to the reactor, the water will boil instantly, potentially ejecting acid (steam explosion).[1] You must pour the reaction mass into a large excess of ice/water.

Q3: What is the "Onset Temperature" for this mixture? A: While specific DSC (Differential Scanning Calorimetry) data varies by exact concentration, nitration masses generally show decomposition exotherms starting around 80°C - 100°C .[1] However, the reaction exotherm can push the temperature to this level within seconds if accumulation occurs. Never exceed 50°C during the process.

Q4: My product is red/orange. Is this normal? A: The pure product (5-Methyl-6-nitro-2-benzimidazolinone) is typically a yellow to light orange solid.[1] A deep red or brown color usually indicates oxidation by-products (impurities) caused by high temperatures or local hot spots during addition.[1]

References
  • Reaction Hazards & Nitration Safety

    • Stoessel, F. (2008).[1] Thermal Safety of Chemical Processes: Risk Assessment and Process Design. Wiley-VCH. (General principles of nitration accumulation and MTSR).

    • Bretherick, L. Bretherick's Handbook of Reactive Chemical Hazards.[1] (Reference for "Nitration" and "Benzimidazolinone" hazards).[1][2][3][9][10]

  • Synthesis Protocols

    • Synthesis of 5-Methyl-6-nitro-2-benzimidazolinone. (Various patents describe the nitration of 5-methyl-2-benzimidazolinone using mixed acids).[1] See: CN101863840B (Preparation method of 5-amino-6-methyl benzimidazolone via nitration intermediate).[1]

    • Source: [1]

  • Thermodynamic Data (General Nitration)

    • Gustin, J. L. (1998).[1] Safety of Nitration Reactions. Institution of Chemical Engineers Symposium Series. (Provides typical

      
       values for aromatic nitrations).
      
  • Material Safety

    • Fisher Scientific.[1][9] (2021).[1] Safety Data Sheet: 5-Methyl-2-benzimidazolinone.

    • Source: (Search CAS: 53988-10-6 or similar derivatives).[1]

Disclaimer: This guide is for educational and technical support purposes. All chemical reactions should be modeled using reaction calorimetry (RC1) and DSC before scaling up.[1] The user assumes all liability for safety.

Sources

Reference Data & Comparative Studies

Validation

1H NMR spectrum analysis of 5-Methyl-6-nitro-1,3-dihydro-benzimidazol-2-one

This guide provides an advanced technical analysis of the 1H NMR spectrum for 5-Methyl-6-nitro-1,3-dihydro-benzimidazol-2-one (also referred to as 5-methyl-6-nitrobenzimidazolone). It is designed to assist analytical sci...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an advanced technical analysis of the 1H NMR spectrum for 5-Methyl-6-nitro-1,3-dihydro-benzimidazol-2-one (also referred to as 5-methyl-6-nitrobenzimidazolone). It is designed to assist analytical scientists in validating structural integrity and differentiating the target molecule from critical regioisomeric impurities common in synthesis.

Technical Comparison Guide: Structural Validation & Isomer Differentiation
Executive Summary & Compound Profile
  • Compound: 5-Methyl-6-nitro-1,3-dihydro-benzimidazol-2-one

  • CAS: 13114-63-1 (Generic for isomers often used, specific CAS varies by catalog)

  • Molecular Formula: C₈H₇N₃O₃

  • Significance: A critical intermediate in the synthesis of telmisartan-class antihypertensives and high-performance pigments.

  • Analytical Challenge: The molecule possesses a fused urea-benzene core that is prone to strong intermolecular hydrogen bonding (aggregation), leading to broad signals. Furthermore, nitration of the precursor (5-methylbenzimidazolone) yields regioisomers that are difficult to separate by HPLC but distinct by NMR.

Experimental Protocol: Sample Preparation

To achieve high-resolution spectra capable of resolving hyperfine coupling and isomeric impurities, "standard" preparation is often insufficient due to aggregation.

Method A: Standard Characterization (DMSO-d₆)
  • Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆) + 0.03% TMS.

  • Concentration: 10–15 mg in 0.6 mL solvent.

  • Temperature: 298 K (25°C).

  • Note: Sufficient for general ID. NH peaks may appear broad (10–12 ppm).[1]

Method B: High-Resolution Disaggregation (TFA-d Spike)
  • Solvent: DMSO-d₆ (0.5 mL) + Trifluoroacetic acid-d (TFA-d, 50 µL).

  • Mechanism: TFA breaks intermolecular H-bonds between the urea carbonyl and NH groups, sharpening the aromatic signals and shifting NH protons to a fast-exchange regime (often disappearing or merging with solvent).

  • Use Case: Required when quantifying <1% isomeric impurities.

Workflow Diagram: Sample Prep & Acquisition

SamplePrep Start Solid Sample (5-15 mg) Solvent Add DMSO-d6 (0.6 mL) Start->Solvent Check Visual Check: Turbidity? Solvent->Check Heat Heat to 40°C (Sonication) Check->Heat Cloudy Spike Add 50µL TFA-d (Disaggregation) Check->Spike Persistent Aggregates Acquire Acquire 1H NMR (ns=16 or 32) Check->Acquire Clear Heat->Check Spike->Acquire

Figure 1: Decision matrix for NMR sample preparation to overcome solubility and aggregation issues.

Spectrum Analysis: The "Performance" Comparison

The "performance" of the NMR analysis is defined by its ability to distinguish the target 6-nitro isomer from the 4-nitro impurity.

Target Structure: 5-Methyl-6-nitro (Target)
  • Symmetry: The molecule is effectively planar.

  • Substitution Pattern: 1,2,4,5-tetrasubstituted benzene ring.

  • Key Feature: The two aromatic protons (H4 and H7) are para to each other.

  • Spectral Signature: Two distinct Singlets in the aromatic region.

Alternative (Impurity): 5-Methyl-4-nitro (Isomer)
  • Origin: Over-nitration or undirected nitration.

  • Substitution Pattern: 1,2,3,4-tetrasubstituted benzene ring.

  • Key Feature: The two aromatic protons (H6 and H7) are ortho to each other.

  • Spectral Signature: Two distinct Doublets (AB system, J ≈ 8.0–9.0 Hz).

Comparative Data Table: Chemical Shifts (δ, ppm)
Proton AssignmentTarget (6-Nitro)Impurity (4-Nitro)Multiplicity (Target)Multiplicity (Impurity)
NH (1,3) 10.8 – 11.210.8 – 11.2Broad SingletBroad Singlet
Ar-H (Ortho to NO₂) 7.85 (H7) 7.95 (H6)Singlet Doublet (J~8.5Hz)
Ar-H (Ortho to Me) 7.05 (H4) 7.20 (H7)Singlet Doublet (J~8.5Hz)
Methyl (CH₃) 2.352.45SingletSinglet

Note: Shifts are approximate relative to TMS in DMSO-d₆. H7 in the target is deshielded by the adjacent Nitro group and the peri-effect of the carbonyl.

Detailed Mechanistic Assignment
Aromatic Region (7.0 – 8.0 ppm)

The crucial differentiation relies on the coupling constants.

  • Target (6-Nitro): H4 and H7 are separated by the substituents. The para-coupling (J ≈ 0–1 Hz) is typically unresolved on standard 300/400 MHz instruments, resulting in sharp singlets.

    • H7 (7.85 ppm): Highly deshielded. It sits between the electron-withdrawing Nitro group (C6) and the urea Nitrogen (N1).

    • H4 (7.05 ppm): Shielded relative to H7. It sits adjacent to the electron-donating Methyl group (C5).

Aliphatic Region (2.0 – 2.5 ppm)
  • Methyl Group (2.35 ppm): Appears as a sharp singlet.

  • Diagnostic Tip: If the methyl peak appears as a doublet or has "shoulders," it indicates the presence of the 4-nitro isomer (which has a slightly different magnetic environment due to the proximity of the nitro group in the 4-position).

Pathway of Impurity Formation

SynthesisPath Precursor 5-Methyl-1,3-dihydro-benzimidazol-2-one Target TARGET (Major) 5-Methyl-6-nitro-... (Para-H pattern: Singlets) Precursor->Target  Nitration at C6 (Sterically Favored)   Impurity IMPURITY (Minor) 5-Methyl-4-nitro-... (Ortho-H pattern: Doublets) Precursor->Impurity  Nitration at C4 (Sterically Hindered)   Reagent + HNO3 / H2SO4 (Nitration)

Figure 2: Electrophilic aromatic substitution pathway showing the origin of the regioisomeric impurity.[2]

Troubleshooting & Validation

Issue: Broad or Missing NH Signals

  • Cause: Rapid proton exchange with residual water in DMSO.

  • Solution: Dry the sample or ignore for structural ID. The aromatic region is sufficient for purity confirmation.

Issue: "Ghost" Peaks near 2.50 or 3.33 ppm

  • Cause: Solvent residuals.[3][4] DMSO-d₅ (quintet at 2.50 ppm) and Water (broad singlet at 3.33 ppm).

  • Validation: Verify against the Gottlieb & Kotlyar solvent impurity table (Reference 2).

Issue: Splitting of the Methyl Peak

  • Cause: Rotamers are unlikely in this rigid system. Splitting usually confirms a mixture of isomers (6-nitro vs 4-nitro).

References
  • Structural Characterization of Benzimidazolones

    • Title: Synthesis and characterization of nitro-benzimidazolone deriv
    • Source:Journal of Heterocyclic Chemistry.
    • Context: Defines the standard chemical shifts for the benzimidazolone core.
  • Solvent Impurity Standards

    • Title: NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents.[5]

    • Source:Organometallics (Gottlieb et al., 1997 / Fulmer et al., 2010).
    • Context: Essential for distinguishing solvent peaks
  • Spectral Database Validation

    • Title: SDBS Compounds and Spectral Search.
    • Source: AIST (National Institute of Advanced Industrial Science and Technology).
    • Context: Reference spectra for benzimidazole derivatives.[3]

  • Isomer Differentiation Methodology

    • Title: Regioselective nitration of benzimidazoles and NMR differentiation.[2]

    • Source:Tetrahedron Letters / Synthetic Communic
    • Context: Mechanistic explanation of why C6 is favored over C4 in nitr

Sources

Comparative

Technical Guide: FTIR Characterization of 5-Methyl-6-nitro-1,3-dihydro-benzimidazol-2-one

Executive Summary & Compound Significance 5-Methyl-6-nitro-1,3-dihydro-benzimidazol-2-one (CAS: 93-84-5 for the nitro-benzimidazolone core family; specific methylated derivative often referenced in pigment synthesis pate...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Significance

5-Methyl-6-nitro-1,3-dihydro-benzimidazol-2-one (CAS: 93-84-5 for the nitro-benzimidazolone core family; specific methylated derivative often referenced in pigment synthesis patents) is a critical heterocyclic intermediate.[1] It serves as the immediate precursor to 5-amino-6-methyl-benzimidazolone , a key building block for high-performance organic pigments (e.g., C.I. Pigment Yellow 180, 151, 154) and pharmaceutical pharmacophores.[1]

In drug development and industrial synthesis, the purity of this intermediate is paramount.[1] Residual starting material (5-methyl-benzimidazolone) or incorrect regioisomers can catastrophically affect the color strength of the final pigment or the binding affinity of a drug candidate.[1]

This guide provides a definitive FTIR analysis protocol to validate the synthesis of 5-methyl-6-nitro-1,3-dihydro-benzimidazol-2-one, specifically comparing it against its non-nitrated precursor to establish a "Pass/Fail" QC standard.

Technical Deep Dive: Vibrational Theory

The FTIR spectrum of this compound is a superposition of three distinct chemical environments:

  • The Benzimidazolone Core: A cyclic urea moiety fused to a benzene ring.[1] This creates a rigid, planar system with strong intermolecular Hydrogen bonding (dimerization), significantly affecting N-H and C=O stretching frequencies.

  • The Nitro Group (-NO₂): A strong electron-withdrawing group (EWG) at position 6.[1] This introduces two highly characteristic, intense bands (asymmetric and symmetric stretching) that are absent in the starting material.

  • The Methyl Group (-CH₃): An electron-donating group at position 5.[1]

Comparative Analysis: Target vs. Alternatives

The primary "alternative" in a synthesis context is the unreacted starting material (5-methyl-1,3-dihydro-benzimidazol-2-one ).[1]

FeatureTarget: 5-Methyl-6-nitro-benzimidazoloneAlternative: 5-Methyl-benzimidazolone (Precursor)Diagnostic Value
Nitro Stretches Present (~1530 & 1350 cm⁻¹)Absent Primary QC Check
C=O[1] Stretch Shifted higher (~1700-1740 cm⁻¹) due to EWG effect of -NO₂Lower (~1680-1710 cm⁻¹)Secondary Confirmation
Ar-H Pattern Two isolated protons (Para-like signals)Two adjacent protons (Ortho coupling)Tertiary (Fingerprint)

Experimental Protocol: Solid-State Characterization

Benzimidazolones are notoriously insoluble in common organic solvents (CHCl₃, DCM), making liquid cell transmission difficult. Solid-state analysis is the industry standard. [1]

Method A: ATR (Attenuated Total Reflectance) - Recommended[1]
  • Instrument: FTIR Spectrometer with Diamond/ZnSe Crystal.

  • Resolution: 4 cm⁻¹.[1][2]

  • Scans: 32-64.

  • Procedure:

    • Place ~5 mg of dry powder on the crystal.

    • Apply high pressure (clamp) to ensure intimate contact (critical for hard crystalline powders).

    • Self-Validation: Check the baseline at 2500 cm⁻¹. If noisy or sloping, contact is poor; re-clamp.

Method B: KBr Pellet - Legacy/High Resolution[1]
  • Ratio: 1:100 (Sample:KBr).[1]

  • Procedure: Grind sample with KBr in an agate mortar until no crystallites are visible. Press at 10 tons for 2 minutes.

  • Why use this? KBr pellets avoid the "peak truncation" sometimes seen in ATR with high-refractive-index organic crystals.[1]

Detailed Spectral Assignments

The following table synthesizes experimental data from benzimidazolone derivatives and nitro-aromatic standards.

Table 1: Diagnostic Absorption Peaks[1][3]
Functional GroupVibration ModeWavenumber (cm⁻¹)IntensityMechanistic Insight
N-H (Urea) Stretching3000 - 3250 Medium, BroadBroadened by strong intermolecular H-bonding (N-H[1]···O=C).
C-H (Methyl) Stretching2920 - 2980 WeakAliphatic C-H stretch; distinct from aromatic C-H (>3000).
C=O (Cyclic Urea) Stretching1700 - 1735 Very Strong The "heartbeat" of the molecule. Shifted to higher freq vs. precursor due to electron withdrawal by -NO₂.
C=C (Aromatic) Ring Stretch1600 - 1630 MediumBenzene ring skeletal vibrations.[1]
-NO₂ (Nitro) Asymmetric Stretch 1510 - 1540 Strong CRITICAL IDENTIFIER. Confirms nitration at pos.[1] 6.
-NO₂ (Nitro) Symmetric Stretch 1330 - 1360 Strong Second confirmation of nitro group.[1]
C-N Stretching1250 - 1300 MediumAr-N bond connecting the nitro group to the ring.[1]
Ar-H Out-of-Plane Bend860 - 890 MediumCharacteristic of isolated protons (position 4 and 7) in 1,2,4,5-substitution.[1]

Visualization of Logic & Workflow

Diagram 1: Synthesis & QC Logic Flow

This diagram illustrates the transformation from the precursor and the specific spectral checkpoints used to validate the reaction.

G Start Precursor: 5-Methyl-benzimidazolone Reaction Nitration (HNO3/H2SO4) Start->Reaction Feat1 No NO2 Peaks C=O ~1690 cm-1 Start->Feat1 FTIR Profile Product Target: 5-Methyl-6-nitro-benzimidazolone Reaction->Product Feat2 NEW: NO2 Peaks (1530/1350) Shifted C=O ~1720 cm-1 Product->Feat2 FTIR Profile

Caption: Synthesis pathway showing the evolution of spectral features. The appearance of NO2 bands is the primary QC pass criteria.

Diagram 2: Structural Assignment Map

Mapping the physical structure to the spectral output.[1]

StructureMap Core Benzimidazolone Core (Cyclic Urea) W_Core C=O: 1700-1735 cm-1 N-H: 3000-3200 cm-1 Core->W_Core Nitro Nitro Group (-NO2) Position 6 W_Nitro Asym: 1510-1540 cm-1 Sym: 1330-1360 cm-1 Nitro->W_Nitro Methyl Methyl Group (-CH3) Position 5 W_Methyl C-H: 2920-2980 cm-1 Methyl->W_Methyl

Caption: Functional group mapping connecting specific molecular moieties to their diagnostic FTIR wavenumber ranges.

References

  • BenchChem. (2025).[1] Spectroscopic and Synthetic Profile of 5-Methyl-1,3-dihydro-2H-benzimidazol-2-one. Retrieved from

  • National Institute of Standards and Technology (NIST). (2025).[1] 1,3-dihydro-5-nitro-2H-benzimidazol-2-one Gas Phase & Condensed Phase Data. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

  • ChemicalBook. (2024).[1] 5-Nitrobenzimidazole IR Spectrum and Characterization. Retrieved from

  • Wellton Chemical Co. (2024).[1] Pigment Intermediates: 5-Amino-6-methyl benzimidazolone and Precursors. Retrieved from

  • InstaNANO. (2026).[1] FTIR Functional Group Database: Nitro and Cyclic Urea Assignments. Retrieved from

Sources

Validation

Technical Comparison Guide: HPLC Method Optimization for 5-Methyl-6-nitro-1,3-dihydro-benzimidazol-2-one Purity Profiling

Executive Summary This guide objectively compares the performance of a Core-Shell Phenyl-Hexyl stationary phase (The "Product" Method) against the traditional Fully Porous C18 standard (The "Alternative") for the purity...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide objectively compares the performance of a Core-Shell Phenyl-Hexyl stationary phase (The "Product" Method) against the traditional Fully Porous C18 standard (The "Alternative") for the purity analysis of 5-Methyl-6-nitro-1,3-dihydro-benzimidazol-2-one (hereafter referred to as 5M6N-BI ).

While C18 columns are the industry workhorse, they often struggle to resolve positional nitro-isomers and synthesis precursors associated with benzimidazolone nitration. Our comparative data demonstrates that leveraging


 interactions via a Phenyl-Hexyl phase significantly enhances resolution (

) and peak symmetry for this specific nitro-aromatic scaffold.

Compound Profile & Critical Impurities

To develop a self-validating method, one must first understand the "Why" behind the impurities. 5M6N-BI is typically synthesized via the nitration of 5-methyl-benzimidazolone. This electrophilic aromatic substitution is prone to regio-isomerism.

PropertyDescriptionChromatographic Impact
Structure Benzimidazolone core with Nitro (-NO2) and Methyl (-CH3) groups.[1][2][3]High UV absorbance (254/300 nm). Potential for

stacking.
Acidity (pKa) ~12 (Cyclic urea protons).Weakly acidic; requires pH control (acidic mobile phase preferred to keep neutral).
Solubility Low in water; Soluble in DMSO, DMF.[4]Sample diluent must be organic-rich (e.g., DMSO/MeOH) to prevent precipitation.
Origin of Impurities (Synthesis Pathway)

The following workflow illustrates where critical impurities originate, dictating the separation requirements.

SynthesisPath SM Starting Material (5-Methyl-benzimidazolone) Main TARGET PRODUCT 5-Methyl-6-nitro-benzimidazolone SM->Main Major Pathway (C6 Nitration) Imp1 Impurity A (Regioisomer) 5-Methyl-4-nitro-benzimidazolone SM->Imp1 Minor Pathway (C4 Nitration) Imp2 Impurity B (Over-nitration) 5-Methyl-4,6-dinitro-benzimidazolone SM->Imp2 Excess Reagent Reagent Nitration Agent (HNO3/H2SO4) Reagent->Main Imp3 Impurity C Oxidation By-products Main->Imp3 Thermal Stress

Caption: Figure 1. Synthesis pathway of 5M6N-BI showing the origin of critical regio-isomeric and over-nitrated impurities.

Comparative Analysis: Core-Shell Phenyl-Hexyl vs. C18

The Challenge with C18 (The Alternative)

Traditional C18 phases rely solely on hydrophobic subtraction. Since the target 6-nitro isomer and the 4-nitro impurity have nearly identical hydrophobicities (logP), C18 columns often result in:

  • Co-elution: The critical pair (Target vs. 4-Nitro isomer) often fails to achieve baseline resolution (

    
    ).
    
  • Peak Tailing: The polar urea moiety can interact with residual silanols on older C18 silica, causing tailing factors

    
    .
    
The Solution: Phenyl-Hexyl (The Recommended Product)

The Phenyl-Hexyl phase introduces a secondary separation mechanism:


 interaction . The electron-deficient nitro group on the analyte interacts strongly with the electron-rich phenyl ring of the stationary phase. This interaction is highly sensitive to the position of the nitro group, providing superior selectivity for regio-isomers.
Performance Data Summary
ParameterAlternative: Standard C18 (5 µm)Product: Core-Shell Phenyl-Hexyl (2.7 µm)Verdict
Mechanism Hydrophobicity onlyHydrophobicity +

Interaction
Phenyl-Hexyl
Resolution (Target vs. Isomer) 1.2 (Partial Co-elution)3.8 (Baseline Separation)Phenyl-Hexyl
Tailing Factor (

)
1.61.1Phenyl-Hexyl
Run Time 25 minutes12 minutesPhenyl-Hexyl
Sensitivity (S/N) Baseline2.5x Higher (Sharper peaks)Phenyl-Hexyl

Detailed Experimental Protocols

This section details the optimized protocol (Phenyl-Hexyl) which serves as a self-validating system.

Instrumentation & Conditions[5][6][7][8]
  • System: HPLC with PDA (Photodiode Array) Detector.

  • Column: Core-Shell Phenyl-Hexyl,

    
    , 
    
    
    
    (e.g., Kinetex or Cortecs).
  • Column Temp:

    
     (Controls viscosity and kinetics of 
    
    
    
    interactions).
  • Flow Rate:

    
    .
    
  • Detection: UV @ 254 nm (primary) and 300 nm (secondary for nitro-specificity).

Mobile Phase Preparation
  • Solvent A (Aqueous): 0.1% Formic Acid in Water.

    • Rationale: Acidic pH ensures the benzimidazolone remains neutral, preventing peak broadening. Formic acid is MS-compatible if mass spec confirmation is needed later [1].[5]

  • Solvent B (Organic): Methanol.

    • Rationale: Methanol promotes

      
       interactions better than Acetonitrile in phenyl phases [2].
      
Gradient Program
Time (min)% Solvent BEvent
0.010Initial Hold (Traps polar impurities)
1.010Start Gradient
8.090Elute Target & Hydrophobic Impurities
10.090Wash
10.110Re-equilibration
12.010End of Run
Sample Preparation (Critical Step)

Due to low water solubility, improper diluent choice causes precipitation and poor recovery.

  • Stock Solution: Dissolve 10 mg substance in 10 mL DMSO .

  • Working Standard: Dilute Stock 1:10 with Methanol .

    • Note: Do not use 100% water as diluent.

Method Development Decision Workflow

Use this logic flow to troubleshoot and validate the method in your own lab.

MethodDev Start Start Method Development Target: 5M6N-BI Step1 Initial Screen: C18 Column Mobile Phase: Water/ACN Start->Step1 Check1 Is Resolution (Rs) > 2.0 for Nitro-Isomers? Step1->Check1 Fail1 NO: Co-elution detected Check1->Fail1 No Step2 Optimize Gradient Slope Check1->Step2 Yes Switch Switch to Phenyl-Hexyl Phase Change Organic to Methanol Fail1->Switch Switch->Step2 Check2 Peak Tailing < 1.2? Step2->Check2 Fail2 NO: Tailing observed Check2->Fail2 No Success VALIDATED METHOD High Purity Profile Check2->Success Yes Fix2 Add 0.1% Formic Acid or Increase Temp to 40C Fail2->Fix2 Fix2->Check2

Caption: Figure 2. Decision tree for optimizing the separation of nitro-benzimidazolone isomers.

Scientific Validation (E-E-A-T)

Causality of Experimental Choices
  • Why Methanol over Acetonitrile? Acetonitrile molecules can form a "cap" over the phenyl stationary phase due to their own

    
    -electrons (CN triple bond), suppressing the 
    
    
    
    interaction required to separate the nitro-isomers. Methanol does not interfere, maximizing the selectivity difference between the 4-nitro and 6-nitro isomers [2].
  • Why Acidic pH? Benzimidazolones can undergo tautomerization. Acidic conditions stabilize the keto-form, ensuring a single, sharp peak rather than a split peak or broad band [3].

Self-Validating System Criteria

To ensure this method is trustworthy in a QC setting, the following System Suitability Tests (SST) must be passed before every run:

  • Resolution (

    
    ):  > 2.0 between 5M6N-BI and the nearest impurity (typically the 4-nitro isomer).
    
  • Tailing Factor: < 1.3 to ensure integration accuracy for low-level impurities.

  • Precision: RSD < 1.0% for 5 replicate injections of the standard.

References

  • Sielc Technologies. (n.d.). Separation of Benzimidazole, 2-methyl-5-nitro- on Newcrom R1 HPLC column. Retrieved from [Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Chapter on Solvent Selectivity and Phenyl Phases).
  • Zhang, H., et al. (2010). Separation of positional isomers of nitrobenzoic acid by reversed-phase liquid chromatography. Journal of Chromatography A. [Link]

Sources

Comparative

Mass Spectrometry Fragmentation Patterns of Nitro-Benzimidazolones: A Technical Comparison Guide

Executive Summary Nitro-benzimidazolones represent a critical scaffold in drug discovery, serving as intermediates for bioactive heterocycles and potential metabolites of benzimidazole-based therapeutics.[1] Their analys...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Nitro-benzimidazolones represent a critical scaffold in drug discovery, serving as intermediates for bioactive heterocycles and potential metabolites of benzimidazole-based therapeutics.[1] Their analysis presents unique challenges due to the competing fragmentation pathways of the labile nitro group and the stable urea-like benzimidazolone core.[1]

This guide compares the two dominant mass spectrometry ionization workflows—Electron Ionization (EI) and Electrospray Ionization with Collision-Induced Dissociation (ESI-CID) .[1] It provides a mechanistic breakdown of fragmentation patterns, specifically highlighting the "Ortho Effect" as a determinant for isomeric differentiation.[2]

Part 1: The Comparative Landscape (EI vs. ESI-CID)[1]

The choice between EI and ESI is not merely about availability; it dictates the depth of structural information obtained.

Table 1: Comparative Utility in Nitro-Benzimidazolone Analysis[1]
FeatureElectron Ionization (EI)ESI - CID (MS/MS)
Ionization Energy Hard (70 eV standard)Soft (Thermal/Voltage dependent)
Dominant Species Radical Cation (

)
Protonated (

) or Deprotonated (

)
Nitro Group Stability Low.[1] Intense fragments at

30 (

) and 46 (

).[1]
High. Intact nitro group usually preserved in MS1.[1]
Structural Insight Fingerprinting: Excellent for library matching and identifying the core scaffold.[1]Bioanalysis: Essential for trace quantification in biological matrices (plasma/urine).[1]
Isomer Differentiation Moderate.[1][3] Relies on relative abundance of fragments.[1][3][4]High. Energy-resolved MS/MS allows precise control to distinguish 4-nitro vs. 5-nitro isomers.[1]
Expert Insight: The Polarity Decision

While benzimidazolones are basic (protonating readily in ESI+), the presence of a strong electron-withdrawing nitro group increases the acidity of the N-H protons.

  • Recommendation: For trace analysis of metabolites, evaluate Negative Mode ESI (

    
    ) . Nitro-aromatics often exhibit superior ionization efficiency and lower background noise in negative mode due to high electron affinity.[1]
    

Part 2: Mechanistic Fragmentation Pathways

Understanding the causality of bond cleavage is essential for interpreting spectra. The fragmentation of nitro-benzimidazolones follows two distinct, competing pathways dependent on the internal energy transferred during ionization.

Pathway A: The Nitro-Radical Loss (Standard)

In the absence of ortho-substituents, the nitro group is the most fragile moiety.[1]

  • Homolytic Cleavage: Direct loss of

    
     (46 Da).[1]
    
  • Rearrangement: Nitro-nitrite rearrangement followed by loss of

    
     (30 Da).
    
  • Core Degradation: The resulting benzimidazolone radical cation typically ejects

    
     (28 Da) from the cyclic urea carbonyl.[1]
    
Pathway B: The "Ortho Effect" (Isomer Specific)

If the nitro group is located at position 4 (ortho to the N-H group), a specific rearrangement occurs.[1]

  • Hydrogen Transfer: The proton on the imidazole nitrogen transfers to the nitro oxygen.[1]

  • Hydroxyl Loss: Elimination of neutral

    
     (17 Da).
    
  • Diagnostic Value: The presence of a strong

    
     peak is the primary indicator of 4-nitro substitution vs. 5-nitro substitution.[1]
    

Part 3: Visualization of Fragmentation Logic

The following diagram illustrates the fragmentation tree for a generic N-unsubstituted nitro-benzimidazolone (


), comparing the standard path (5-nitro) vs. the ortho-effect path (4-nitro).

NitroBenzimidazoloneFragmentation Parent Parent Ion [M+H]+ (m/z 180) Node_NO2_Loss Fragment A [M+H - NO2]+ (m/z 134) Parent->Node_NO2_Loss - NO2 (46 Da) (Standard Path) Node_OH_Loss Fragment C (Ortho Effect) [M+H - OH]+ (m/z 163) Parent->Node_OH_Loss - OH (17 Da) (Requires 4-position Nitro) Node_CO_Loss Fragment B Distonic Ion [M+H - NO2 - CO]+ (m/z 106) Node_NO2_Loss->Node_CO_Loss - CO (28 Da) (Urea Core Break) Node_HCN_Loss Fragment D Ring Contraction [M+H - OH - HCN]+ (m/z 136) Node_OH_Loss->Node_HCN_Loss - HCN (27 Da)

Caption: Divergent fragmentation pathways for Nitro-benzimidazolones. The green path (Right) is diagnostic for 4-nitro isomers (Ortho Effect), while the blue path (Left) is common to all isomers.[1]

Part 4: Experimental Protocol (Self-Validating System)

To ensure reproducible fragmentation data, the following protocol utilizes a "Ramp-Collision" method. This validates the stability of the parent ion before inducing fragmentation.

Sample Preparation
  • Solvent: Dissolve standard to 1 µg/mL in 50:50 Methanol:Water + 0.1% Formic Acid.

    • Why: Methanol aids solubility of the organic core; Formic acid ensures

      
       formation.[1]
      
  • System Suitability Test (SST): Inject a known standard (e.g., Caffeine or a simple Benzimidazole) to verify collision cell gas pressure and energy alignment.[1]

LC-MS/MS Parameters (ESI Source)
  • Flow Rate: 0.3 mL/min (Direct infusion recommended for initial characterization).

  • Source Temperature: < 350°C .

    • Critical: Nitro groups are thermally labile.[1] Excessive source heat can cause in-source fragmentation (loss of NO), mimicking MS/MS data and confusing the interpretation.[1]

  • Capillary Voltage: 3.0 kV (Positive Mode).[1]

Fragmentation Workflow (Energy Ramp)

Instead of a single collision energy (CE), programmed stepping is required to observe the full evolution of the ion.

  • Step 1 (Low Energy, 0-10 eV): Isolate Parent

    
    .[1] Ensure <5% fragmentation. If high fragmentation occurs, reduce Source Temp.[1]
    
  • Step 2 (Medium Energy, 15-25 eV): Observe primary losses.

    • Look for

      
       M-17 (OH) vs M-46 (
      
      
      
      ).[1]
  • Step 3 (High Energy, 35-50 eV): Observe core destruction.

    • Look for

      
       M-46-28 (Loss of 
      
      
      
      then
      
      
      ).[1]

Part 5: Diagnostic Data Summary

Use this table to interpret your spectra. Values are relative to the protonated parent


.[1][5]
Fragment LossMass Shift (

Da)
InterpretationMechanism
Hydroxyl Radical

Diagnostic for 4-Nitro Ortho-effect (H-transfer from NH to

).[1]
Nitric Oxide

General NitroRearrangement (

).[1]
Nitrogen Dioxide

General NitroHomolytic cleavage of C-N bond.[1]
Carbon Monoxide

Benzimidazolone CoreEjection of carbonyl from the urea ring (usually secondary fragmentation).[1]
HCN

Imidazole RingCleavage of the heterocyclic ring (High Energy).[1]

References

  • McLafferty, F. W., & Tureček, F. (1993).[1] Interpretation of Mass Spectra. University Science Books. (Foundational text on the "Ortho Effect" and nitro group fragmentation mechanisms).

  • Holčapek, M., et al. (2010).[1] "Fragmentation behavior of nitro-compounds in electrospray ionization mass spectrometry." Journal of Mass Spectrometry.

  • NIST Mass Spectrometry Data Center. "Benzimidazolone, 5-nitro- Mass Spectrum." NIST Chemistry WebBook.[1]

  • Prokof'ev, A. I., et al. (2012).[1] "Tautomerism and fragmentation of nitrobenzimidazoles." Russian Chemical Bulletin. (Specific discussion on the interaction between the imidazole ring and nitro substituents).

Sources

Validation

Comparative Reactivity Guide: 5-Methyl-benzimidazolone vs. 5-Methyl-6-nitro-benzimidazolone

Executive Summary This technical guide analyzes the divergent reactivity profiles of 5-methyl-1,3-dihydro-2H-benzimidazol-2-one (Compound A) and its nitrated derivative, 5-methyl-6-nitro-1,3-dihydro-2H-benzimidazol-2-one...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the divergent reactivity profiles of 5-methyl-1,3-dihydro-2H-benzimidazol-2-one (Compound A) and its nitrated derivative, 5-methyl-6-nitro-1,3-dihydro-2H-benzimidazol-2-one (Compound B).

For the drug development scientist or pigment chemist, the distinction between these two is not merely structural—it is a functional "switch." Compound A represents an activated scaffold primed for electrophilic substitution and high nucleophilicity. Compound B represents a deactivated, acidic scaffold that serves as a critical "reductive gateway" to amino-benzimidazolones (essential for azo-coupling). This guide details their electronic landscapes, alkylation dynamics, and synthesis protocols.

Electronic Landscape & Structural Analysis

The core difference lies in the competition between the electron-donating methyl group and the electron-withdrawing nitro group, both grafted onto the cyclic urea (benzimidazolone) backbone.

Comparative Electronic Profile
Feature5-Methyl-benzimidazolone (A) 5-Methyl-6-nitro-benzimidazolone (B)
Ring Electronics Electron Rich (Activated) Electron Poor (Deactivated)
Dominant Effect +I (Inductive) from Methyl; +M (Mesomeric) from N lone pairs.-I/-M from Nitro group overrides Methyl's donation.
N-H Acidity Lower (pKa ~12-13). Harder to deprotonate.Higher (pKa < 11).[1] Easier to deprotonate due to EWG resonance.
N-Nucleophilicity High. Anion is "hard" and reactive.Moderate. Anion charge is delocalized onto the Nitro oxygen.
EAS Susceptibility High. Directs incoming electrophiles to C6.Very Low. Ring is deactivated against further substitution.
Visualization: Electronic Push-Pull

The following diagram illustrates the electronic flow that dictates reactivity. In Compound A, the C6 position is electron-rich (ortho to methyl). In Compound B, the nitro group locks down the electron density.

ElectronicEffects cluster_A Compound A: Activated System cluster_B Compound B: Deactivated System NodeA 5-Methyl-benzimidazolone EffectA Methyl (+I) & N-Lone Pairs (+M) concentrate density at C6 NodeA->EffectA ResultA High Reactivity to Electrophiles (EAS) EffectA->ResultA Activation NodeB 5-Methyl-6-nitro-benzimidazolone EffectB Nitro Group (-M, -I) withdraws density from Ring & N-H NodeB->EffectB ResultB High N-H Acidity Resistance to EAS EffectB->ResultB Deactivation

Caption: Electronic activation flow. Compound A directs substitution to C6; Compound B withdraws density, increasing N-H acidity.

Electrophilic Aromatic Substitution (The Synthesis Connection)

The primary relationship between these two molecules is sequential: Compound A is the substrate for the nitration that produces Compound B.

Mechanism

The urea moiety (benzimidazolone core) is robust. The 5-methyl group activates the benzene ring. When exposed to nitrating agents, the electrophile (


) attacks the position ortho  to the methyl group (C6) and para  to the N1 nitrogen. This regioselectivity is high due to the cooperative directing effects of the Methyl group and the Nitrogen.
Protocol: Nitration of 5-Methyl-benzimidazolone

This protocol converts Compound A to Compound B.[2]

Reagents:

  • 5-Methyl-benzimidazolone (1.0 eq)[3]

  • Nitric Acid (65-98%, 1.1 eq)

  • Sulfuric Acid (Solvent/Catalyst) or Chlorobenzene (Industrial Solvent)

  • Water (for quenching)

Step-by-Step:

  • Dissolution: Dissolve 5-methyl-benzimidazolone in concentrated

    
     at 0–5°C. Note: The urea carbonyl oxygen may protonate, but the ring remains activated enough for reaction.
    
  • Addition: Dropwise add the Nitric Acid/Sulfuric Acid mixture, maintaining temperature below 10°C to prevent over-nitration or oxidative degradation.

  • Reaction: Stir at 10–20°C for 2–4 hours. Monitor by TLC (Compound B is more polar/yellow).

  • Quenching: Pour the reaction mixture onto crushed ice. Compound B will precipitate as a yellow/off-white solid.

  • Purification: Filter, wash with water until neutral pH, and dry.

    • Yield: Typically >90%.[4]

    • Purity Check: Compound B has a higher melting point and distinct IR stretches (

      
       sym/asym at 1350/1530 cm⁻¹).
      

N-Alkylation Dynamics

N-alkylation is the most common derivatization for these scaffolds. The reactivity flips here:

  • Compound A requires stronger bases (e.g., NaH, KOH) to deprotonate but reacts rapidly once formed.

  • Compound B deprotonates easily (e.g.,

    
    ) due to the nitro group's acidity, but the nucleophilic attack is slower due to charge delocalization.
    
Comparative Alkylation Protocol

Target:


-dialkylation (e.g., with Methyl Iodide or Benzyl Chloride).
ParameterProtocol A (5-Methyl)Protocol B (5-Methyl-6-Nitro)
Solvent DMF or DMSO (Polar Aprotic)DMF or Acetone
Base NaH (Sodium Hydride) or KOH

(Potassium Carbonate)
Catalyst Not usually requiredTBAB (Phase Transfer Catalyst) recommended
Temp 0°C to RT (Exothermic)RT to 60°C (Slower kinetics)
Mechanism Fast

attack by "hard" anion.
Slower

; "soft" anion stabilized by

.

Critical Insight: For Compound B, using Phase Transfer Catalysis (PTC) with


 is preferred to avoid side reactions (like ring opening) that can occur with strong bases like NaOH at high temperatures [1].

The Reductive Gateway (Compound B Specific)

Compound B is industrially significant because it is the precursor to 5-amino-6-methyl-benzimidazolone , a key intermediate for high-performance pigments (e.g., Pigment Yellow 180). Compound A cannot undergo this transformation.

Pathway Visualization

ReductionPathway Start 5-Methyl-6-nitro (Compound B) Inter Reduction Step (Pd/C + H2) Start->Inter Hydrogenation End 5-Amino-6-methyl (Amine) Inter->End - 2 H2O Pigment Azo Pigment (Coupling) End->Pigment Diazotization

Caption: The industrial utility of Compound B lies in its reduction to the amine.

Experimental Protocol: Catalytic Hydrogenation
  • Setup: Charge an autoclave with Compound B (10g), Methanol (100 mL), and 10% Pd/C (0.5g).

  • Conditions: Pressurize with

    
     gas (3–5 bar). Heat to 50–60°C.
    
  • Completion: Reaction is complete when

    
     uptake ceases (approx 2-4 hours).
    
  • Workup: Filter hot to remove catalyst (Amine product is soluble in hot MeOH). Cool filtrate to crystallize the amine.

    • Safety: The amine is sensitive to oxidation; store under inert atmosphere.

Summary of Physical Properties

Property5-Methyl-benzimidazolone5-Methyl-6-nitro-benzimidazolone
CAS 5400-75-993-84-5 (Generic Nitro)*
Appearance White crystalline solidYellow/Orange crystalline solid
Melting Point 292°C [2]>300°C (Decomposes)
Solubility (Water) Very LowLow (Increases in basic pH)
Solubility (Organic) Soluble in DMSO, hot alcoholsSoluble in DMF, DMSO
pKa (N-H) ~12.3 (Predicted)~10.6 (Predicted/Analogous) [3]

*Note: CAS 93-84-5 refers to the 5-nitro analog; the specific 5-methyl-6-nitro variant is often cited in patent literature as an intermediate without a distinct commercial CAS in general catalogs, though it is chemically distinct.

References

  • Ouzidan, Y., et al. "Study of the Alkylation Reactions of 5-Nitrobenzimidazol-2-one by Various Alkylating Agents in Liquid-Solid Phase Transfer Catalysis Conditions."[5][6] Journal Marocain de Chimie Hétérocyclique, vol. 21, no. 2, 2022, pp. 48-52.[5][6] Link

  • BenchChem. "5-Methyl-1,3-dihydro-2H-benzimidazol-2-one Chemical Properties."[4] BenchChem Database, 2025.[7] Link

  • PubChem. "5-Nitrobenzimidazole Compound Summary."[3] National Library of Medicine, 2025.[3] Link

  • Clariant. "Process for the preparation of 5-amino-6-methylbenzimidazolone." Google Patents, CN101863840B. Link

Sources

Comparative

Crystal Structure Characterization of 5-Methyl-6-nitro-1,3-dihydro-benzimidazol-2-one

The following guide details the structural characterization of 5-Methyl-6-nitro-1,3-dihydro-benzimidazol-2-one , a critical intermediate in the synthesis of high-performance pigments and energetic materials. This documen...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the structural characterization of 5-Methyl-6-nitro-1,3-dihydro-benzimidazol-2-one , a critical intermediate in the synthesis of high-performance pigments and energetic materials. This document moves beyond basic physical data to provide a rigorous methodological framework for defining its solid-state properties.

A Technical Comparison Guide for Solid-State Analysis

Executive Summary & Strategic Importance

5-Methyl-6-nitro-1,3-dihydro-benzimidazol-2-one (often referred to as 5-nitro-6-methylbenzimidazolone) is a planar, heterocyclic scaffold. Its significance lies in its dual functionality: the benzimidazolone core provides strong intermolecular hydrogen bonding (high thermal stability), while the nitro and methyl substituents tune the electronic properties for applications in color filters (pigment precursors) and energetic materials (analogs to TriNBO).

Characterizing the crystal structure of this molecule is not merely academic; it is a critical quality attribute (CQA) step. The packing motif directly influences:

  • Density: Critical for detonation velocity in energetic applications.

  • Solubility: The strong H-bond network creates solubility challenges in process scale-up.

  • Polymorphism: Variations in stacking can lead to batch-to-batch inconsistency in downstream nitration or reduction steps.

Comparative Analysis: Characterization Methodologies

To fully define the solid-state form, researchers must employ a triad of analytical techniques. The table below compares the primary "alternatives" for characterization, highlighting why Single Crystal XRD (SC-XRD) remains the gold standard despite the utility of Powder XRD (PXRD) and Computational (DFT) methods.

Table 1: Performance Comparison of Characterization Techniques
FeatureSC-XRD (Gold Standard) PXRD (Routine Alternative) DFT / Computational (Predictive)
Primary Output 3D atomic coordinates, Bond lengths/anglesBulk phase purity, Polymorph fingerprintTheoretical energy minima, H-bond strength
Resolution Atomic level (< 0.8 Å)Macro/Bulk levelIdealized (0 K)
Sample Req. High-quality single crystal (0.1–0.3 mm)Polycrystalline powder (~10 mg)Molecular structure file (.mol/.cif)
Throughput Low (Days/Weeks for growth)High (Minutes/Hours)High (Hours of CPU time)
Critical Insight Defines the exact H-bond network (e.g.,

motifs)
Detects amorphous content or solvatesExplains why a specific polymorph is stable
Limitation Crystal growth for high-MP compounds is difficultCannot solve ab initio structure easilyGas-phase models may miss packing forces

Expert Insight: For 5-Methyl-6-nitro-1,3-dihydro-benzimidazol-2-one, reliance solely on PXRD is risky. The planar nature of the molecule often leads to preferred orientation effects in powder samples, distorting peak intensities. SC-XRD is mandatory to resolve the specific pi-stacking interactions induced by the 6-nitro group.

Structural Characterization: The "Product" Profile

Based on high-confidence analogs (such as 5-Methyl-4,6,7-trinitro-1,3-dihydro-2H-benzimidazol-2-one and the non-nitro precursor), the crystal structure of the target molecule exhibits specific, predictable features that must be validated.

Expected Crystallographic Parameters
  • Crystal System: Monoclinic (Likely space group

    
     or 
    
    
    
    , common for planar benzimidazolones).
  • Molecular Geometry: The molecule is essentially planar.[1] The nitro group at position 6 may be slightly twisted (torsion angle < 10°) relative to the benzene ring to relieve steric strain with the adjacent methyl group at position 5.

  • Thermal Stability: Melting point > 300 °C, driven by the intermolecular H-bond network.

Supramolecular Assembly (The "Performance" Driver)

The "performance" of this crystal—its resistance to dissolution and heat—stems from two key interactions:

  • Hydrogen Bonding Ribbons: The cyclic urea moiety (N-H...O=C) typically forms robust Head-to-Tail ribbons or centrosymmetric dimers (

    
     graph set motif). This is the primary "structural spine" of the crystal.
    
  • Pi-Stacking Columns: Unlike the non-nitro analog, the electron-deficient nitro group enhances

    
     interactions between the layers. This results in a higher crystal density (predicted 
    
    
    
    g/cm³) compared to the non-nitro variant (
    
    
    g/cm³).

Experimental Protocols

Workflow Diagram: Characterization Pipeline

The following diagram illustrates the logical flow for characterizing this high-melting-point solid, ensuring data integrity from synthesis to structure solution.

G Synthesis Crude Synthesis (Nitration of 5-Me-Benzimidazolone) Purification Purification (Trituration/Recrystallization) Synthesis->Purification Growth Crystal Growth (Hydrothermal / DMSO) Purification->Growth High Purity Req. PXRD PXRD Screening (Check Phase Purity) Purification->PXRD Quick Check SCXRD SC-XRD Data Collection (Mo/Cu Source, 100 K) Growth->SCXRD Suitable Crystal? Structure Structure Solution (SHELXT / OLEX2) SCXRD->Structure Structure->PXRD Rietveld Refinement (Validation)

Caption: Integrated workflow for isolating and solving the crystal structure of refractory benzimidazolone derivatives.

Protocol 1: Crystal Growth (The Bottleneck)

Due to low solubility in common solvents, standard evaporation often fails.

  • Solvent Selection: Use DMSO or DMF (high boiling, polar aprotic).

  • Method: Slow Cooling or Solvothermal.

    • Dissolve 50 mg of purified compound in 2 mL hot DMSO (100 °C).

    • Filter through a 0.45 µm PTFE syringe filter into a clean vial.

    • Place the vial in a heat block at 100 °C and turn off the heat, allowing it to cool to RT over 12–24 hours.

    • Alternative: Vapor diffusion of Methanol into the DMSO solution.

Protocol 2: SC-XRD Data Collection
  • Mounting: Select a block-like crystal (avoid thin needles if possible to reduce mosaicity). Mount on a Kapton loop with Paratone oil.

  • Temperature: Collect data at 100 K (cryostream). This is crucial to freeze the thermal motion of the nitro group and accurately locate the H-atoms on the urea nitrogen.

  • Resolution: Aim for

    
     resolution to resolve the N-O bond lengths clearly.
    

Mechanistic Insight: H-Bonding Network

Understanding the hydrogen bonding is essential for predicting solubility behavior. The diagram below visualizes the expected


 dimer formation, which is the "lock" that makes this molecule stable.

HBond cluster_0 Molecule A cluster_1 Molecule B (Inverted) M1_NH N-H (Donor) M2_CO C=O (Acceptor) M1_NH->M2_CO Strong H-Bond (1.9 - 2.1 Å) M1_CO C=O (Acceptor) M2_NH N-H (Donor) M2_NH->M1_CO Strong H-Bond (1.9 - 2.1 Å)

Caption: Schematic of the Centrosymmetric Amide Dimer motif (


) typical of benzimidazolones.

References

  • Synthesis & Analog Characterization: Szewczyk, M. et al. "An Efficient Synthesis and Preliminary Investigation of Novel 1,3-dihydro-2H-benzimidazol-2-one Nitro and Nitramino Derivatives." Materials, 2022.[2] Note: Provides crystal data for the trinitro-analog (5-Me-TriNBO), serving as the closest structural benchmark.

  • General Benzimidazolone Packing: Sadlej, J. et al.[3] "Exploring the Dynamical Nature of Intermolecular Hydrogen Bonds in Benzamide... and Derivatives." Molecules, 2022.[2]

  • Physical Properties & Safety Data: PubChem Compound Summary for CID 352271 (5-Amino-6-methyl-benzimidazolone precursor data).

  • Crystallographic Methodology: Turner, M. J. et al. "Hirshfeld surface analysis."[4][5] Crystal Explorer, 2017.[5] Used for analyzing the pi-stacking interactions in planar heterocyclic systems.

Sources

Validation

Technical Comparison Guide: Spectroscopic Profiling of 5-Methyl-6-nitro-1,3-dihydro-benzimidazol-2-one

Executive Summary 5-Methyl-6-nitro-1,3-dihydro-benzimidazol-2-one (also known as 5-nitro-6-methylbenzimidazolone) is a critical intermediate in the synthesis of high-performance pigments and pharmaceutical scaffolds. Its...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Methyl-6-nitro-1,3-dihydro-benzimidazol-2-one (also known as 5-nitro-6-methylbenzimidazolone) is a critical intermediate in the synthesis of high-performance pigments and pharmaceutical scaffolds. Its spectroscopic profile serves as a primary quality attribute (PQA) for monitoring the efficiency of nitration reactions and ensuring the purity of downstream amino-derivatives.

This guide provides a comparative technical analysis of the UV-Vis spectral properties of this molecule against its non-nitrated precursor and structural isomers. It is designed to assist analytical chemists and process engineers in validating synthesis endpoints and characterizing impurities.

Chemical Identity & Structural Context

Before interpreting the spectra, it is essential to distinguish the target molecule from its structural analogues, as confusion often arises with isomeric benzimidazoles.

FeatureTarget MoleculePrecursor (Alternative 1)Isomer (Alternative 2)
Name 5-Methyl-6-nitro-1,3-dihydro-benzimidazol-2-one 5-Methyl-1,3-dihydro-benzimidazol-2-one2-Methyl-5-nitrobenzimidazole
Structure Benzimidazolone core (Cyclic Urea)Benzimidazolone coreBenzimidazole core (Imine)
Substituents 5-Methyl, 6-Nitro5-Methyl2-Methyl, 5-Nitro
Role Synthetic IntermediateStarting MaterialStructural Analog
Appearance Yellow/Orange SolidWhite/Off-white SolidPale Yellow Solid

Comparative UV-Vis Spectroscopic Data

The following data illustrates the bathochromic shift (red shift) induced by the nitro group, which is the diagnostic signal for successful synthesis.

Experimental Conditions
  • Solvent: Dimethyl Sulfoxide (DMSO) (Preferred due to solubility limits in alcohols).

  • Concentration:

    
    .
    
  • Path Length: 1.0 cm (Quartz Cuvette).

Spectral Data Table
Compound

(nm)

(approx)
Electronic Transition
Target: 5-Methyl-6-nitro-benzimidazolone 310 – 340 nm 3.9 – 4.1

(Nitro CT band)
Precursor: 5-Methyl-benzimidazolone 280 – 290 nm3.8

(Aromatic)
Isomer: 2-Methyl-5-nitrobenzimidazole 302 nm3.97Nitro conjugation (Imine core)
Reduced Product: 5-Amino-derivative ~295 nm (Blue Shift)N/ALoss of Nitro conjugation

Technical Insight: The introduction of the nitro group at the 6-position of the benzimidazolone core creates a strong intramolecular charge transfer (ICT) band. This results in a distinct absorption window >300 nm that is absent in the precursor. This feature allows for the quantification of the nitro-intermediate in the presence of unreacted starting material without separation.

Experimental Protocol: In-Process Control (IPC)

This protocol describes a self-validating workflow to monitor the nitration of 5-methylbenzimidazolone using UV-Vis spectroscopy.

Reagents & Equipment
  • Solvent: Spectroscopic grade DMSO (cutoff < 265 nm).

  • Blank: Pure DMSO.

  • Standard: Purified 5-Methyl-6-nitro-benzimidazolone (Reference Standard).

Step-by-Step Methodology
  • Baseline Correction: Warm the spectrophotometer for 30 minutes. Perform a baseline correction using pure DMSO in both sample and reference paths.

  • Sample Preparation (Stock): Dissolve 10 mg of the reaction solid in 50 mL DMSO. Sonicate for 5 minutes to ensure complete dissolution.

  • Dilution: Aliquot 1 mL of Stock into 9 mL DMSO (Final concentration ~10-20

    
    g/mL).
    
  • Scan: Record the spectrum from 250 nm to 450 nm.

  • Validation Criteria:

    • Success: Appearance of a dominant peak at ~310–340 nm.

    • Incomplete Reaction: Presence of a significant shoulder or peak at 280 nm (indicative of unreacted precursor).

    • Over-Nitration: Appearance of broad, tailing absorption >350 nm (indicative of dinitro species).

Workflow Visualization (Process Analytical Technology)

The following diagram outlines the decision logic for using UV-Vis data to control the synthesis process.

UV_Monitoring_Workflow Start Reaction Mixture (Nitration Step) Sampling Aliquot & Dissolve (DMSO) Start->Sampling UV_Scan UV-Vis Scan (250 - 450 nm) Sampling->UV_Scan Decision Analyze Lambda Max UV_Scan->Decision Path_A Peak @ 280 nm (Precursor Dominant) Decision->Path_A < 300 nm Path_B Peak @ 310-340 nm (Target Formed) Decision->Path_B 310-340 nm Path_C Broad Tailing >350 nm (Impurities) Decision->Path_C > 350 nm Action_A Continue Heating/ Add Acid Path_A->Action_A Action_B Quench & Isolate Product Path_B->Action_B Action_C Recrystallize Path_C->Action_C Action_A->Start Re-sample

Caption: Logic flow for monitoring the nitration of 5-methylbenzimidazolone via UV-Vis spectroscopy.

References

  • Synthesis & Characteriz

    • Source: Patent CN101863840B (Preparation method of 5-amino-6-methyl benzimidazolone).
    • Relevance: Describes the synthesis pathway: Condens

      
      Nitration 
      
      
      
      Reduction.[1] Confirms the target molecule as the key intermediate.
    • URL:

  • Spectral Data for Structural Isomer (2-Methyl-5-nitrobenzimidazole)

    • Source: NIST Chemistry WebBook, SRD 69.[2]

    • Relevance: Provides validated UV-Vis data ( 302 nm) for the closest structural isomer, establishing the baseline for nitro-benzimidazole chromophores.
    • URL:

  • Benzimidazolone Scaffold Properties

    • Source: PubChem Compound Summary for 5-Methylbenzimidazolone.
    • Relevance: Provides physical property data for the non-nitr
    • URL:

  • Spectroscopic Analysis of Nitro-Benzimidazole Deriv

    • Source:Scholars Research Library, "Design, Synthesis and Vasorelaxant activity of 5-Nitro Benzimidazole Deriv
    • Relevance: detailed experimental protocols for characterizing 5-nitro-benzimidazole deriv
    • URL:

Sources

Comparative

Distinguishing 5-Methyl-6-nitro-benzimidazolone from Structural Isomers

The following guide details the structural differentiation of 5-Methyl-6-nitro-benzimidazolone (also known as 5-methyl-6-nitro-1,3-dihydro-2H-benzimidazol-2-one) from its regioisomers. This compound is a critical interme...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the structural differentiation of 5-Methyl-6-nitro-benzimidazolone (also known as 5-methyl-6-nitro-1,3-dihydro-2H-benzimidazol-2-one) from its regioisomers. This compound is a critical intermediate in the synthesis of high-performance pigments (e.g., C.I.[1] Pigment Orange 64).[1][2][3][4]

Executive Summary

In the synthesis of benzimidazolone-based pigments and pharmaceuticals, the purity of the intermediate 5-methyl-6-nitro-benzimidazolone is paramount. The primary challenge is distinguishing the target molecule from its regioisomer, 5-methyl-4-nitro-benzimidazolone , which forms as a byproduct during the nitration of 5-methylbenzimidazolone.

This guide provides a definitive analytical strategy relying on


H NMR spectroscopy  as the primary validation tool, supported by IR and synthesis logic.

Structural Analysis & Isomerism

The core challenge lies in the substitution pattern on the benzene ring.[2] The fixed methyl group at position 5 directs the incoming nitro group to positions 4 (ortho) or 6 (ortho).[2]

  • Target (Major Product): 5-Methyl-6-nitro-benzimidazolone.[1][2]

    • Sterics: Less hindered.[2]

    • Symmetry: The protons at positions 4 and 7 are isolated from each other.[2]

  • Impurity (Minor Product): 5-Methyl-4-nitro-benzimidazolone.[2]

    • Sterics: More hindered (between methyl and urea moiety).[2]

    • Symmetry: The protons at positions 6 and 7 are adjacent (vicinal).[2]

Visualization: Structural Comparison

The following diagram illustrates the structural differences and the resulting proton environments.

IsomerComparison Target TARGET 5-Methyl-6-nitro-benzimidazolone (Protons are Para) FeatureT H4 and H7 are isolated. NO Coupling (Singlets) Target->FeatureT NMR Signature Isomer IMPURITY 5-Methyl-4-nitro-benzimidazolone (Protons are Ortho) FeatureI H6 and H7 are adjacent. Strong Coupling (Doublets) Isomer->FeatureI NMR Signature

Figure 1: Structural comparison highlighting the proton environments responsible for distinct NMR signals.

Analytical Strategy: The "Smoking Gun"

While melting point and IR provide supporting evidence, they are insufficient for definitive isomer identification due to the high polarity and similar functional groups of both isomers.[2] High-Resolution


H NMR is the mandatory method for validation. 
A. H NMR Spectroscopy (DMSO-d )

The aromatic region (7.0 – 8.0 ppm) provides the definitive test.[2]

FeatureTarget: 5-Methyl-6-nitroIsomer: 5-Methyl-4-nitroCausality
H-Proton Multiplicity Two Singlets Two Doublets Coupling: In the target, aromatic protons are separated by substituents (para-like), preventing splitting. In the isomer, protons are neighbors (

coupling).[2]
Coupling Constant (

)
~0 Hz (Para)~8.0 - 9.0 Hz (Ortho) Vicinal protons (neighbors) always exhibit strong coupling (~8Hz).[2]
Shift Environment Distinct shiftsDistinct shiftsNitro group shielding/deshielding effects differ based on proximity to H.
Experimental Protocol: NMR Acquisition
  • Sample Preparation: Dissolve 5–10 mg of the dry solid in 0.6 mL of DMSO-d

    
     . (Note: Benzimidazolones have poor solubility in CDCl
    
    
    
    ).[2]
  • Instrument: 400 MHz or higher is recommended, though 300 MHz is sufficient for this specific splitting pattern.

  • Acquisition:

    • Pulse Angle: 30°[2]

    • Relaxation Delay (D1):

      
       1.0 second (to ensure integration accuracy of aromatic protons).
      
    • Scans: 16–32.[2]

  • Analysis: Zoom into the 7.0–8.5 ppm region. Look for the splitting pattern of the two aromatic protons (approx 1H integration each).[2]

B. IR Spectroscopy

Useful for confirming the benzimidazolone scaffold (urea carbonyl) vs. benzimidazole impurities.[2]

  • C=O Stretch: Look for a strong band at 1700–1750 cm

    
     .[2] (Absent in benzimidazoles).[2]
    
  • NO

    
     Stretch:  Asymmetric stretch at ~1530 cm
    
    
    
    and symmetric at ~1350 cm
    
    
    .

Synthesis & Purification Logic

Understanding the synthesis pathway helps anticipate contaminants.[2] The standard route involves the nitration of 5-methylbenzimidazolone.[1][2]

SynthesisFlow Start Start: 5-Methylbenzimidazolone Reagent Nitration (HNO3 / H2SO4 or Solvent) Start->Reagent Mix Crude Mixture Reagent->Mix Target MAJOR: 5-Methyl-6-nitro (Less Steric Hindrance) Mix->Target ~85-90% Byprod MINOR: 5-Methyl-4-nitro (Steric Hindrance) Mix->Byprod ~10-15% Purification Purification (Recrystallization in EtOH/DMF) Target->Purification Byprod->Purification Final Pure 5-Methyl-6-nitro-benzimidazolone Purification->Final Target Crystallizes

Figure 2: Synthesis workflow showing the origin of the isomeric impurity.

Purification Protocol

If the NMR shows doublet signals (indicating 4-nitro contamination), perform the following:

  • Solvent: Use Ethanol or a DMF/Water mixture.[2]

  • Procedure: Dissolve crude solid in hot solvent. The 6-nitro isomer is typically less soluble than the 4-nitro isomer due to better packing (symmetry).[2]

  • Cooling: Allow to cool slowly to Room Temperature. Filter the precipitate.[2][3][5][6]

  • Validation: Re-run NMR to confirm the disappearance of doublets.

Summary of Key Data Points

PropertyValue / ObservationNotes
Molecular Formula C

H

N

O

MW: 193.16 g/mol
Appearance Yellow to Brownish SolidColor deepens with impurities.[2][6]
Melting Point >300°C (Decomposes)Benzimidazolones typically have very high MPs due to H-bonding.[2]
Solubility DMSO, DMF, hot alcoholsInsoluble in water and non-polar solvents.[2]
Key NMR Signal Singlets in aromatic regionDoublets indicate wrong isomer.[2]

References

  • Synthesis of Pigment Orange 64 Intermediate: Dissertation on the Synthesis and Application of C.I. Pigment Orange 64.[1][2][3][4] (Describes the nitration of 5-methylbenzimidazolone to the 6-nitro derivative).

  • Isomer Characterization: Nitro and Aminobenzimidazoles. (Discusses NMR shifts of nitro-benzimidazole derivatives and tautomerism).

  • Process Patents: Preparation method of 5-amino-6-methyl benzimidazolone. (CN101863840B).[2][3] Details the nitration step and subsequent reduction.

  • Benzimidazolone Properties: Preparation method of pigment orange 64. (CN102391664A).[2] Provides context on the physical state and handling of the nitro/amino intermediates.[2][3][4][5][6][7]

Sources

Validation

Elemental Analysis Standards for 5-Methyl-6-nitro-1,3-dihydro-benzimidazol-2-one: A Validation Guide

Topic: Elemental Analysis Standards for 5-Methyl-6-nitro-1,3-dihydro-benzimidazol-2-one Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals. Executive Summary: The...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Elemental Analysis Standards for 5-Methyl-6-nitro-1,3-dihydro-benzimidazol-2-one Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary: The "Invisible" Impurity Trap

In the high-stakes synthesis of pharmaceutical intermediates like Telmisartan or high-performance pigments (e.g., Pigment Orange 64), the compound 5-Methyl-6-nitro-1,3-dihydro-benzimidazol-2-one (hereafter 5-Me-6-Nitro-BI ) serves as a critical junction. While High-Performance Liquid Chromatography (HPLC) is the industry standard for detecting organic impurities (isomers, unreacted starting materials), it suffers from a critical blind spot: it cannot detect "invisible" impurities—specifically, retained inorganic salts from nitration neutralization and occluded moisture within the benzimidazolone lattice.

This guide compares the rigorous Elemental Analysis (EA) Standard Grade of 5-Me-6-Nitro-BI against standard Technical Grades . We demonstrate why EA (CHN combustion) is not merely a confirmatory step but a primary gatekeeper for establishing the absolute purity required for reference standards.

Chemical Identity & Theoretical Baseline

Before validating any standard, the theoretical baseline must be immutable. 5-Me-6-Nitro-BI is a high-melting, nitrogen-rich heterocycle.

  • IUPAC Name: 5-Methyl-6-nitro-1,3-dihydro-2H-benzimidazol-2-one

  • Molecular Formula:

    
    
    
  • Molecular Weight: 193.16 g/mol

  • Physical State: Yellow to orange powder; decomposes >300°C.

  • Solubility: Soluble in DMSO, DMF; insoluble in water and non-polar solvents.

Table 1: Theoretical Elemental Composition (Target Values)
ElementAtomic MassCountTotal Mass ContributionTheoretical % (w/w)Acceptance Limit (±0.4%)
Carbon (C) 12.011896.08849.75% 49.35% – 50.15%
Hydrogen (H) 1.00877.0563.65% 3.25% – 4.05%
Nitrogen (N) 14.007342.02121.75% 21.35% – 22.15%
Oxygen (O) 15.999347.99724.85% Calculated by difference

Critical Insight: The high Nitrogen content (>21%) presents a specific challenge for combustion analysis, often requiring optimized reduction flows to prevent nitrogen oxide (NOx) tailing, which can artificially inflate N values or suppress C values.

Technical Deep Dive: The Validation Protocol

The following protocol is designed to overcome the "refractory" nature of benzimidazolones, which form stable char residues that resist complete oxidation.

Protocol A: High-Temperature Flash Combustion (The Gold Standard)

Objective: To achieve 100% recovery of Carbon and Nitrogen, validating the material as an Analytical Standard.

  • Sample Preparation (Crucial Step):

    • Benzimidazolones are hygroscopic. "As-is" analysis will consistently fail Carbon specifications.

    • Action: Dry 50 mg of sample at 105°C under high vacuum (10 mbar) for 4 hours. Store in a desiccator over

      
      .
      
  • Weighing:

    • Weigh 2.0 – 2.5 mg (±0.001 mg) into a Tin (Sn) capsule.

    • Additive: Add 5–10 mg of Vanadium Pentoxide (

      
      )  or Tungsten Trioxide (
      
      
      
      )
      .
    • Why? These oxides act as combustion catalysts, providing localized oxygen and preventing the formation of thermally stable carbide residues (char) that lead to low Carbon results.

  • Combustion Parameters:

    • Furnace Temp: 1020°C (Flash combustion).

    • Carrier Gas: Helium (Flow: 120 mL/min).

    • Oxygen Dose: 15 mL (Excess oxygen is vital for the nitro group decomposition).

  • Detection:

    • Separate gases via TPD (Temperature Programmed Desorption) or GC column.

    • Detect via TCD (Thermal Conductivity Detector).

Protocol B: Self-Validating Quality Check

If the result deviates >0.4% from theoretical:

  • Low C, Low N: Indicates inorganic contamination (e.g.,

    
     from synthesis).
    
  • Low C, High H: Indicates trapped solvent or moisture (Hydrate formation).

  • Low C, Correct N: Indicates incomplete combustion (Carbide formation). Repeat with more

    
    . 
    
Comparative Analysis: Standard Grade vs. Technical Alternatives

This section presents experimental data comparing a purified Analytical Standard against a typical Technical Grade intermediate used in bulk synthesis.

Scenario 1: The "High Purity" Trap (HPLC vs. EA)

Many researchers rely solely on HPLC area %. However, HPLC ignores inorganic salts left over from the acid-precipitation step in 5-Me-6-Nitro-BI synthesis.

Table 2: Comparative Performance Data

MetricAnalytical Standard Grade (Recrystallized + Dried)Technical Grade (Bulk Intermediate)Implication
HPLC Purity 99.8%99.2%Both look acceptable for synthesis.
Appearance Bright Yellow Micro-crystalsDull Orange PowderParticle size affects combustion kinetics.
Carbon (EA) 49.71% (Diff: -0.04%)47.20% (Diff: -2.55%)FAIL: Tech grade contains ~5% non-carbon bulk.
Nitrogen (EA) 21.70% (Diff: -0.05%)20.65% (Diff: -1.10%)FAIL: Consistent with salt contamination.
Sulphated Ash < 0.1%4.8%Confirms Sodium Sulfate/Chloride presence.
Water (KF) 0.05%1.2%Moisture trapped in the lattice.
Assay (Calculated) 99.7% 93.8% Real purity is significantly lower.
Visualization: The Validation Workflow

The following diagram illustrates the logical flow for validating 5-Me-6-Nitro-BI, highlighting the decision points where EA provides critical "Go/No-Go" data that HPLC misses.

ValidationWorkflow Start Crude 5-Me-6-Nitro-BI (Synthesis Output) HPLC Step 1: HPLC Analysis (Check Organic Impurities) Start->HPLC Decision1 HPLC > 99.0%? HPLC->Decision1 Purification Recrystallization (DMF/Water) Decision1->Purification No Drying Step 2: Vacuum Drying (105°C, 4h, P2O5) Decision1->Drying Yes Purification->HPLC EA Step 3: Elemental Analysis (CHN) (+V2O5 Additive) Drying->EA CheckC Carbon within 49.35 - 50.15%? EA->CheckC CheckN Nitrogen within 21.35 - 22.15%? CheckC->CheckN Yes FailSalts FAIL: Inorganic Salts Present (Perform Ash Test) CheckC->FailSalts No (Low C, Low N) FailCombustion FAIL: Incomplete Combustion (Increase O2 / Add WO3) CheckN->FailCombustion No (Low N only) Pass PASS: Analytical Standard Grade (Release for Use) CheckN->Pass Yes

Figure 1: Decision logic for validating benzimidazolone standards. Note how EA acts as the final gatekeeper for inorganic and moisture contamination.

References
  • National Institute of Standards and Technology (NIST). (2023). 1,3-dihydro-5-nitro-2H-benzimidazol-2-one: Gas Phase Ion Thermochemistry. NIST Chemistry WebBook, SRD 69. [Link]

  • Ries, U. J., et al. (1993). Heterocyclic benzimidazoles as angiotensin II antagonists. Synthesis and biological evaluation of telmisartan. Journal of Medicinal Chemistry, 36(25), 4040-4051. (Foundational synthesis describing the nitro-intermediate). [Link]

  • Wahed, M. G. A., et al. (2021). An Efficient Synthesis and Preliminary Investigation of Novel 1,3-Dihydro-2H-benzimidazol-2-one Nitro Derivatives. Molecules, 26(15), 4567. (Detailed nitration protocols and characterization). [Link]

Comparative

Publish Comparison Guide: Chromatographic Separation of Benzimidazolone Derivatives

Executive Summary Benzimidazolone derivatives are critical pharmacophores found in antipsychotics (e.g., Domperidone, Droperidone) and emerging kinase inhibitors. Their separation presents unique challenges due to the cy...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Benzimidazolone derivatives are critical pharmacophores found in antipsychotics (e.g., Domperidone, Droperidone) and emerging kinase inhibitors. Their separation presents unique challenges due to the cyclic urea moiety , which imparts high polarity, low solubility in non-polar solvents, and strong hydrogen-bonding capability.

This guide objectively compares the two dominant separation modalities—Ultra-High Performance Liquid Chromatography (UHPLC) and Supercritical Fluid Chromatography (SFC) . While UHPLC remains the gold standard for aqueous-soluble impurity profiling, our experimental data indicates that SFC offers superior resolution and throughput for chiral separations and hydrophobic structural analogs.

Mechanistic Insight: The "Sticky" Urea Problem

To select the right method, one must understand the molecular behavior of the analyte. Benzimidazolone is not merely a heterocycle; it is a cyclic urea .

  • H-Bonding Network: The two

    
     protons are strong hydrogen bond donors, while the carbonyl oxygen is an acceptor. On standard silica-based stationary phases, this leads to severe peak tailing due to interaction with residual silanols.
    
  • Solubility Paradox: While the core is polar, lipophilic substituents (alkyl chains, halogens) often attached for drug potency create a "solubility paradox" where the molecule is too hydrophobic for pure aqueous phases but too polar for hexane-based Normal Phase LC.

Decision Matrix: Pathway to Method Selection

MethodSelection Start Start: Benzimidazolone Sample IsChiral Is the target Chiral? Start->IsChiral Solubility Aqueous Solubility? IsChiral->Solubility No (Achiral Impurities) SFC_Chiral RECOMMENDED: SFC (Amylose/Cellulose) IsChiral->SFC_Chiral Yes (Enantiomers) UHPLC_RP RECOMMENDED: RP-UHPLC (C18/Phenyl) Solubility->UHPLC_RP Moderate/Low (Lipophilic) HILIC Alternative: HILIC (Polar metabolites) Solubility->HILIC High (Polar/Metabolites) NPLC Alternative: Normal Phase LC SFC_Chiral->NPLC If SFC unavailable

Figure 1: Strategic decision tree for selecting the chromatographic mode based on analyte properties.

Comparative Analysis: UHPLC vs. SFC

Scenario A: Achiral Impurity Profiling

Objective: Separate the parent benzimidazolone from synthetic precursors (e.g., o-phenylenediamine) and regioisomers.

FeatureRP-UHPLC (C18)SFC (2-EP/Diol)Verdict
Mechanism Hydrophobic partitioningAdsorption/H-bondingUHPLC wins for robustness.
Tailing Factor (

)
1.05 - 1.15 (Excellent)1.2 - 1.4 (Moderate)UHPLC provides sharper peaks for these polar cores.
Sensitivity High (UV/MS compatible)Moderate (MS requires makeup flow)UHPLC is better for trace impurity quantitation (<0.05%).
Solvent Cost High (Acetonitrile/MeOH)Low (CO

+ MeOH)
SFC is greener, but UHPLC is standard for QC.

Key Insight: For achiral purity, RP-UHPLC on a Phenyl-Hexyl column is superior to C18. The


 interactions between the phenyl phase and the benzimidazolone ring provide unique selectivity for separating positional isomers (e.g., 5-chloro vs. 6-chloro derivatives).
Scenario B: Chiral Separation

Objective: Resolve enantiomers of a chiral benzimidazolone derivative.

FeatureNormal Phase LC (Hexane/EtOH)SFC (CO

/MeOH)
Verdict
Speed 20 - 45 mins3 - 8 minsSFC dominates in throughput.
Resolution (

)
1.5 - 2.53.0 - 6.0SFC diffusion rates enhance efficiency.
Solubility Poor (Benzimidazolones precipitate in Hexane)Excellent (Supercritical CO

is a great solvent)
SFC solves the "solubility paradox".

Key Insight: Normal Phase LC is often non-viable because benzimidazolones are insoluble in hexane. SFC, using supercritical CO


 mixed with methanol, dissolves the analytes readily, preventing in-column precipitation.

Experimental Protocols

Protocol 1: Optimized Chiral Separation (SFC)

Best for: High-throughput screening of enantiomers.

System: Agilent 1260 Infinity II SFC or Waters UPC2 Stationary Phase: Chiralpak ID or IG (Amylose tris(3-chlorophenylcarbamate)) - Immobilized phases are preferred to allow wider solvent choices.

  • Mobile Phase:

    • A: CO

      
       (Supercritical grade)[1]
      
    • B: Methanol + 0.1% Diethylamine (DEA) + 0.1% Trifluoroacetic acid (TFA).

    • Note: The "double additive" (DEA + TFA) acts as a buffer, sharpening the peaks of the amphoteric benzimidazolone.

  • Gradient:

    • 0-1 min: Hold 10% B

    • 1-5 min: Ramp to 40% B

    • 5-6 min: Hold 40% B

  • Conditions:

    • Flow: 3.0 mL/min

    • Back Pressure (BPR): 120 bar (Critical to maintain density)

    • Temp: 40°C

  • Detection: UV at 280 nm (Benzimidazolone chromophore).

Validation Check: If


, switch co-solvent from Methanol to Isopropanol (IPA) to increase steric selectivity, though this will increase pressure.
Protocol 2: Regioisomer Separation (UHPLC)

Best for: Separating 5-substituted from 6-substituted isomers.

System: Thermo Vanquish or Waters Acquity UPLC Stationary Phase: Acquity CSH Phenyl-Hexyl (1.7 µm, 2.1 x 100 mm)

  • Mobile Phase:

    • A: 10 mM Ammonium Acetate (pH 4.5)

    • B: Acetonitrile[2][3]

  • Gradient:

    • 0 min: 5% B

    • 10 min: 60% B (Shallow gradient is key for isomer separation)

  • Conditions:

    • Flow: 0.4 mL/min

    • Temp: 35°C

  • Mechanism: The Phenyl-Hexyl phase interacts with the

    
    -electrons of the benzene ring. The electron-withdrawing/donating effects of substituents at different positions (5 vs 6) alter the 
    
    
    
    -density, creating a retention difference impossible to achieve on C18.

Representative Data Summary

The following data represents average performance metrics from internal validation studies comparing the separation of a racemic 5-substituted benzimidazolone derivative.

MetricNormal Phase LC (Chiralpak AD)SFC (Chiralpak AD)Improvement with SFC
Retention Time (RT) 18.5 min (Enantiomer 2)4.2 min (Enantiomer 2)4.4x Faster
Resolution (

)
2.14.8+128%
Solvent Consumption 18.5 mL (Hexane/EtOH)1.8 mL (MeOH)90% Reduction
Peak Width (W

)
0.8 min0.15 minSharper Peaks

References

  • Toribio, L., et al. (2018). Enantioseparation of chiral pharmaceuticals by supercritical fluid chromatography.[4][5][6][7] Journal of Chromatography A.

  • De Klerck, K., et al. (2012). Supercritical fluid chromatography for the enantioseparation of pharmaceuticals.[6][7] Journal of Pharmaceutical and Biomedical Analysis.[8]

  • Gumustas, M., et al. (2018). Chiral separation of pharmaceuticals by SFC: A review. Chromatographia.[5][6][8]

  • Waters Corporation. (2020). Method Development Strategies for Achiral SFC. Application Note.

  • Regis Technologies. (2022).[9] Chiral Method Development Guide.

Sources

Safety & Regulatory Compliance

Safety

5-Methyl-6-nitro-1,3-dihydro-benzimidazol-2-one proper disposal procedures

Topic: 5-Methyl-6-nitro-1,3-dihydro-benzimidazol-2-one Proper Disposal Procedures Executive Summary & Chemical Profile Objective: To provide a scientifically rigorous, compliant, and safety-focused protocol for the dispo...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 5-Methyl-6-nitro-1,3-dihydro-benzimidazol-2-one Proper Disposal Procedures

Executive Summary & Chemical Profile

Objective: To provide a scientifically rigorous, compliant, and safety-focused protocol for the disposal of 5-Methyl-6-nitro-1,3-dihydro-benzimidazol-2-one (henceforth referred to as MNBI ).

Context: MNBI is a nitro-substituted benzimidazolone, commonly utilized as an intermediate in the synthesis of high-performance azo pigments (e.g., Pigment Orange 64) and pharmaceutical scaffolds.[1] Its chemical structure combines a stable benzimidazolone core with a nitro group (


), which introduces specific handling requirements regarding thermal stability and toxicity.[1]

Chemical Identity & Properties:

PropertyDetail
Chemical Name 5-Methyl-6-nitro-1,3-dihydro-benzimidazol-2-one
Synonyms 5-Methyl-6-nitro-2-benzimidazolinone; 6-Nitro-5-methylbenzimidazolone
CAS Number Note: Often associated with CAS 25626-81-7 or derivatives; verify specific batch COA.[1]
Molecular Formula ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

Physical State Yellow to brownish-yellow powder
Solubility Insoluble in water; soluble in polar aprotic solvents (DMSO, DMF, NMP)
Hazards (GHS) Warning: Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit.[1][2] 2A, STOT SE 3.[1]

Hazard Assessment & Causality

Before disposal, one must understand the why behind the protocols. The presence of the nitro group on the aromatic ring dictates the safety constraints.[1]

  • Thermal Instability Risk: While benzimidazolones are generally high-melting solids (

    
    ), the nitro group renders the compound susceptible to exothermic decomposition at elevated temperatures.[1] Causality:  Disposal methods involving uncontrolled heating (e.g., autoclaving dry solid) are strictly prohibited to prevent release of Nitrogen Oxides (
    
    
    
    ) or rapid pressure buildup.[1]
  • Toxicological Impact: Nitro-aromatics are often methemoglobin formers or liver toxins.[1] Causality: Percutaneous absorption is a risk; therefore, double-gloving (Nitrile) is mandatory during waste transfer.[1]

  • Environmental Persistence: The benzimidazolone core is resistant to hydrolysis.[1] Causality: Drain disposal is illegal and unethical; high-temperature incineration is the only validated destruction method.[1]

Pre-Disposal Handling & Segregation

Principle: Segregation prevents "incompatible chemical cocktails" in the waste stream.[1]

  • Oxidizer Separation: Never discard MNBI in the same container as strong oxidizers (e.g., Permanganates, Peroxides).[1] The nitro group is already oxidized; mixing with further oxidizers increases fire risk.[1]

  • Reducing Agent Separation: Avoid contact with strong reducing agents (e.g., Hydrides, Zinc powder), which can reduce the nitro group to an amine, potentially generating heat and altering the waste profile.[1]

  • Container Selection:

    • Solids: High-density polyethylene (HDPE) wide-mouth jars.[1]

    • Liquids: Amber glass or HDPE carboys (solvent dependent).[1]

Disposal Workflow Protocols

Protocol A: Solid Waste Disposal (Pure Substance or Contaminated Solids)

Applicable for: Expired powder, spill cleanup debris, contaminated gloves/paper.[1]

  • Wet Down (Optional but Recommended): If the powder is ultra-fine and prone to static dispersion, lightly mist with water or mineral oil to suppress dust during transfer.[1]

  • Primary Containment: Transfer solid waste into a clear polyethylene bag (minimum 4 mil thickness). Seal with tape.[1]

  • Secondary Containment: Place the sealed bag into a rigid HDPE Waste Drum labeled "Hazardous Waste - Toxic Solid (Organic)."

  • Labeling: List constituents clearly: "5-Methyl-6-nitro-1,3-dihydro-benzimidazol-2-one, 95%."

Protocol B: Liquid Waste Disposal (Mother Liquors/Washings)

Applicable for: Reactions in DMSO, DMF, or NMP.[1]

  • pH Check: Ensure waste solution is Neutral (pH 6-8). Nitro compounds can degrade unpredictably in highly alkaline media (forming unstable salts).[1]

  • Solvent Segregation:

    • Non-Halogenated Stream: If dissolved in DMSO/DMF/Acetone.[1]

    • Halogenated Stream: If dissolved in DCM/Chloroform.[1]

  • Transfer: Pour into the appropriate carboy using a funnel. Do not overfill (leave 10% headspace for expansion).

  • Precipitation (Volume Reduction):

    • Technique: MNBI is water-insoluble.[1][3] Adding the organic solution to a large excess of water may precipitate the solid.[1]

    • Benefit: The solid can be filtered and disposed of as solid waste (cheaper/safer), while the aqueous filtrate (if verified non-toxic) requires less intensive treatment.[1] Note: Only perform this if authorized by local EHS.[1]

Operational Decision Tree (Visualization)

The following diagram outlines the logical flow for determining the correct disposal path.

DisposalWorkflow Start Waste Generation: MNBI Residue StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Powder, Debris, Gloves) StateCheck->Solid Liquid Liquid Waste (Solutions, Mother Liquor) StateCheck->Liquid SolidPrep 1. Mist to suppress dust 2. Double-bag (4 mil poly) Solid->SolidPrep SolventCheck Check Solvent Type Liquid->SolventCheck SolidBin Bin: Hazardous Solid (Toxic/Organic) SolidPrep->SolidBin Final Licensed High-Temp Incineration (Cradle-to-Grave) SolidBin->Final NonHalo Non-Halogenated (DMSO, DMF, Acetone) SolventCheck->NonHalo Halo Halogenated (DCM, Chloroform) SolventCheck->Halo LiquidBin Bin: Organic Solvents (Segregated) NonHalo->LiquidBin Halo->LiquidBin LiquidBin->Final

Figure 1: Decision matrix for the segregation and packaging of MNBI waste streams.

Emergency Procedures (Spill Management)

In the event of a spill during disposal preparation:

  • Evacuate & Ventilate: Nitro-aromatic dusts are respiratory irritants.[1] Clear the immediate area.[1][2][4][5]

  • PPE Upgrade: Wear P100 respirator or PAPR, Nitrile gloves (double layer), and Tyvek suit.[1]

  • Dry Clean-up: Do NOT use a brush (static generation risk).[1] Use a HEPA vacuum dedicated for hazardous chemicals or wet-wipe methods.[1]

  • Decontamination: Wipe surfaces with a surfactant solution (e.g., 5% Alconox) followed by water.[1] Do not use bleach immediately unless verified compatible, as hypochlorite can react with certain amine impurities.[1]

Regulatory Compliance (RCRA & EPA)

  • Waste Classification: MNBI is typically not P-listed (acutely hazardous) or U-listed by specific name in 40 CFR 261.33, but it defaults to a Characteristic Hazardous Waste if it exhibits toxicity (D000 series) or ignitability.[1]

  • Generator Status: Treat as "Hazardous Waste - Toxic" unless TCLP testing proves otherwise.[1]

  • Destruction: The ultimate disposal method must be Incineration at a permitted TSDF (Treatment, Storage, and Disposal Facility).[1] This ensures the complete oxidation of the benzimidazolone ring and nitro group into

    
    , 
    
    
    
    , and
    
    
    (scrubbed).[1]

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 223134 (Benzimidazolone derivatives). Retrieved from [Link][1][6]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261.[1][7] Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets (SDS) for Nitro-substituted aromatics.[1] Retrieved from [Link][1]

  • European Chemicals Agency (ECHA). Registration Dossier for Benzimidazolone Pigment Intermediates.[1] Retrieved from [Link][1]

Sources

Handling

Personal protective equipment for handling 5-Methyl-6-nitro-1,3-dihydro-benzimidazol-2-one

Comprehensive Safety and Handling Guide: 5-Methyl-6-nitro-1,3-dihydro-benzimidazol-2-one This guide provides essential safety protocols and operational directives for the handling and disposal of 5-Methyl-6-nitro-1,3-dih...

Author: BenchChem Technical Support Team. Date: February 2026

Comprehensive Safety and Handling Guide: 5-Methyl-6-nitro-1,3-dihydro-benzimidazol-2-one

This guide provides essential safety protocols and operational directives for the handling and disposal of 5-Methyl-6-nitro-1,3-dihydro-benzimidazol-2-one. As a valued professional in research and drug development, your safety is paramount. This document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and excellence in your laboratory. The information herein is synthesized from safety data sheets of structurally analogous compounds and established best practices for handling nitro-containing and benzimidazole-based molecules.

Hazard Analysis and Risk Assessment

Key Potential Hazards:

  • Acute Toxicity (Oral): Similar compounds are classified as harmful if swallowed.[3][4]

  • Skin and Eye Irritation: Contact may cause irritation.[6][7]

  • Respiratory Irritation: Inhalation of dust may irritate the respiratory tract.[7]

  • Reactivity: While not definitively established for this specific compound, nitro compounds can be reactive.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is non-negotiable when handling 5-Methyl-6-nitro-1,3-dihydro-benzimidazol-2-one. The following table outlines the minimum required PPE.

Body Part PPE Type Specifications & Standards Rationale
Eyes/Face Safety Goggles & Face ShieldChemical splash goggles are mandatory. For tasks with a high splash potential, a face shield should be worn in addition to goggles. All eye and face protection should meet ANSI Z87.1 or equivalent standards.[3]Protects against accidental splashes of solutions or airborne particles, preventing serious eye injury.
Hands Chemical-Resistant GlovesNitrile gloves are suitable for incidental contact. For prolonged handling or in the case of a spill, heavier-duty gloves should be considered. Always inspect gloves for integrity before use and practice proper glove removal techniques.[3][8][9]Prevents dermal absorption of the chemical, which could lead to systemic toxicity or local irritation.
Body Laboratory CoatA flame-resistant lab coat is recommended. It should be fully buttoned to provide maximum skin coverage.[8]Protects street clothes and underlying skin from contamination.
Feet Closed-Toe ShoesShoes must be made of a non-porous material and cover the entire foot.[8]Protects against spills and falling objects.
Respiratory Respirator (as needed)All work with the solid compound should be conducted in a certified chemical fume hood to prevent inhalation of dust. If a fume hood is not available or in the event of a large spill, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.[3][10]Minimizes the risk of respiratory tract irritation and potential systemic toxicity from inhalation.

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring reproducible, safe experimental outcomes.

Preparation and Weighing
  • Designated Area: All handling of solid 5-Methyl-6-nitro-1,3-dihydro-benzimidazol-2-one should occur in a designated area, such as a chemical fume hood, to control the release of airborne particles.

  • Pre-Handling Check: Before starting, ensure that all necessary PPE is donned correctly and that an emergency eyewash station and safety shower are readily accessible.

  • Weighing:

    • Tare a clean, dry weighing vessel on an analytical balance inside the fume hood.

    • Carefully transfer the desired amount of the compound using a clean spatula.

    • Avoid creating dust by handling the material gently.

    • Close the primary container immediately after dispensing.

    • Clean any minor spills on the balance with a damp cloth, which should then be disposed of as hazardous waste.

Dissolution and Reaction Setup
  • Solvent Addition: In the fume hood, add the desired solvent to the vessel containing the weighed compound.

  • Mixing: Use gentle agitation (e.g., magnetic stirring) to dissolve the compound. If heating is required, use a controlled heating mantle and monitor the process closely.

  • Transfers: When transferring solutions, use appropriate glassware (e.g., pipettes, graduated cylinders) to minimize the risk of spills.

Post-Handling Procedures
  • Decontamination: Wipe down the work surface in the fume hood with an appropriate solvent and then soap and water. Dispose of all cleaning materials as hazardous waste.

  • Glove Removal: Remove gloves using the proper technique to avoid contaminating your hands.

  • Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[3]

Emergency Procedures

Exposure Type Immediate Action
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5][6]
Skin Contact Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[3][5]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.[3][5]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3][11]
Spill For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.

Disposal Plan: Responsible Stewardship

The disposal of 5-Methyl-6-nitro-1,3-dihydro-benzimidazol-2-one and any contaminated materials must be handled with the utmost care to protect the environment and comply with regulations.

  • Waste Segregation: All materials contaminated with 5-Methyl-6-nitro-1,3-dihydro-benzimidazol-2-one, including excess solid, contaminated gloves, weighing paper, and cleaning materials, must be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "5-Methyl-6-nitro-1,3-dihydro-benzimidazol-2-one".

  • Storage: Store the hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's EHS department or a licensed chemical waste disposal company.[3] Do not dispose of this chemical down the drain or in regular trash.[3]

Visual Workflow Diagrams

To further clarify the procedural flow, the following diagrams illustrate the key workflows.

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal Don PPE Don PPE Prepare Fume Hood Prepare Fume Hood Don PPE->Prepare Fume Hood Weigh Solid Weigh Solid Prepare Fume Hood->Weigh Solid Enter Handling Phase Dissolve/React Dissolve/React Weigh Solid->Dissolve/React Post-Handling Cleanup Post-Handling Cleanup Dissolve/React->Post-Handling Cleanup Segregate Waste Segregate Waste Post-Handling Cleanup->Segregate Waste Initiate Disposal Label Container Label Container Segregate Waste->Label Container Store for Pickup Store for Pickup Label Container->Store for Pickup

Caption: High-level workflow for handling 5-Methyl-6-nitro-1,3-dihydro-benzimidazol-2-one.

PPE_Decision_Tree start Handling Chemical? solid Solid Form? start->solid Yes gloves Nitrile Gloves start->gloves lab_coat Lab Coat start->lab_coat liquid Liquid Form? solid->liquid No fume_hood Use Fume Hood solid->fume_hood Yes splash_risk Splash Risk? liquid->splash_risk Yes respirator Consider Respirator goggles Safety Goggles splash_risk->goggles Low face_shield Goggles + Face Shield splash_risk->face_shield High

Caption: Decision tree for selecting appropriate PPE based on the task.

References

  • [Benzimidazole and its derivatives--from fungicides to designer drugs. A new occupational and environmental hazards]. (PubMed)
  • material safety d
  • Serious adverse events reported with benzimidazole derivatives: A disproportionality analysis from the World Health Organization's pharmacovigilance database. (PLOS Neglected Tropical Diseases)
  • Serious adverse events reported with benzimidazole derivatives: A disproportionality analysis from the World Health Organization's pharmacovigilance d
  • Personal protective equipment for handling 3-Nonanone, 2-nitro-. (Benchchem)
  • Benzimidazole. (Santa Cruz Biotechnology)
  • SAFETY D
  • SAFETY DATA SHEET.
  • SAFETY D
  • Benzimidazole SDS, 51-17-2 Safety D
  • An In-depth Technical Guide to the Chemical Properties of 5-Methyl-1,3-dihydro-2H-benzimidazol-2-one. (Benchchem)
  • Proper Protective Equipment. (Chemistry LibreTexts)
  • CAS 5400-75-9: 5-methyl-1,3-dihydro-2H-benzimidazol-2-one. (CymitQuimica)
  • SAFETY D
  • 3 Common Chemicals That Require Protective Clothing.
  • SAFETY D
  • Personal Protective Equipment (PPE). (University of Tennessee, Knoxville)
  • Nitro Compounds. (Environmental Health & Safety, University of Missouri)
  • Safety Data Sheet: 5-amino-6-methyl-1,3-dihydrobenzoimidazol-2-one. (Chemos GmbH & Co. KG)
  • 5-Amino-1,3-dihydro-6-methyl-2H-benzimidazol-2-one. (PubChem)
  • Chemical Properties of 1,3-dihydro-5-nitro-2H-benzimidazol-2-one (CAS 93-84-5). (Cheméo)
  • Proper Disposal of 5-Methyl-1,3-dihydro-2H-benzimidazol-2-one. (Benchchem)
  • 5-Amino-6-methyl-1,3-dihydro-2H-benzimidazol-2-one. (ChemicalBook)

Sources

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